Product packaging for 4-(Octyloxy)phenol(Cat. No.:CAS No. 3780-50-5)

4-(Octyloxy)phenol

Cat. No.: B1583347
CAS No.: 3780-50-5
M. Wt: 222.32 g/mol
InChI Key: HFRUPPHPJRZOCM-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenol (CAS 3780-50-5) is an organic compound with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol. This compound is characterized as a white powder with a melting point of 60-61 °C . Its structure features a phenolic group para-substituted with an octyloxy chain, which is central to its function in advanced research applications . This chemical serves as a versatile building block in several research fields. It is notably employed in the synthesis of aryl ester liquid crystals and is investigated for use in anti-cancer drug development . Furthermore, researchers utilize this compound as a high-efficiency antioxidant in studies concerning food and cosmetic preservation, and as a polymerization inhibitor to stabilize polymer monomers . The compound should be handled with appropriate safety precautions, as it is known to cause skin irritation (H315) . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B1583347 4-(Octyloxy)phenol CAS No. 3780-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRUPPHPJRZOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063190
Record name Phenol, 4-(octyloxy)-
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3780-50-5
Record name 4-(Octyloxy)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(octyloxy)-
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Record name Phenol, 4-(octyloxy)-
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Record name Phenol, 4-(octyloxy)-
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Record name p-(octyloxy)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Octyloxy)phenol, a member of the 4-alkoxyphenol family, is a significant organic compound with applications in diverse fields, including the synthesis of liquid crystals, surfactants, and as an intermediate in the development of novel pharmaceutical agents.[1] Its molecular structure, characterized by a hydroxyl group and a long octyloxy chain attached to a benzene ring, imparts a unique combination of hydrophilic and lipophilic properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

This document delves into the essential physicochemical parameters, spectroscopic profile, and safety considerations of this compound, presenting field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂O₂[2][3][4]
Molecular Weight 222.32 g/mol [2][3][4]
CAS Number 3780-50-5[2][3][4]
Appearance Solid[5]
Melting Point ~80 °C[6]
Boiling Point Currently unavailable
pKa Predicted values for phenols suggest a pKa around 10.[7][8][9]
LogP (predicted) 4.1315[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of hydroquinone with 1-bromooctane in the presence of a base. This method allows for the selective mono-O-alkylation of hydroquinone.

Synthetic Workflow

Sources

4-(Octyloxy)phenol CAS number 3780-50-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Octyloxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3780-50-5), a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The synthesis section offers a detailed, field-proven protocol for the Williamson ether synthesis, explaining the causal relationships behind the procedural steps. This guide emphasizes practical, validated methodologies and authoritative grounding to ensure scientific integrity and utility in a laboratory setting.

Introduction and Molecular Structure

This compound is an organic compound characterized by a phenol group where the hydrogen of the para-hydroxyl group is substituted with an octyl ether chain. This bifunctional nature—possessing both a phenolic hydroxyl group and a long lipophilic alkyl chain—makes it a valuable building block in the synthesis of more complex molecules. Its applications are primarily found in the fields of material science, particularly in the synthesis of liquid crystals and UV stabilizers, and as an intermediate in various organic syntheses.[1][2] The structure combines a hydrophilic phenolic head with a hydrophobic octyl tail, imparting surfactant-like properties that are crucial for its role in various applications.

Figure 1: Chemical Structure of this compound

Physicochemical and Computational Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3780-50-5[1][3][4]
Molecular Formula C₁₄H₂₂O₂[1][3][4][5]
Molecular Weight 222.32 g/mol [1][4]
Appearance Solid[5]
Purity ≥95% (Typical commercial grade)[1][3]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
logP (Octanol/Water Partition Coefficient) 4.1315[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 8[1]
SMILES String CCCCCCCCOc1ccc(O)cc1[1]
InChI Key HFRUPPHPJRZOCM-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the Williamson ether synthesis . This classic Sɴ2 reaction provides a reliable pathway for forming the ether linkage.[6] The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.

Reaction Principle and Causality

The synthesis proceeds in two conceptual steps:

  • Deprotonation of the Phenol: The starting material is hydroquinone (benzene-1,4-diol). The phenolic protons of hydroquinone are acidic (pKa ≈ 10), but not acidic enough to react directly with an alkyl halide. A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate one of the hydroxyl groups, forming a more nucleophilic phenoxide ion. The choice of base and solvent is critical; a polar aprotic solvent like DMSO or DMF can accelerate Sɴ2 reactions.[7] A key challenge in this specific synthesis is achieving mono-alkylation. Using a 1:1 molar ratio of hydroquinone to the alkylating agent helps favor the desired product over the di-alkylated byproduct.

  • Nucleophilic Substitution (Sɴ2): The resulting phenoxide ion acts as a potent nucleophile. It attacks the primary carbon atom of an octyl halide (e.g., 1-bromooctane), displacing the halide leaving group in a single, concerted step.[6] The use of a primary alkyl halide is crucial; secondary or tertiary halides would lead to competing elimination (E2) reactions, significantly reducing the yield of the desired ether.[7][8]

Williamson_Ether_Synthesis Figure 2: Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone Phenoxide Potassium 4-hydroxyphenoxide (Intermediate) Hydroquinone->Phenoxide + Base Base Base (e.g., K₂CO₃) Bromooctane 1-Bromooctane Product This compound Bromooctane->Product Phenoxide->Product + 1-Bromooctane (Sɴ2 Attack) Salt KBr (Byproduct)

Figure 2: Reaction Scheme for this compound Synthesis
Step-by-Step Laboratory Protocol

This protocol describes a robust method for the synthesis and purification of this compound.

Materials:

  • Hydroquinone (1.0 eq)

  • 1-Bromooctane (1.0 eq)[9]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Potassium Iodide (KI), catalytic amount

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G Figure 3: Synthesis & Purification Workflow A 1. Reaction Setup Combine Hydroquinone, K₂CO₃, KI in DMF B 2. Alkylation Add 1-Bromooctane, heat to 80-90°C A->B Stir C 3. Quenching Cool and pour into water B->C Monitor by TLC D 4. Extraction Extract with Diethyl Ether C->D E 5. Washing Wash organic layer with NaHCO₃ and Brine D->E F 6. Drying & Concentration Dry with Na₂SO₄, evaporate solvent E->F G 7. Purification Column Chromatography (Silica Gel) F->G H Final Product This compound G->H Characterize

Figure 3: Synthesis and Purification Workflow

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (approx. 0.1 eq) to anhydrous DMF. The addition of KI facilitates the reaction by an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

  • Alkylation: Add 1-bromooctane (1.0 eq) to the mixture. Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed (typically 4-6 hours).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts. Wash sequentially with 1M HCl (to remove any remaining base), saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with brine. The bicarbonate wash is a critical self-validating step; it ensures the removal of acidic impurities, which could interfere with subsequent reactions or characterization.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a mixture of the desired mono-alkylated product, some di-alkylated byproduct, and unreacted starting materials. Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically two doublets in the 6.7-7.0 ppm region), a singlet for the phenolic -OH proton (which may be broad and its chemical shift concentration-dependent), a triplet around 3.9 ppm for the -OCH₂- group adjacent to the aromatic ring, and a series of multiplets in the aliphatic region (0.8-1.8 ppm) corresponding to the octyl chain, including a characteristic triplet for the terminal methyl group around 0.9 ppm.[10]

    • ¹³C NMR: The spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the hydroxyl group and the ether oxygen being the most downfield), a signal for the -OCH₂- carbon around 68 ppm, and multiple signals for the carbons of the octyl chain.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group. Sharp peaks around 2850-2960 cm⁻¹ are due to C-H stretching of the alkyl chain. Aromatic C=C stretching bands will appear around 1500-1600 cm⁻¹, and a strong C-O stretching band for the aryl ether will be visible around 1230 cm⁻¹.[11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 222.3, confirming the molecular weight.[12] Common fragmentation patterns would include the loss of the octyl chain.

  • Analytical Methods for Detection: For quantifying this compound in complex matrices like environmental or biological samples, methods like High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (HPLC-FL) or mass spectrometry (LC-MS) are highly effective.[13][14] For trace analysis in solid samples like soil, ultrasonic solvent extraction followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) can be employed.[15]

Applications in Research and Development

This compound serves as a versatile intermediate in several advanced applications.

  • Liquid Crystals: A primary application is in the synthesis of liquid crystals. The rigid phenolic core combined with the flexible alkyl chain is a common structural motif in calamitic (rod-shaped) liquid crystals. It can be further functionalized to create molecules like 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) and other benzoate esters, which exhibit nematic and smectic mesophases essential for display technologies (LCDs).[16][17]

  • Polymer and Material Science: It is used as a precursor for polystyrene derivatives that can act as alignment layers for liquid crystal molecules.[16] The phenolic group can also be used to incorporate the molecule into epoxy resins or polycarbonates to modify their properties.

  • Organic Synthesis Intermediate: The presence of two reactive sites (the phenolic hydroxyl and the aromatic ring) allows for further chemical modifications. It can be a precursor for synthesizing more complex molecules for agrochemicals, pharmaceuticals, and specialty chemicals.[18] Phenolic compounds are widely studied for their potential biological activities, making derivatives of this compound interesting candidates for screening in drug discovery programs.[19]

Biological Activity and Toxicology

While this compound itself is not extensively studied for its biological effects, the broader class of alkylphenols has been investigated. It is important to distinguish this compound from its isomer, 4-tert-Octylphenol (4-OP), which is a well-known endocrine disruptor.[20][21]

Studies on 4-tert-Octylphenol have shown it can exhibit estrogenic activity and cause cytotoxicity in various cell lines, including human liver (HepG2) cells.[20][21] It has been observed to interfere with cellular processes like the unfolded protein response and autophagy.[20] Given the structural similarity, it is prudent for researchers to handle this compound with care and consider its potential for biological activity. Any application in drug development would require extensive toxicological and pharmacological profiling.

Safety and Handling

Adherence to safety protocols is mandatory when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[5]

Hazard TypeGHS PictogramHazard Statement(s)
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.

Precautionary Measures:

  • P261 & P271: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[1][5]

Conclusion

This compound, CAS No. 3780-50-5, is a chemical of significant utility, particularly as an intermediate in material science and organic synthesis. Its preparation via the Williamson ether synthesis is a reliable and well-understood process, demanding careful control of stoichiometry and reaction conditions to achieve high yields of the mono-alkylated product. Proper analytical characterization through a combination of NMR, IR, and MS is crucial for verifying its structure and purity. While its direct applications in drug development are not established, its role as a precursor and the known biological activities of related alkylphenols warrant its consideration in synthetic and screening programs. Researchers must adhere to strict safety protocols due to its irritant and potentially harmful nature. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a professional scientific setting.

References

  • Riu, A., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences. [Link]
  • US EPA. Phenol, 4-(octyloxy)- - Substance Details. [Link]
  • Chemsrc. This compound | CAS#:3780-50-5. (2025-08-25). [Link]
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
  • Minnesota Department of Health. 4-tert-Octylphenol Toxicological Summary. (2023). [Link]
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Journal of the Serbian Chemical Society. [Link]
  • National Institutes of Health. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024-12-04). [Link]
  • National Institute of Standards and Technology. Phenol, 4-octyl-. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
  • PrepChem.com. SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. [Link]
  • Pintado-Herrera, M. G., et al. (2009). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation.
  • Lee, J., et al. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Polymers. [Link]
  • Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]
  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • OECD Existing Chemicals Database. PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. (1994-11-24). [Link]
  • Abdullah, M. P., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. [Link]
  • National Institutes of Health. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem. [Link]
  • ResearchGate. Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures. (2025-08-05). [Link]
  • The Royal Society of Chemistry.
  • PubChem. 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol. [Link]
  • CP Lab Safety.
  • National Institute of Standards and Technology. Phenol, 4-phenoxy-. [Link]
  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. [Link]
  • ResearchG
  • PubChem. 4-Hexyloxyphenol | C12H18O2 | CID 29354. [Link]
  • PubMed Central.
  • LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023-09-07). [Link]
  • University of Rochester. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • PubMed Central. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

Sources

molecular weight of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Octyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic intermediate. The document is designed for researchers and drug development professionals, offering in-depth insights into its core physicochemical properties, with a primary focus on its molecular weight. We delve into the standard procedures for its synthesis, purification, and rigorous analytical characterization, emphasizing the interconnectedness of these methods in establishing a self-validating system for identity and purity confirmation. Furthermore, this guide discusses its principal applications, particularly as a building block in materials science, and outlines essential safety and handling protocols. The methodologies and data presented are grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Introduction to this compound

This compound is an organic compound belonging to the phenol ether family. Structurally, it consists of a phenol ring where the hydroxyl group is para to an octyloxy substituent (an eight-carbon alkyl chain attached via an ether linkage). This bifunctional nature—possessing both a nucleophilic hydroxyl group and a long, lipophilic alkyl chain—makes it a versatile intermediate in organic synthesis. Its applications are most prominent in the field of materials science, where it serves as a precursor for liquid crystals and other optoelectronic materials[1]. Understanding its fundamental properties, beginning with its molecular weight, is the foundational step for its effective use in any research or development context.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that influences its stoichiometry in reactions, its behavior in analytical systems like mass spectrometry, and its physical properties. The properties of this compound are well-documented across various chemical suppliers and databases.

A summary of its key identifiers and properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 222.32 g/mol [1][2][3]
Molecular Formula C₁₄H₂₂O₂[1][2][4][5][6]
IUPAC Name This compound[4][5]
CAS Number 3780-50-5[1][2][4][5]
Physical Form Solid / White powder[2][7]
SMILES String CCCCCCCCOc1ccc(O)cc1[4]
InChI Key HFRUPPHPJRZOCM-UHFFFAOYSA-N[4][6]
Melting Point 79-82 °C (approx.)[7]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
LogP (Octanol-Water Partition Coeff.) 4.1315[1]

The molecular weight is calculated from its empirical formula, C₁₄H₂₂O₂, using the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and oxygen (≈15.999 u):

(14 × 12.011) + (22 × 1.008) + (2 × 15.999) = 168.154 + 22.176 + 31.998 = 222.328 g/mol [4][6].

Synthesis and Purification Workflow

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the mono-alkylation of hydroquinone with an octyl halide.

Causality of Experimental Choices:

  • Reactants: Hydroquinone is chosen as the starting phenol because it provides the basic C₆H₄(OH)₂ scaffold. 1-Bromooctane is a suitable alkylating agent, providing the required eight-carbon chain with a good leaving group (Br⁻).

  • Base: A mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate only one of the phenolic hydroxyl groups of hydroquinone. Using a strong base like NaOH could lead to a higher yield of the di-substituted byproduct.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it dissolves the reactants but does not participate in the reaction.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.

Diagram: Synthesis and Purification Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R1 Hydroquinone Reaction Williamson Ether Synthesis (Acetone, Reflux, 24h) R1->Reaction R2 1-Bromooctane R2->Reaction Base K₂CO₃ (Base) Base->Reaction Filter Filtration (Remove Salts) Reaction->Filter Cool mixture Evap Solvent Evaporation Filter->Evap Collect filtrate Purify Recrystallization (Ethanol/Water) Evap->Purify Crude product Product This compound Purify->Product Pure solid

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).

  • Reaction: Begin stirring the suspension. Add 1-bromooctane (1.0-1.1 eq) dropwise to the mixture at room temperature[8].

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a white to off-white solid.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and molecular weight of a synthesized compound is paramount. A multi-technique approach creates a self-validating system where each analysis provides complementary information, leading to an unambiguous characterization.

  • Trustworthiness through Validation: The core principle is that the molecular weight determined by Mass Spectrometry must correspond to the molecular structure confirmed by NMR, which in turn must be represented by a single, pure peak in the HPLC chromatogram. Any discrepancy indicates impurities or a flawed synthesis.

Diagram: Analytical Validation Workflow

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Validation Data Sample Synthesized This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC MS_Res Confirms: Molecular Weight (m/z ≈ 222.32) MS->MS_Res NMR_Res Confirms: Molecular Structure (Proton/Carbon env.) NMR->NMR_Res HPLC_Res Confirms: Purity (>95%) HPLC->HPLC_Res Validated Validated Batch MS_Res->Validated NMR_Res->Validated HPLC_Res->Validated label_logic Logical Consistency Check

Caption: A multi-technique workflow for validating this compound.

Key Analytical Techniques
  • Mass Spectrometry (MS): This is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), this compound will primarily show a molecular ion peak [M+H]⁺ at m/z 223.33 or [M-H]⁻ at m/z 221.31. The exact mass measurement provides high confidence in the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a proton map of the molecule. The spectrum for this compound will show characteristic signals for the aromatic protons (typically in the 6.7-6.9 ppm range), the -OCH₂- protons of the ether linkage (around 3.9 ppm), the aliphatic chain protons, and the terminal methyl group (a triplet around 0.9 ppm). The integration of these signals confirms the ratio of protons, validating the structure.

    • ¹³C NMR: Shows all unique carbon environments, confirming the presence of the 14 carbon atoms in their expected chemical environments (aromatic, aliphatic, and ether-linked).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. A reverse-phase method is typically employed. The presence of a single major peak indicates a high degree of purity, while the area percentage of this peak is used for quantification.

Experimental Protocol: Purity Analysis by HPLC

A common method for analyzing phenolic compounds involves reverse-phase HPLC with UV detection[9][10][11].

  • System: HPLC with a UV detector (set to 275 nm), and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].

  • Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL. Dilute to an appropriate concentration (e.g., 10-20 µg/mL) with the mobile phase.

  • Injection: Inject 10-20 µL of the sample.

  • Analysis: Run the gradient method. This compound, being relatively nonpolar due to the octyl chain, will have a significant retention time.

  • Quantification: Calculate the purity by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is common for commercial-grade material[1][6].

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.

  • Liquid Crystal Synthesis: The molecule's rod-like shape and polar/nonpolar regions make it an excellent precursor for liquid crystals used in displays and optical devices[1].

  • UV Stabilizers: Derivatives like 2-hydroxy-4-(octyloxy)benzophenone are used as UV absorbers in plastics and sunscreens to prevent degradation from UV light[12][13]. The octyloxy group enhances solubility in nonpolar materials.

  • Organic Synthesis Intermediate: The phenolic hydroxyl group can be further functionalized to create more complex molecules, including potential drug scaffolds, surfactants, and resins[14].

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS)[15].

  • Hazards: May be harmful if swallowed and causes skin and serious eye irritation[15]. It is classified as an Acute Oral Toxin (Category 4) and an Eye Irritant (Category 2).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat[7][15][16].

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling[7][17].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[1][15]. It is a combustible solid and should be stored away from strong oxidizing agents[7].

Conclusion

The , precisely determined to be 222.32 g/mol , is a cornerstone physical property that enables its quantitative use in synthesis and analysis. This guide has detailed not only this fundamental value but also the integrated workflows for its synthesis and characterization. By employing a self-validating analytical approach combining Mass Spectrometry, NMR, and HPLC, researchers can ensure the integrity of the material. This foundational knowledge is critical for its successful application as a versatile intermediate in materials science and broader chemical research, ensuring both reproducible results and safe laboratory practices.

References

  • 4-(OCTYLOXY)
  • Phenol, 4-(octyloxy)- - Substance Details; US EPA; [Link]
  • 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)
  • 4-n-Octylphenol; PubChem, National Center for Biotechnology Inform
  • This compound Synthetic Route; Chemsrc; [Link]
  • SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE; PrepChem.com; [Link]
  • Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal; MethodsX, N
  • Analytical methods for determination of bisphenol A, 4- tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal; PubMed, N
  • Toxicological Profile for Phenol - Chapter 7: Analytical Methods; Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Inform
  • Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4- nonylphenol in herrings and physiological fluids of the grey seal; ResearchG
  • Characterisation and Quantification of Phenolic Compounds in Honeys from Sierra Nevada (Granada); MDPI; [Link]

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4-(Octyloxy)phenol structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Octyloxy)phenol

Authored by: Gemini, Senior Application Scientist

This compound stands as a significant molecule within the realm of organic chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of more complex functional materials. As a disubstituted benzene derivative, featuring both a hydroxyl and an octyloxy group in a para configuration, its unique amphiphilic character underpins its utility in diverse fields, from the development of advanced polymer additives to the formulation of liquid crystals. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, consolidating its structural characteristics, synthesis protocols, analytical signatures, and toxicological profile. By grounding our discussion in established chemical principles and citing peer-reviewed literature and established chemical data repositories, we endeavor to create a self-validating resource that is both authoritative and practical for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a phenol ring where the hydrogen atom of the hydroxyl group at position 4 is substituted with an octyl ether group. This structure imparts both hydrophilic (phenolic hydroxyl group) and lipophilic (octyl chain) properties to the molecule.

The canonical structure is represented by the SMILES string: CCCCCCCCOc1ccc(O)cc1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3780-50-5[1][2][3]
Molecular Formula C₁₄H₂₂O₂[1][2][3]
Molecular Weight 222.32 g/mol [2]
Appearance Solid
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
LogP (Octanol-Water Partition Coeff.) 4.1315[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 8[2]
Storage Temperature 4°C, under nitrogen[2]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for synthesizing this compound is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from hydroquinone (benzene-1,4-diol) in the presence of a base, which then attacks an octyl halide. A mono-alkylation is favored by controlling the stoichiometry of the reactants.

Causality in Experimental Design:
  • Choice of Reactants : Hydroquinone is selected as the starting phenol due to its commercially available nature and the presence of two hydroxyl groups, one of which can be selectively alkylated under controlled conditions. 1-Bromooctane or 1-chlorooctane are common alkylating agents.

  • Stoichiometry : Utilizing a slight excess of hydroquinone relative to the octyl halide favors mono-substitution, minimizing the formation of the diether byproduct, 1,4-bis(octyloxy)benzene.

  • Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate one of the phenolic hydroxyls of hydroquinone to form the more nucleophilic phenoxide. The use of a stronger base like sodium hydride (NaH) could lead to double deprotonation and increase the yield of the undesired diether.

  • Solvent System : A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reactants Charge Reactor: 1. Hydroquinone 2. K2CO3 3. Acetone (Solvent) stir Stir mixture to form slurry reactants->stir add_halide Add 1-Bromooctane dropwise at RT stir->add_halide reflux Heat to Reflux (e.g., ~56°C for Acetone) Monitor by TLC (6-12h) add_halide->reflux cool Cool to RT reflux->cool filter Filter solids (K2CO3, KBr) cool->filter evaporate Evaporate Acetone (Rotary Evaporator) filter->evaporate extract Dissolve residue in Ethyl Acetate Wash with H2O & Brine evaporate->extract dry Dry organic layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify_method Purify crude product: Column Chromatography or Recrystallization concentrate->purify_method final_product This compound (White Solid) purify_method->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol:
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.1 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

  • Addition of Alkylating Agent : Stir the resulting slurry vigorously for 15 minutes at room temperature. Slowly add 1-bromooctane (1.0 eq) to the mixture dropwise over 20 minutes.

  • Reaction : Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : After cooling to room temperature, filter the solid salts (K₂CO₃ and KBr byproduct) and wash the filter cake with a small amount of acetone.

  • Isolation : Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Analytical Characterization and Data

Confirmation of the structure and purity of synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Analytical Workflow

G cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesized & Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_interp Confirm Proton & Carbon Environments, Connectivity nmr->nmr_interp ir_interp Identify Functional Groups (O-H, C-O, C-H) ir->ir_interp ms_interp Verify Molecular Weight & Fragmentation ms->ms_interp result Structural Confirmation & Purity Assessment nmr_interp->result ir_interp->result ms_interp->result

Caption: Standard analytical workflow for structural validation.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ ~6.8 ppm (d, 2H) : Aromatic protons ortho to the -O(CH₂)₇CH₃ group. δ ~6.7 ppm (d, 2H) : Aromatic protons ortho to the -OH group. δ ~4.5-5.5 ppm (s, broad, 1H) : Phenolic -OH proton (position can vary and may exchange with D₂O).[4] δ ~3.9 ppm (t, 2H) : -O-CH₂ -(CH₂)₆CH₃ protons. δ ~1.7 ppm (quint, 2H) : -OCH₂-CH₂ -(CH₂)₅CH₃ protons. δ ~1.4-1.2 ppm (m, 10H) : Methylene protons of the octyl chain. δ ~0.9 ppm (t, 3H) : Terminal -CH₃ protons.
¹³C NMR δ ~153 ppm : Aromatic C-OH. δ ~152 ppm : Aromatic C-O-Alkyl. δ ~116 ppm : Aromatic C-H ortho to C-OH. δ ~115 ppm : Aromatic C-H ortho to C-O-Alkyl. δ ~69 ppm : -C H₂-O-Ar. δ ~32, 29, 26, 23 ppm : Aliphatic -CH₂- carbons. δ ~14 ppm : Terminal -C H₃.
FT-IR (cm⁻¹) ~3300-3400 (broad) : O-H stretching of the phenolic group.[4] ~3100-3000 : Aromatic C-H stretching.[5] ~2950-2850 : Aliphatic C-H stretching (symmetric and asymmetric). ~1500-1600 : Aromatic C=C ring stretching.[4] ~1240 (strong) : Asymmetric C-O-C (aryl ether) stretching.[5] ~1050 : Symmetric C-O-C stretching.
Mass Spec. (EI) m/z 222 : Molecular ion (M⁺) peak. m/z 112 : Fragmentation corresponding to the loss of the octyl group (C₈H₁₇•). m/z 110 : Fragmentation corresponding to the hydroquinone cation radical.

Applications in Materials Science and Organic Synthesis

This compound is not typically an end-product but rather a valuable building block. Its bifunctional nature allows for further chemical modification at either the phenolic hydroxyl group or the aromatic ring.

  • UV Stabilizers : It serves as a precursor for synthesizing benzophenone-type UV absorbers, such as 2-hydroxy-4-(octyloxy)benzophenone.[6] This class of compounds is widely used in plastics, coatings, and cosmetics to prevent degradation from UV radiation. The synthesis involves a Friedel-Crafts acylation or similar reaction.

  • Liquid Crystals : The rod-like structure and amphiphilic character of this compound and its derivatives make them suitable components in liquid crystal formulations.[2] They can be incorporated into more complex mesogenic molecules.

  • Pharmaceutical and Agrochemical Synthesis : As a functionalized phenol, it can be a starting point for building more complex molecules with potential biological activity. The octyloxy group enhances lipophilicity, which can be crucial for membrane permeability and bioavailability in drug design.

Toxicological and Safety Profile

It is critical to distinguish this compound from the more extensively studied and regulated isomer, 4-octylphenol (CAS 1806-26-4), which is a known endocrine disruptor.[7][8] While they share the same molecular formula (for the n-octyl isomer), their structures and properties differ. 4-octylphenol has the octyl group directly bonded to the aromatic ring, whereas this compound has an ether linkage.

Safety and Handling:

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

  • GHS Hazard Classification : It is typically classified with GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).

  • Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Statements :

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

While specific data on the endocrine-disrupting potential of this compound is less abundant than for 4-octylphenol, its structural similarity to other alkylphenols warrants a cautious approach, and exposure should be minimized.

Conclusion

This compound is a foundational chemical intermediate with a well-defined structure and accessible synthesis route. Its utility is primarily realized in the creation of value-added products, most notably UV stabilizers and components for material science applications. The clear distinction between this ether-linked phenol and its alkylphenol isomers is paramount for both chemical application and toxicological assessment. This guide has provided the necessary protocols and data to enable researchers to confidently synthesize, characterize, and handle this versatile compound in a laboratory setting.

References

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). International Journal of Molecular Sciences. [Link]
  • 4-n-Octylphenol.
  • Phenol, 4-(octyloxy)-. US Environmental Protection Agency. [Link]
  • 4-tert-Octylphenol Toxicological Summary. Minnesota Department of Health. [Link]
  • PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9.
  • Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. PubMed. [Link]
  • Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity.
  • SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. PrepChem.com. [Link]
  • Phenol, 4-octyl-. NIST WebBook. [Link]
  • This compound (C14H22O2). PubChemLite. [Link]
  • Phenol, 4-octyl- Mass Spectrum. NIST WebBook. [Link]
  • 4-tert-Octylphenol.
  • EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. [Link]
  • 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol.
  • Phenol, 4-ethoxy-. NIST WebBook. [Link]
  • Process for the preparation of 4-phenoxy-phenols.
  • Infrared Spectrum of Phenol.
  • Synthetic method of 4-phenoxyphenol.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
  • Infrared Spectra and Ultraviolet-Tunable Laser Induced Photochemistry of Matrix-Isolated Phenol and phenol-d5. PubMed. [Link]

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Introduction: The Molecular Profile of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Octyloxy)phenol

Prepared by a Senior Application Scientist

This compound (CAS No. 3780-50-5) is an organic compound belonging to the 4-alkoxyphenol family.[1][2][3] Structurally, it consists of a phenol ring where the hydroxyl group is situated para to an octyloxy substituent. This configuration, featuring a hydrophilic phenolic head and a long, lipophilic alkyl tail, imparts surfactant-like properties, making it and similar molecules relevant in the formulation of polymers, resins, and as intermediates in the synthesis of more complex molecules such as antioxidants and UV stabilizers.

A precise and thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic environment of this compound. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

The spectrum is best acquired in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent significantly impacts the chemical shift of the labile phenolic proton due to varying degrees of hydrogen bonding.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.81d (AA'BB')2HAr-H (ortho to -OR)
~ 6.75d (AA'BB')2HAr-H (ortho to -OH)
~ 4.70s (broad)1HAr-OH
~ 3.89t2H-O-CH₂ -(CH₂)₆-CH₃
~ 1.75p (quintet)2H-O-CH₂-CH₂ -(CH₂)₅-CH₃
~ 1.45 - 1.25m10H-(CH₂)₅-CH₃
~ 0.89t3H-CH₃

Causality and Interpretation:

  • Aromatic Region (δ 6.7-6.9 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating octyloxy group (-OR) are expected to be slightly more shielded (upfield) than those ortho to the hydroxyl group (-OH).

  • Phenolic Proton (δ ~4.7 ppm): The chemical shift of the -OH proton is highly variable and concentration-dependent. In CDCl₃, it is typically a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, this peak would shift significantly downfield (to δ > 9.0 ppm) and become sharper.

  • Alkyl Chain (δ 0.8-3.9 ppm):

    • The methylene group directly attached to the ether oxygen (-O-CH₂ -) is the most deshielded of the alkyl protons, appearing as a triplet around 3.89 ppm due to coupling with the adjacent CH₂ group.

    • The terminal methyl group (-CH₃) is the most shielded, appearing as a triplet around 0.89 ppm.

    • The remaining methylene groups of the octyl chain appear as a complex multiplet between 1.25 and 1.75 ppm.

Caption: ¹H NMR assignments for this compound.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative proton ratios.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the molecule's symmetry, only 10 distinct carbon signals are expected: 4 from the aromatic ring and 6 from the octyl chain (as C7-C12 may have very similar chemical shifts). The data for the closely related 4-n-hexyloxyphenol provides a strong basis for these assignments.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 153.3Ar-C4 (-OR)
~ 149.5Ar-C1 (-OH)
~ 116.1Ar-C3, C5
~ 115.5Ar-C2, C6
~ 68.8-C H₂-O-Ar
~ 31.8-C H₂-CH₃
~ 29.4Alkyl Chain CH₂
~ 29.3Alkyl Chain CH₂
~ 26.1Alkyl Chain CH₂
~ 22.7Alkyl Chain CH₂
~ 14.1-C H₃

Causality and Interpretation:

  • Aromatic Region (δ 115-154 ppm):

    • The two oxygen-substituted carbons (C1 and C4) are the most deshielded. C4, bonded to the ether oxygen, is typically slightly further downfield than C1, which is bonded to the hydroxyl group.

    • The four aromatic CH carbons give two signals due to symmetry. The signal at ~116.1 ppm corresponds to C3/C5, while the signal at ~115.5 ppm corresponds to C2/C6.

  • Alkyl Chain (δ 14-69 ppm):

    • The carbon directly attached to the ether oxygen (-C H₂-O-Ar) is the most deshielded in the alkyl region, appearing around 68.8 ppm.

    • The terminal methyl carbon (-C H₃) is the most shielded, appearing at ~14.1 ppm.

    • The remaining six methylene carbons appear in the crowded region between 22 and 32 ppm. Differentiating them may require advanced NMR techniques like DEPT or 2D NMR.

Caption: ¹³C NMR assignments for this compound.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer (operating at ~100 MHz for ¹³C).

  • Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating all proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350 (broad)O-H StretchPhenolic -OH
~ 3100-3000C-H StretchAromatic C-H
~ 2955, 2925, 2855C-H Stretch (asym & sym)Aliphatic C-H
~ 1610, 1510C=C StretchAromatic Ring
~ 1245C-O-C Stretch (asym)Aryl-alkyl ether
~ 1230C-O StretchPhenolic C-O
~ 830C-H Out-of-plane Bend1,4-disubstituted ring

Causality and Interpretation:

  • O-H Stretch (~3350 cm⁻¹): The most prominent feature is a strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretches (2850-3100 cm⁻¹): Sharp peaks just below 3000 cm⁻¹ (typically ~2925 and 2855 cm⁻¹) are definitive evidence of the aliphatic octyl chain. Weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H bonds.

  • Aromatic Region (1500-1610 cm⁻¹): Two sharp bands around 1610 and 1510 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene ring.

  • "Fingerprint" Region (< 1300 cm⁻¹): This region contains complex vibrations. The most diagnostic peaks are the strong C-O stretching bands. The asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1245 cm⁻¹. A strong C-H out-of-plane bending vibration around 830 cm⁻¹ is highly indicative of the 1,4- (para) substitution pattern of the aromatic ring.

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for acquiring FTIR spectra of solid samples.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The final spectrum is displayed in absorbance or transmittance units after automatic background subtraction.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state.

The chromophore in this compound is the substituted benzene ring. The analysis is typically performed in a UV-transparent solvent like ethanol or methanol.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

λ_max (nm)Electronic TransitionChromophore System
~ 225π → πBenzene Ring
~ 290π → πBenzene Ring

Causality and Interpretation:

  • Phenol itself exhibits two primary absorption bands. The presence of two oxygen-containing, electron-donating substituents (-OH and -OR) causes a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.

  • The band around 290 nm is particularly sensitive to the solvent environment. In a more polar solvent, this band may shift slightly. Deprotonation of the phenolic -OH under basic conditions (e.g., by adding a drop of NaOH) would form the phenoxide ion, significantly extending the conjugation and causing a pronounced bathochromic shift of this band to >300 nm, a diagnostically useful test.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol, methanol, and hexane are common choices. The solvent should not interact with the solute chemically.[7]

  • Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy according to the Beer-Lambert Law.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated.

Summary and Conclusion

The collective spectroscopic data from NMR, FTIR, and UV-Vis provides a comprehensive and self-validating molecular portrait of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy verifies the presence of key functional groups—the phenolic -OH, the aryl-alkyl ether linkage, the aromatic ring, and the long aliphatic chain. UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide an unambiguous analytical toolkit for the identification and quality assessment of this compound in research and industrial applications.

References

  • Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306).
  • National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-tert-Octylphenol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • SpectraBase. (n.d.). 4-n-Hexyloxyphenol.
  • The Audiopedia. (2021, August 18). Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(octyloxy)-. Substance Registry Services.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Octyloxy)phenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of signal assignments, and a robust experimental protocol for acquiring high-fidelity data. The narrative emphasizes the causality behind spectral features and experimental design, ensuring a deep and practical understanding of NMR as applied to phenolic compounds.

Structural Context and Theoretical Prediction

This compound is a para-substituted aromatic compound featuring two distinct, oxygen-containing functional groups: a hydroxyl (-OH) group and an octyloxy (-O-(CH₂)₇CH₃) group. The interpretation of its ¹H NMR spectrum is fundamentally governed by the electronic environment of each proton, which is influenced by shielding and deshielding effects from these substituents.

Both the hydroxyl and octyloxy groups are electron-donating groups (EDGs) through resonance, increasing the electron density on the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to each substituent, results in magnetic shielding, causing the aromatic protons to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.3 ppm)[1][2][3].

The molecule's symmetry dictates the number and type of signals. Due to the para-substitution, the aromatic region will exhibit a classic AA'BB' system, which often simplifies to appear as two distinct doublets, each integrating to two protons. The long alkyl chain will produce several signals, with protons closer to the electronegative oxygen atom being more deshielded and appearing further downfield.[4] The phenolic proton's signal is unique, as its chemical shift is highly sensitive to experimental conditions.[5][6][7]

Figure 1: Structure of this compound with proton environments labeled.

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound can be dissected into three primary regions: the aromatic region, the aliphatic region corresponding to the octyloxy chain, and the labile phenolic proton signal. The expected chemical shifts, multiplicities, and integrations are summarized below.

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
HₐAromatic, ortho to -O(Alkyl)6.75 - 6.85Doublet (d)2H³J ≈ 8-9 Hz
HₑAromatic, ortho to -OH6.65 - 6.75Doublet (d)2H³J ≈ 8-9 Hz
HₒPhenolic Hydroxyl4.0 - 8.0Broad Singlet (br s)1HNone
Hₔ-O-CH₂ -3.85 - 3.95Triplet (t)2H³J ≈ 6-7 Hz
Hₑ-O-CH₂-CH₂ -1.70 - 1.85Quintet / Multiplet2H³J ≈ 7 Hz
-(CH₂ )₅-1.25 - 1.50Multiplet (m)10H-
H₉-CH₃ 0.85 - 0.95Triplet (t)3H³J ≈ 7 Hz
The Aromatic Region (δ 6.6 - 6.9 ppm)

The para-substitution pattern gives rise to two signals in the aromatic region, each integrating to two protons.

  • Hₐ and Hₑ: These protons appear as two distinct doublets due to coupling with their respective ortho neighbors (³J coupling constant of ~8-9 Hz is characteristic for aromatic ortho protons).[8] The hydroxyl group is a slightly stronger activating (electron-donating) group than the alkoxy group. Consequently, the protons ortho to the -OH group (Hₑ) are expected to be more shielded and resonate at a slightly higher field (lower ppm value) than the protons ortho to the octyloxy group (Hₐ). Long-range meta-coupling (⁴J) may also be present, causing slight broadening of the doublets, but is often not resolved.[9][10]

The Aliphatic Octyloxy Chain (δ 0.8 - 4.0 ppm)

The signals for the octyloxy chain are interpreted based on their proximity to the deshielding oxygen atom.

  • Hₔ (δ ~3.9 ppm): These methylene protons are directly attached to the ether oxygen. The strong deshielding effect of the oxygen shifts this signal significantly downfield. It appears as a triplet because it is coupled to the two adjacent protons of the Hₑ group.

  • Hₑ (δ ~1.75 ppm): The next methylene group in the chain appears as a multiplet (often a quintet) around 1.75 ppm, coupled to both the Hₔ and the next Hբ methylene protons.

  • Hբ (δ ~1.3 ppm): The five central methylene groups are in very similar chemical environments, resulting in a complex, overlapping multiplet that is difficult to resolve into individual signals. This broad signal integrates to 10 protons.

  • H₉ (δ ~0.9 ppm): The terminal methyl group is the most shielded of all protons in the molecule, appearing as a characteristic triplet at the highest field due to coupling with its neighboring methylene group.

The Phenolic Proton (δ variable)

The chemical shift of the phenolic proton (Hₒ) is highly variable and depends strongly on the solvent, concentration, and temperature.[5][6][11]

  • Broad Singlet: It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other acidic protons in the sample. This exchange occurs on a timescale that averages out any potential spin-spin coupling to the adjacent aromatic protons.[12][13][14]

  • D₂O Exchange: The identity of this peak can be unequivocally confirmed by performing a "D₂O shake."[12][15] Adding a drop of deuterium oxide (D₂O) to the NMR tube results in the rapid exchange of the acidic phenolic proton for a deuterium atom (R-OH + D₂O ⇌ R-OD + HOD). Since deuterium is not observed in ¹H NMR, the phenolic -OH signal will disappear from the spectrum, confirming its assignment.[13][15]

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is often preferred for phenolic compounds as it can slow down proton exchange and sometimes resolve -OH coupling.[16][17]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers, aiming to achieve narrow, symmetrical peak shapes.

    • Set the appropriate acquisition parameters. For a standard ¹H experiment:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR but is good practice in ¹H NMR as well.

      • Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0.00 ppm.[15]

    • Integrate the signals to determine the relative ratio of protons for each peak.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample 10-20 mg dissolve Dissolve ~0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert & Lock Shim filter->insert acquire Acquire FID 16 Scans insert->acquire process Fourier Transform Phase & Baseline Correction acquire->process analyze Reference & Integrate Analyze Spectrum process->analyze

Figure 2: Standard workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is readily interpretable with a foundational understanding of chemical shift theory and spin-spin coupling. The key diagnostic features include two distinct doublets in the aromatic region, a downfield triplet for the protons on the carbon adjacent to the ether oxygen, an upfield triplet for the terminal methyl group, and a characteristic broad, exchangeable singlet for the phenolic hydroxyl proton. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra, enabling unambiguous structural confirmation and purity assessment, which are critical steps in chemical synthesis and drug development workflows.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
  • Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]
  • Royal Society of Chemistry. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
  • AIP Publishing.
  • WebMO.
  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • JoVE. Video: ¹H NMR: Long-Range Coupling. [Link]
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]
  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]
  • PubMed. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • OENO One. 1H-NMR metabolomics for wine screening and analysis. [Link]
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]
  • E-Periodica. Solvent effects in the proton magnetic resonance spectra of phenols. [Link]
  • Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]
  • Wikipedia.
  • AIST.
  • Bioregistry.
  • University of Leicester.
  • Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
  • ResearchGate. (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. [Link]
  • YouTube.
  • ResearchGate. ¹H NMR spectra of isolated phenolics using a 3.8:1, b 3.1:1, c 2.5:1.... [Link]
  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
  • National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
  • Scribd. 1H-NMR Organic Structure Guide. [Link]
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
  • Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]
  • ResearchGate. Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. [Link]
  • Cengage. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. [Link]
  • University of Puget Sound. NMR Chemical Shifts. [Link]
  • Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). [Link]
  • Hans Reich, University of Wisconsin.
  • ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Octyloxy)phenol. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the chemical shifts, offers predicted values based on analogous structures, and provides a detailed experimental protocol for acquiring high-quality 13C NMR spectra.

Introduction: The Structural Significance of this compound

This compound is a member of the 4-alkoxyphenol family, compounds that are pivotal as intermediates in the synthesis of liquid crystals, polymers, and pharmaceuticals. The precise arrangement of its aromatic and aliphatic moieties dictates its physicochemical properties. 13C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of such molecules, providing critical insights into their electronic environment and connectivity. Understanding the 13C NMR spectrum is a cornerstone of quality control and structural verification in synthetic chemistry.

Theoretical Framework: Deciphering the 13C NMR Spectrum

The chemical shift (δ) in 13C NMR spectroscopy is a sensitive indicator of the electronic environment surrounding a carbon nucleus. Several key factors influence the chemical shifts in this compound:

  • Hybridization: Aromatic sp2 carbons resonate at a significantly different frequency (typically 100-160 ppm) compared to aliphatic sp3 carbons (typically 10-70 ppm)[1].

  • Inductive and Resonance Effects: The hydroxyl (-OH) and octyloxy (-O-C8H17) groups attached to the benzene ring exert profound electronic effects. Both are oxygen-containing substituents, which are electronegative and participate in resonance.

    • The oxygen atom withdraws electron density inductively from the ipso-carbon (the carbon directly attached to the substituent), which would suggest a deshielding effect (downfield shift).

    • However, the lone pairs on the oxygen atoms participate in resonance with the aromatic ring, donating electron density, particularly to the ortho and para positions. This resonance effect leads to increased shielding (upfield shift) at these positions. The ipso-carbon is generally deshielded due to the direct attachment of the electronegative oxygen.

  • Symmetry: Due to the para-substitution pattern of the benzene ring, a plane of symmetry exists along the C1-C4 axis. This renders the C2 and C6 carbons chemically equivalent, as are the C3 and C5 carbons. Consequently, the six aromatic carbons will give rise to only four distinct signals.[2]

Predicted 13C NMR Chemical Shifts for this compound

Molecular Structure and Carbon Numbering

Figure 1. Molecular structure of this compound with carbon numbering.

Table of Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~149.5Ipso-carbon attached to the hydroxyl group. Deshielded due to the electronegativity of oxygen.
C2, C6~116.5Ortho to the hydroxyl group and meta to the octyloxy group. Shielded by resonance from the -OH group.
C3, C5~115.8Meta to the hydroxyl group and ortho to the octyloxy group. Shielded by resonance from the -O-alkyl group.
C4~153.0Ipso-carbon attached to the octyloxy group. Strongly deshielded by the electronegative oxygen.
C1'~68.5Aliphatic carbon directly attached to the phenolic oxygen, significantly deshielded.
C2'~31.8Standard methylene carbon in a long alkyl chain.
C3'~29.4Standard methylene carbon, slightly shielded by neighboring carbons.
C4'~29.3Standard methylene carbon.
C5'~26.1Standard methylene carbon.
C6'~29.2Standard methylene carbon.
C7'~22.7Methylene carbon beta to the terminal methyl group.
C8'~14.1Terminal methyl group, the most shielded carbon in the chain.

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a standardized, step-by-step methodology for obtaining a high-quality 13C NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent due to its excellent dissolving power for moderately polar organic compounds and its well-characterized residual solvent peak (~77.16 ppm)[1].

  • Concentration: Prepare a solution by dissolving 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl3.

  • Internal Standard: CDCl3 typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm. If not present, a small drop can be added.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR coils (typically a height of ~4-5 cm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution.

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Spectral Width: Approximately 240 ppm (from -20 to 220 ppm) to cover the entire range of possible carbon chemical shifts.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons (C1 and C4), though they are often of lower intensity.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Quaternary carbons will require more scans to be clearly visible.

    • Temperature: Standard probe temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and label their chemical shifts. Integration is generally not quantitative in standard 13C NMR but can give a rough idea of the number of carbons represented by each peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-50 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample tune_shim Tune probe and shim magnet insert_sample->tune_shim setup_params Set acquisition parameters tune_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform (FT) acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference spectrum to TMS (0 ppm) phase_baseline->reference analyze Peak picking and assignment reference->analyze

Figure 2. Experimental workflow for 13C NMR analysis.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the 13C NMR spectrum of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have presented a reliable set of predicted chemical shifts and their underlying rationale. The detailed experimental protocol offers a validated methodology for researchers to acquire high-quality data for structural verification and further research in their respective fields.

References

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (2013).
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol. (n.d.). Journal of the American Chemical Society.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... - Doc Brown's Chemistry. (n.d.).
  • C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. (n.d.). Journal of the American Chemical Society.
  • The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith - SciSpace. (n.d.).
  • 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in - ucf stars. (2021).
  • 4-n-Hexyloxyphenol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • 4-n-Octylphenol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • 13C NMR Chemical Shifts - Oregon State University. (n.d.).

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An In-Depth Technical Guide to the FT-IR Analysis of 4-(Octyloxy)phenol Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that reveals the presence and chemical environment of specific functional groups. This guide offers an in-depth exploration of the FT-IR analysis of 4-(Octyloxy)phenol, a molecule of interest in various fields, including materials science and as a precursor in organic synthesis. By understanding its characteristic spectral features, researchers can effectively identify this compound, assess its purity, and monitor its transformations in chemical reactions. This document will delve into the theoretical underpinnings of the vibrational modes of this compound, provide a practical experimental protocol for its analysis, and present a detailed interpretation of its expected FT-IR spectrum.

The Molecular Architecture of this compound: A Vibrational Perspective

The structure of this compound incorporates several key functional groups that give rise to distinct and identifiable absorption bands in the mid-infrared region. These are the hydroxyl group (-OH), the aryl ether linkage (Ar-O-R), the aromatic benzene ring, and the aliphatic octyl chain. The position, intensity, and shape of these bands are dictated by the bond strengths, atomic masses, and molecular geometry.

Key Functional Groups and Their Vibrational Signatures:
  • Hydroxyl (-OH) Group: The O-H stretching vibration of the phenolic hydroxyl group is one of the most characteristic features in the FT-IR spectrum. Due to intermolecular hydrogen bonding, this band is typically broad and strong, appearing in the region of 3200-3600 cm⁻¹[1]. In dilute solutions, a sharper, "free" O-H stretching band may be observed around 3600 cm⁻¹[2][1][3].

  • Aryl Ether (Ar-O-C) Linkage: The presence of the octyloxy group introduces a C-O ether linkage. The asymmetric stretching of the Ar-O-C bond gives rise to a strong absorption band typically found between 1200 and 1300 cm⁻¹. A corresponding symmetric stretching vibration is generally weaker and appears at a lower frequency, around 1010-1050 cm⁻¹[4]. The C-O stretch of phenols is also observed around 1220 cm⁻¹, which can be distinguished from aliphatic alcohols that show C-O stretches at lower wavenumbers[5].

  • Aromatic Ring (Benzene): The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear as a group of relatively weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range[6][7][8]. In-ring C=C stretching vibrations produce a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region[5][7][8][9]. Out-of-plane (OOP) C-H bending vibrations are also significant and can provide information about the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong OOP bending band is expected in the 800-850 cm⁻¹ region[5][7].

  • Aliphatic Octyl Chain (-C₈H₁₇): The long alkyl chain contributes characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups occur below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range[6][10][11]. The scissoring (bending) vibration of CH₂ groups is found around 1465 cm⁻¹, while the bending of CH₃ groups appears near 1375 cm⁻¹[6][10].

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of this compound

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples and requires minimal sample preparation.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the sample compartment is clean and dry.

    • Select the ATR accessory and ensure the crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum Acquisition:

    • With the clean ATR crystal, collect a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Application:

    • Place a small amount of this compound (a few milligrams) directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background spectrum.

    • The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Baseline correct the spectrum to remove any broad, underlying features.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups in this compound.

Data Presentation: Predicted FT-IR Absorption Bands for this compound

The following table summarizes the expected key vibrational modes and their corresponding wavenumber ranges for this compound based on established spectroscopic data.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200-3600O-H Stretch (Hydrogen Bonded)Phenolic HydroxylStrong, Broad
3000-3100C-H StretchAromaticMedium to Weak
2850-2960C-H Stretch (Asymmetric & Symmetric)Aliphatic (CH₂, CH₃)Strong
1500-1600C=C Stretch (In-ring)AromaticMedium to Strong
~1465C-H Bend (Scissoring)Aliphatic (CH₂)Medium
~1375C-H Bend (Symmetric)Aliphatic (CH₃)Medium to Weak
1200-1300Ar-O-C Stretch (Asymmetric)Aryl EtherStrong
1010-1050Ar-O-C Stretch (Symmetric)Aryl EtherMedium to Weak
800-850C-H Bend (Out-of-Plane)Aromatic (p-subst.)Strong

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups amenable to FT-IR analysis.

Sources

An In-Depth Technical Guide to the Solubility of 4-(Octyloxy)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical sciences, materials science, and drug development, the solubility of a compound is a cornerstone physical property that dictates its behavior, efficacy, and application. For researchers and scientists, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's success. This guide is dedicated to providing an in-depth technical exploration of the solubility of 4-(Octyloxy)phenol, a molecule of significant interest due to its phenolic structure and lipophilic octyloxy chain.

This document moves beyond a simple compilation of data. As a Senior Application Scientist, my objective is to provide a narrative that intertwines theoretical principles with practical, field-proven methodologies. We will delve into the "why" behind experimental choices, ensuring that the protocols described are not just a series of steps but a self-validating system for generating reliable and reproducible solubility data. Every claim and protocol is grounded in authoritative sources, providing a trustworthy resource for your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound, also known as hydroquinone monooctyl ether, is an aromatic organic compound characterized by a phenol group where the hydrogen of the para-hydroxyl group is substituted by an octyl ether. This structural feature imparts a dual nature to the molecule: the phenolic hydroxyl group provides polarity and potential for hydrogen bonding, while the long octyl chain introduces significant lipophilicity. This amphiphilic character suggests a nuanced solubility profile, with a general inclination towards solubility in organic solvents and limited solubility in aqueous media.[1]

Physicochemical Properties of this compound:

PropertyValueSource
Chemical Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Appearance White to light yellow crystalline solid
LogP (Octanol-Water Partition Coefficient) ~4.5 (estimated)

The relatively high estimated LogP value underscores the compound's hydrophobic nature, predicting a preference for nonpolar environments. However, the presence of the hydroxyl group allows for interactions with polar solvents. This interplay between the hydrophobic tail and the polar head is the primary determinant of its solubility in various organic media.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. A solute's ability to dissolve in a solvent is a complex thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during the mixing process.

The solubility of a solid in a liquid is influenced by several factors:

  • Intermolecular Forces: The strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules is paramount. For dissolution to be favorable, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • Polarity: Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is a direct consequence of the types of intermolecular forces at play (e.g., hydrogen bonding, dipole-dipole interactions, London dispersion forces).

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.

  • Crystal Lattice Energy: The strength of the forces holding the solid solute together in its crystal lattice must be overcome by the solvent. Higher melting point solids often have higher lattice energies and thus lower solubilities.

Qualitative and Estimated Quantitative Solubility of this compound

Qualitative Solubility Profile:

Based on its structure, this compound is expected to be:

  • Soluble in: Polar aprotic solvents (e.g., acetone, ethyl acetate), alcohols (e.g., methanol, ethanol, isopropanol), and nonpolar solvents (e.g., hexane, toluene). The long alkyl chain will drive solubility in nonpolar solvents, while the phenol group will facilitate interactions with polar solvents.

  • Slightly soluble to insoluble in: Water.

Estimated Quantitative Solubility:

To provide a more quantitative insight, the following table presents estimated solubility values for this compound in a selection of common organic solvents at ambient temperature (~25 °C). These estimations are derived from the qualitative solubility of shorter-chain 4-alkoxyphenols and general principles of structure-solubility relationships. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility Range (g/L)Rationale for Estimation
Hexane 1.8850 - 150The long octyl chain will have strong van der Waals interactions with the nonpolar hexane molecules.
Toluene 2.38100 - 250The aromatic ring of toluene can interact favorably with the benzene ring of this compound, in addition to the alkyl chain compatibility.
Dichloromethane 9.08> 200A good solvent for many organic compounds with a balance of polarity to dissolve the phenol head and non-polarity for the tail.
Acetone 20.7> 200A polar aprotic solvent that can act as a hydrogen bond acceptor for the phenolic proton.
Ethyl Acetate 6.02> 200A moderately polar solvent capable of hydrogen bonding and solvating both polar and nonpolar moieties.
Isopropanol 19.9> 150A polar protic solvent that can both donate and accept hydrogen bonds, leading to good interaction with the phenol group.
Ethanol 24.5> 150Similar to isopropanol, its polarity and hydrogen bonding capabilities will facilitate dissolution.
Methanol 32.7100 - 200While highly polar, the shorter alkyl chain of methanol may be less effective at solvating the long octyl tail compared to ethanol or isopropanol.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

The Shake-Flask Method: A Self-Validating Protocol

The principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing excess solid to equilibrate with the solvent over a sufficient period. The concentration of the dissolved compound in the supernatant is then determined analytically.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow A 1. Preparation of Solvent and Solute B 2. Addition of Excess Solute to Solvent A->B Known volume of solvent C 3. Equilibration with Agitation B->C Sealed container D 4. Separation of Solid and Liquid Phases C->D Constant temperature E 5. Sample Preparation for Analysis D->E e.g., Centrifugation or Filtration F 6. Quantitative Analysis E->F Dilution if necessary G 7. Data Calculation and Reporting F->G Using a calibration curve

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Materials and Reagents:

    • This compound (high purity, >98%)

    • Selected organic solvents (analytical grade or higher)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker or magnetic stirrer with temperature control

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Experimental Procedure:

    • Step 1: Preparation: Add a precisely measured volume of the chosen solvent to a vial.

    • Step 2: Addition of Solute: Add an excess amount of this compound to the solvent. The excess should be visually apparent to ensure saturation is reached.

    • Step 3: Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.

    • Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE for organic solvents) to remove any suspended particles. Adsorption of the analyte to the filter should be evaluated.

    • Step 5: Sample Preparation for Analysis: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Step 6: Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Step 7: Calculation: Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Analytical Quantification: Ensuring Accuracy and Precision

The choice of analytical technique is critical for obtaining accurate solubility data. Both HPLC-UV and UV-Vis spectrophotometry are suitable methods for quantifying this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique that separates components in a mixture, providing high specificity and sensitivity.

Diagram of the HPLC Analytical Workflow:

HPLCWorkflow A 1. Preparation of Mobile Phase and Standards C 3. Injection of Sample/Standard A->C B 2. HPLC System Setup B->C Autosampler D 4. Chromatographic Separation C->D HPLC Column E 5. UV Detection D->E F 6. Data Acquisition and Processing E->F G 7. Concentration Determination F->G Peak area vs. Concentration

Caption: Workflow for the quantification of this compound using HPLC-UV.

Recommended HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The hydrophobic nature of this compound makes it well-suited for reversed-phase chromatography.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined by running a UV scan of a standard solution. Phenolic compounds typically have strong absorbance in the range of 270-280 nm.

  • Column Temperature: 25-30 °C.

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.

UV-Vis Spectrophotometry

For routine analysis where high sample throughput is required and the sample matrix is simple (i.e., no interfering substances that absorb at the same wavelength), UV-Vis spectrophotometry offers a rapid and cost-effective alternative.

Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol:

  • Determine λmax: Scan a dilute solution of this compound in the solvent of interest across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

  • Analyze the Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Calculate Concentration: Determine the concentration of this compound in the diluted sample by interpolating its absorbance on the calibration curve.

Conclusion: A Practical Guide for the Research Scientist

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed, validated experimental and analytical protocols, researchers can confidently generate accurate and reproducible solubility data. The provided estimated solubility data serves as a valuable starting point for solvent selection and experimental design. As with any scientific endeavor, meticulous execution and adherence to good laboratory practices are paramount for obtaining high-quality results that can be trusted to inform critical decisions in research and development.

References

  • U.S. EPA. Shake Flask Method for Determining the Aqueous Solubility of Organic Compounds. [Link]
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • PubChem. 4-Ethoxyphenol. [Link]
  • PubChem. 4-Methoxyphenol. [Link]

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An In-depth Technical Guide to the Melting Point of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of 4-(Octyloxy)phenol (CAS No: 3780-50-5), a crucial physical property for researchers, scientists, and professionals in drug development and materials science. This document delves into the theoretical underpinnings of melting point determination, presents detailed experimental protocols, and explores the critical factors that influence this characteristic temperature, ensuring a thorough understanding for both practical application and theoretical knowledge.

Introduction: The Significance of a Melting Point

This compound is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Its melting point is a fundamental thermodynamic property that signifies the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. Accurate determination of the melting point is paramount for several reasons:

  • Identification: As a distinct physical constant, the melting point serves as a primary tool for the identification of a compound.

  • Purity Assessment: The sharpness and value of the melting point are sensitive indicators of purity. Impurities typically cause a depression and broadening of the melting range.[1]

  • Process Development: In pharmaceutical and chemical manufacturing, knowledge of the melting point is essential for processes such as drying, milling, and formulation development.

  • Material Characterization: For applications in materials science, the melting point is a key parameter that defines the thermal stability and operational range of the material.

This guide will provide the necessary details to confidently determine and interpret the melting point of this compound.

Physicochemical Properties and Reported Melting Point

Before delving into experimental determination, it is essential to review the known properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms p-(Octyloxy)phenol, Hydroquinone monooctyl ether
CAS Number 3780-50-5
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.32 g/mol
Reported Melting Point 80 °C[2]

It is crucial to distinguish this compound from its isomer, 4-n-octylphenol (CAS 1806-26-4), which has a significantly different reported melting point of 44-45 °C.[3]

Theoretical Principles of Melting Point Determination

The melting of a pure crystalline solid is a first-order phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. At this temperature, the Gibbs free energy of the solid and liquid phases are equal.

The presence of impurities disrupts the crystal lattice of the solid.[4] This disruption requires less energy to break the lattice, resulting in a lower melting point, a phenomenon known as melting point depression.[5][6] The extent of this depression is dependent on the concentration and nature of the impurity.

Experimental Determination of Melting Point

Two primary methods are employed for the accurate determination of the melting point of organic solids: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

  • Melting point apparatus (manual or automated)

  • Glass capillary tubes (0.8–1.2 mm internal diameter)[7]

  • This compound sample (finely powdered and dried)

  • Thermometer or digital temperature probe

  • Certified melting point standards for calibration (e.g., benzophenone, caffeine)[8][9]

  • Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of this compound.[8][9] Follow the instrument manufacturer's instructions for calibration.

  • Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, purify the sample by recrystallization and dry it under vacuum. Gently crush the sample into a fine powder.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Set the heating rate to a rapid value (e.g., 10-20 °C/min) to approach the expected melting point quickly.

    • Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.[7][10]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). This range is the melting range.

The diagram below illustrates the general workflow for the capillary melting point method.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Purify Purify Sample (e.g., Recrystallization) Dry Dry Sample Purify->Dry Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2.5-3.5 mm height) Grind->Load Insert Insert Capillary Load->Insert Calibrate Calibrate Instrument with Standards Heat_fast Rapid Heating (to ~10-15°C below MP) Insert->Heat_fast Heat_slow Slow Heating (1-2°C/min) Heat_fast->Heat_slow Record Record Melting Range (Onset to Clear Point) Heat_slow->Record

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It provides a more quantitative measure of the melting process, including the enthalpy of fusion.

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • This compound sample (small, accurately weighed amount)

  • High-purity indium or other certified reference materials for calibration[12][13]

  • Inert purge gas (e.g., nitrogen)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material like indium.[12][13] This involves running the standard under the same conditions as the sample and comparing the observed melting onset and enthalpy to the certified values.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a sample pan.

  • Pan Sealing: Seal the pan with a lid using a crimper. A hermetic seal is often used to prevent sublimation.

  • Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert gas purge.

    • Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion.

The following diagram outlines the DSC analysis workflow.

G cluster_setup Instrument & Sample Setup cluster_run DSC Run cluster_analysis Data Analysis Calibrate Calibrate DSC (Temperature & Enthalpy) Weigh Weigh Sample (1-5 mg) Calibrate->Weigh Seal Seal in Pan Weigh->Seal Place Place Sample & Reference in DSC Cell Seal->Place Equilibrate Equilibrate at Start Temperature Place->Equilibrate Heat Heat at Constant Rate (e.g., 10°C/min) Equilibrate->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Thermogram Record->Analyze Determine_MP Determine Onset Temp (Melting Point) Analyze->Determine_MP Calculate_Enthalpy Calculate Peak Area (Enthalpy of Fusion) Analyze->Calculate_Enthalpy

Caption: Workflow for DSC Melting Point Analysis.

Factors Influencing the Melting Point of this compound

Purity

The presence of impurities is the most common reason for deviations in the melting point.[6] this compound is typically synthesized via a Williamson ether synthesis from hydroquinone and an octyl halide (e.g., 1-bromooctane). Potential impurities from this synthesis include:

  • Unreacted Hydroquinone: A higher melting solid.

  • Unreacted 1-bromooctane: A liquid at room temperature.

  • 1,4-Bis(octyloxy)benzene: The dialkylated byproduct.

The presence of these impurities will lead to a depression and broadening of the observed melting range.[4] Therefore, thorough purification, for example, by recrystallization, is essential for obtaining an accurate melting point.[14][15][16]

The relationship between purity and melting point depression is illustrated below.

G cluster_properties Observed Melting Properties Pure Pure this compound Impure Impure this compound Pure->Impure Addition of Impurities (e.g., from synthesis) Sharp_MP Sharp Melting Range (e.g., 79.5-80.5°C) Pure->Sharp_MP Broad_MP Broad & Depressed Melting Range (e.g., 75-78°C) Impure->Broad_MP

Caption: Effect of Impurities on Melting Point.

Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been reported in the literature, it is a phenomenon that should be considered, particularly in pharmaceutical development. If different crystalline forms exist, they will likely exhibit different melting points. DSC is a particularly useful technique for identifying and characterizing polymorphs, as they may show distinct melting endotherms or solid-solid transitions prior to melting.

Conclusion

The melting point of this compound is a critical parameter for its identification, purity assessment, and application in various scientific and industrial fields. A reported value of 80 °C serves as a benchmark, but experimental determination using calibrated instrumentation is essential for reliable characterization. Both the capillary method and Differential Scanning Calorimetry provide robust means for this determination, with DSC offering more detailed thermodynamic information. Researchers and drug development professionals must be cognizant of the significant impact of impurities, stemming from the synthetic route, and the potential for polymorphism, on the observed melting behavior. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, one can ensure the accurate and meaningful measurement of this fundamental physical property.

References

  • United States Pharmacopeia.
  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link][21][22][23]
  • IBChem. Melting Point Depression. [Link][5]
  • Grokipedia. Melting-point depression. [Link][6]
  • ChemSrc. This compound | CAS#:3780-50-5. [Link][3]
  • Stanford Research Systems. Melting Point Certified Reference Standards. [Link][9]
  • PubChem. 4-n-Octylphenol. [Link][4]
  • Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link][24]
  • METTLER TOLEDO.
  • METTLER TOLEDO. Melting Point Reference Standards. [Link][11]
  • TA Instruments. Calibrating the DSC Enthalpy (Cell Constant)
  • Hengyuan Fine Chemical.
  • University of Glasgow.
  • LINSEIS. How to correctly calibrate a Differential Scanning Calorimeter. [Link][15]
  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link][13]
  • Chemistry LibreTexts. 6.1B: Uses of Melting Points. [Link][2]
  • METTLER TOLEDO. Recrystallization Guide: Process, Procedure, Solvents. [Link][17]
  • University of California, Davis.

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Introduction: Characterizing 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling Point of 4-(Octyloxy)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring a phenol group and a long octyl ether chain. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the octyl chain) characteristics, making it a subject of interest in materials science, particularly in the synthesis of liquid crystals and as a stabilizer or antioxidant in various formulations.[1] Its utility as a precursor in organic synthesis further underscores the need for a thorough understanding of its physicochemical properties.[2][3]

A critical parameter in the purification, handling, and chemical processing of any compound is its boiling point. For a high-molecular-weight substance like this compound, determining an accurate boiling point is non-trivial. The temperature required to reach its vapor pressure of 1 atm can approach or exceed its thermal decomposition temperature. Therefore, a nuanced approach combining predictive data with appropriate experimental techniques is essential for any scientist working with this molecule. This guide provides a comprehensive analysis of the boiling point of this compound, detailing the theoretical underpinnings, predictive data, and robust experimental methodologies for its accurate determination.

Core Physicochemical Properties

Before delving into the specifics of its boiling point, it is crucial to contextualize this compound within its broader physicochemical profile. These properties dictate its behavior in various solvents and thermal conditions.

PropertyValueSource
CAS Number 3780-50-5[2][4][5]
Molecular Formula C₁₄H₂₂O₂[2][4][5][6]
Molecular Weight 222.32 g/mol [1][4]
Melting Point 80 °C[2]
Appearance Solid
InChI Key HFRUPPHPJRZOCM-UHFFFAOYSA-N[4][5][7]

Boiling Point Analysis: Predicted vs. Experimental Data

Direct experimental determination of the boiling point of this compound at standard atmospheric pressure (760 mmHg) is challenging due to its high molecular weight and potential for thermal degradation. Consequently, much of the available data is based on computational predictions.

Data TypeBoiling Point (°C)ConditionsSource
Predicted 340.6 ± 15.0at 760 mmHg[2]
Experimental (Isomer) 280at 760 mmHg[8]

The predicted boiling point of approximately 341°C is substantial, reflecting the strong intermolecular forces at play.[2] These forces are a composite of:

  • Van der Waals Forces: The long C₈H₁₇ alkyl chain contributes significantly to London dispersion forces.

  • Dipole-Dipole Interactions: The polar C-O-C ether linkage and the phenolic hydroxyl group create permanent dipoles.

  • Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, which dramatically increases the energy required to transition into the vapor phase.

For context, the structural isomer 4-n-Octylphenol (CAS: 1806-26-4), where the octyl group is directly attached to the benzene ring, has a reported experimental boiling point of 280°C.[8][9][10][11] The presence of the ether oxygen in this compound, while adding polarity, also increases the overall molecular weight compared to its isomer, contributing to its higher predicted boiling point.

Strategic Framework for Boiling Point Determination

Given the high predicted boiling point, selecting an appropriate experimental method is paramount to avoid chemical decomposition and ensure data integrity. The primary strategy involves either reducing the required temperature by lowering the pressure (vacuum distillation) or using a micro-scale technique that minimizes sample heating time.

G Diagram 1: Decision Workflow for Boiling Point Method Selection start Start: Determine Boiling Point of this compound check_sample Is sample quantity > 5 mL? start->check_sample check_purity Is high purity required (e.g., for sale or reaction)? check_sample->check_purity Yes thiele_tube Method: Thiele Tube (Micro) check_sample->thiele_tube No vacuum_dist Method: Vacuum Distillation check_purity->vacuum_dist Yes check_purity->thiele_tube No dist_desc Advantage: Purifies sample while measuring BP. Provides pressure-temperature correlation. vacuum_dist->dist_desc end End: Boiling Point Determined vacuum_dist->end thiele_desc Advantage: Requires <0.5 mL of sample. Rapid determination. thiele_tube->thiele_desc thiele_tube->end

Caption: Decision workflow for selecting the appropriate boiling point determination method.

Experimental Protocol 1: Thiele Tube Method (Micro-Scale Determination)

This method is ideal for rapid determination with minimal sample volume, a significant advantage when dealing with synthesized or expensive compounds.[12] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

A. Rationale and Self-Validation

The technique is self-validating because the boiling point is identified by a distinct physical event: the cessation of bubble flow followed by the liquid being drawn into a capillary tube.[13] This event precisely marks the equilibrium point where the internal vapor pressure matches the external pressure of the heating medium. The slow, controlled cooling phase ensures that this equilibrium is not overshot.

B. Apparatus

  • Thiele Tube

  • High-temperature thermometer (up to 360°C)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat-stable mineral oil or silicone oil

  • Micro-burner or hot plate with a stirrer

C. Step-by-Step Methodology

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube. If the sample is solid, gently melt it before proceeding.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb. The rubber band must remain above the level of the heating oil to prevent degradation.[14]

  • Mounting: Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is positioned in the center of the main body of the tube. The oil level should be above the top of the sample but below the side arm joint.

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[14] The design of the tube ensures natural convection, providing uniform heating of the sample.

  • Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

  • Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13] Record this temperature immediately.

  • Verification: For enhanced accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement. A consistent result validates the finding.

G Diagram 2: Experimental Workflow for Thiele Tube Method start Start prep_sample Prepare Sample: Add ~0.5 mL to test tube. Insert inverted capillary tube. start->prep_sample assemble Assemble Apparatus: Attach test tube to thermometer. Mount in Thiele tube. prep_sample->assemble heat Apply Gentle Heat to Side Arm assemble->heat observe_heat Observe for rapid, continuous stream of bubbles. heat->observe_heat observe_heat->heat Bubbles not rapid remove_heat Remove Heat Source observe_heat->remove_heat Yes observe_cool Observe for bubble cessation and liquid entering capillary. remove_heat->observe_cool observe_cool->observe_cool Bubbling continues record_temp Record Temperature: This is the Boiling Point. observe_cool->record_temp Event Occurs end End record_temp->end

Caption: Step-by-step workflow for the Thiele tube boiling point determination.

Experimental Protocol 2: Boiling Point Determination by Vacuum Distillation

For larger quantities, or when purification is required simultaneously, vacuum distillation is the authoritative method.[15] By reducing the pressure above the liquid, the boiling point is significantly lowered, preventing thermal decomposition.

A. Rationale and Self-Validation

This method's integrity comes from establishing a stable equilibrium between the liquid and vapor phases under a constant, reduced pressure. A correct boiling point reading is validated by a stable temperature plateau at the thermometer bulb, corresponding to the continuous condensation of the pure substance's vapor. Any fluctuation in temperature or pressure indicates a non-equilibrium state or the presence of impurities.

B. Apparatus

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Vigreux column (short path)

  • Condenser

  • Receiving flask

  • Vacuum source (pump) and tubing

  • Manometer (for accurate pressure measurement)

  • Heating mantle and stirrer

C. Step-by-Step Methodology

  • Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[12]

  • Sample Introduction: Charge the round-bottom flask with the this compound sample and a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Turn on the condenser cooling water. Close the system and slowly apply the vacuum. Reduce the pressure to the desired level (e.g., 1-10 mmHg). Record the exact pressure using the manometer.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Distillation: Observe the sample. As the boiling point at that pressure is reached, you will see vapor rising through the column and a "reflux ring" of condensing liquid.[13] The temperature on the thermometer will rise and then stabilize.

  • Boiling Point Measurement: Record the stable temperature reading on the thermometer along with the precise pressure from the manometer. This temperature is the boiling point at that specific pressure.

  • Data Correction (Optional): The measured boiling point can be extrapolated to atmospheric pressure using a pressure-temperature nomograph, although this is less accurate than direct measurement under controlled conditions.

Conclusion

The boiling point of this compound is predicted to be 340.6 ± 15.0 °C at 760 mmHg, a value indicative of its significant molecular weight and the presence of strong intermolecular hydrogen bonding.[2] Due to the high risk of thermal decomposition, direct experimental verification at atmospheric pressure is inadvisable. The most reliable and practical approaches for its determination are micro-scale methods like the Thiele tube technique for small quantities or vacuum distillation for larger amounts, which allows for simultaneous purification. For any drug development or materials science application, utilizing these robust methods to establish an accurate pressure-temperature profile is essential for process control, safety, and achieving high product purity.

References

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  • 4-n-Octylphenol | C14H22O | CID 15730 - PubChem.
  • Phenol, 4-octyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
  • 6.
  • Phenol, 4-octyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
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  • Boiling Points - The Catalyst.
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  • 4-tert-Octylphenol, TMS derivative - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Phenol, 4-octyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to the Nomenclature and Identification of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synonyms, alternative names, and critical identifiers for the chemical compound 4-(Octyloxy)phenol. Understanding the varied nomenclature of this compound is essential for accurate literature searches, unambiguous procurement, and precise communication in research and development settings.

Introduction: The Chemical Identity of this compound

This compound is an organic compound belonging to the phenol ether family. Structurally, it consists of a phenol ring where the hydroxyl group is in the para position (position 4) relative to an octyloxy ether group (-O-(CH₂)₇CH₃). This structure imparts both hydrophilic (from the phenolic hydroxyl group) and lipophilic (from the C8 alkyl chain) characteristics, making it a valuable intermediate in the synthesis of more complex molecules, including liquid crystals, polymers, and potentially pharmacologically active agents. Its precise identification is paramount to avoid confusion with structurally related isomers and analogues.

Core Identifiers and Nomenclature

The primary identifiers for any chemical substance are its CAS Number and its IUPAC name. These provide an unambiguous foundation for its identity.

  • Preferred IUPAC Name: this compound[1]

  • CAS Number: 3780-50-5[1][2][3][4][5]

The CAS number is the most reliable identifier when searching databases and ordering from chemical suppliers, as it is unique to this specific chemical structure.

Synonyms and Alternative Nomenclatures

In scientific literature, patents, and commercial catalogs, this compound is referred to by several alternative names. The choice of name often depends on the context, be it indexing conventions or historical usage.

  • Systematic Variations:

    • Phenol, 4-(octyloxy)-[2][3]

    • 4-(n-Octyloxy)phenol[1]

    • p-(Octyloxy)phenol[6]

  • Common and Colloquial Names:

    • 4-Octyloxyphenol

    • p-Octyloxyphenol

The use of "p-" or "para-" indicates the substitution pattern on the benzene ring, which is often omitted in favor of the numerical "4-" in modern IUPAC conventions. The "-n-" in "4-(n-Octyloxy)phenol" specifies a normal, straight-chain octyl group, which is the standard isomer for this CAS number.

The following diagram illustrates the relationship between the core chemical structure and its primary identifiers and synonyms.

cluster_structure Core Chemical Structure cluster_identifiers Primary Identifiers cluster_synonyms Synonyms & Alternative Names struct This compound C₁₄H₂₂O₂ cas CAS: 3780-50-5 struct->cas is uniquely identified by iupac IUPAC: this compound struct->iupac is systematically named syn1 Phenol, 4-(octyloxy)- struct->syn1 is also known as syn2 4-n-Octyloxyphenol syn3 p-(Octyloxy)phenol syn4 4-Octyloxyphenol

Caption: Relationship between the core structure of this compound and its key identifiers.

Physicochemical Data for unambiguous Identification

For laboratory and computational use, structural and molecular identifiers are crucial. The following table summarizes these key properties.

IdentifierValueSource(s)
Molecular Formula C₁₄H₂₂O₂[1][2][3][4][5]
Molecular Weight 222.32 g/mol [1][2][3][4]
SMILES String CCCCCCCCOC1=CC=C(O)C=C1[1][4][7]
InChI 1S/C14H22O2/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3[1][4]
InChIKey HFRUPPHPJRZOCM-UHFFFAOYSA-N[1][4][8]
Physical Form Solid[4]

These identifiers are essential for cross-referencing the compound in chemical databases like PubChem and SciFinder, ensuring the correct substance is being investigated or used.

Distinguishing this compound from Related Compounds

A common source of error in research and procurement is the confusion between this compound and its isomers or related substances. It is critical to differentiate it from:

  • 4-n-Octylphenol (CAS: 1806-26-4): In this compound, the octyl group is directly bonded to the phenol ring (a C-C bond), not via an oxygen atom. It is a member of the alkylphenol class, known for its surfactant properties and as a xenoestrogen.[9][10] Its molecular formula is C₁₄H₂₂O.[9]

  • 4-tert-Octylphenol (CAS: 140-66-9): This is an isomer of 4-n-octylphenol where the octyl group is branched (1,1,3,3-tetramethylbutyl).[11] It shares the direct carbon-to-ring bond but has a different alkyl structure.

  • 2-Hydroxy-4-(octyloxy)benzophenone (CAS: 1843-05-6): Also known by the trade name Octabenzone or Spectra-Sorb UV 531, this is a more complex molecule used as a UV absorber in polymers.[12][13] It contains the this compound moiety but is derivatized with a benzoyl group.[12]

Careful verification of the CAS number is the most effective strategy to prevent confusion and ensure the procurement of the correct reagent.

Application Context: Use as a Synthetic Intermediate

As a Senior Application Scientist, it is important to understand not just what a chemical is, but why it is used. This compound is primarily employed as a building block in organic synthesis. The phenolic hydroxyl group is a versatile functional handle that can readily undergo reactions such as:

  • Esterification: Reacting with carboxylic acids or acyl chlorides to form phenyl esters. These derivatives are common in the field of liquid crystals.[14]

  • Williamson Ether Synthesis: Deprotonation of the phenol followed by reaction with an alkyl halide to form a diether.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and octyloxy groups activates the aromatic ring for further functionalization.

The following workflow demonstrates a typical, generalized use of this compound as a starting material in a synthetic protocol.

General Protocol: Synthesis of a Phenyl Ester Derivative

This protocol describes a standard laboratory procedure for the esterification of this compound.

Objective: To synthesize a 4-(octyloxy)phenyl ester for evaluation as a liquid crystal intermediate.

Methodology:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Stir at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of the desired acyl chloride (e.g., 4-pentyloxybenzoyl chloride) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final ester product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

start Start: this compound + Anhydrous Solvent step1 1. Add Base (e.g., Triethylamine) start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add Acyl Chloride (e.g., R-COCl) step2->step3 step4 4. Reaction Stirring (Monitor by TLC) step3->step4 step5 5. Aqueous Workup & Extraction step4->step5 step6 6. Purification (Column Chromatography) step5->step6 end End Product: 4-(Octyloxy)phenyl Ester step6->end

Caption: A generalized experimental workflow for the synthesis of an ester from this compound.

This self-validating protocol, with its in-process checks (TLC) and final characterization steps (NMR, MS), ensures the trustworthy synthesis of the desired derivative, underscoring the practical application of this versatile intermediate.

References

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  • PubChem, National Center for Biotechnology Inform
  • Inchem.org. ICSC 1345 - p-OCTYLPHENOL. [Link]
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  • PubChem, National Center for Biotechnology Information. p-(Octyloxyphenyl)
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An In-depth Technical Guide to the Toxicological Profile of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide provides a comprehensive overview of the current toxicological understanding of 4-(Octyloxy)phenol (CAS No. 3780-50-5). It is important to note that while data exists for the broader category of octylphenols, specific toxicological studies on this compound are limited. This document will clearly delineate between data specific to this compound and information derived from related isomers, such as 4-tert-octylphenol and 4-n-octylphenol, which are often used as surrogates in risk assessment. This approach is taken to provide the most complete picture currently possible, while maintaining scientific transparency regarding data gaps.

Introduction: Understanding the Octylphenol Landscape

This compound is a member of the alkylphenol family, a group of organic compounds with wide industrial applications. It is structurally distinct from other more extensively studied isomers like 4-tert-octylphenol and 4-n-octylphenol, where an octyl group is directly bonded to the phenol ring. In this compound, the octyl group is linked via an ether bond. This structural difference can influence its physicochemical properties, metabolic fate, and toxicological profile.

Due to their use in the manufacturing of alkylphenol ethoxylates, which are non-ionic surfactants, octylphenols and their derivatives can be found in various consumer products and can be released into the environment[1]. Concerns have been raised about their potential as endocrine-disrupting chemicals (EDCs)[1][2]. This guide will focus on the available toxicological data for this compound and provide context from its better-studied isomers where direct data is unavailable.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetics and potential for environmental fate.

PropertyValueSource
CAS Number 3780-50-5[3][4]
Molecular Formula C₁₄H₂₂O₂[3][4]
Molecular Weight 222.32 g/mol [3][4]
Appearance Solid
Synonyms Phenol, 4-(octyloxy)-; 4-n-Octyloxyphenol; Hydroquinone Mono-n-octyl Ether[5]

Toxicological Profile of this compound: What the Data Shows

The available toxicological information for this compound is primarily derived from Safety Data Sheets (SDS), which provide hazard classifications based on available data or computational predictions.

Acute Toxicity
Local Toxicity: Skin and Eye Irritation

There is consistent evidence from multiple sources that this compound is a skin and eye irritant.

  • Skin Irritation: Classified as causing skin irritation[7].

  • Eye Irritation: Classified as causing serious eye irritation[7].

  • Respiratory Irritation: May cause respiratory irritation[7].

Other Toxicological Endpoints: The Data Gap

A significant data gap exists for several critical toxicological endpoints for this compound. There is no readily available information from specific studies on:

  • Skin sensitization

  • Genotoxicity (mutagenicity and clastogenicity)

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Repeated dose toxicity

Toxicological Profile of Related Octylphenol Isomers (Surrogate Data)

In the absence of specific data for this compound, toxicologists may refer to data from structurally related compounds to estimate potential hazards. The following sections summarize the well-documented toxicological profile of other octylphenol isomers, primarily 4-tert-octylphenol and 4-n-octylphenol. It is crucial to interpret this information with caution, as the ether linkage in this compound may alter its metabolic pathways and toxicity.

Toxicokinetics

Studies on 4-tert-octylphenol indicate that it is readily absorbed after oral administration[8]. The metabolism of 4-tert-octylphenol involves hydroxylation of the aromatic ring and the alkyl chain, followed by conjugation with glucuronic acid[8].

Acute Toxicity of Octylphenol Isomers

For 4-tert-octylphenol, the acute oral toxicity is low, with an LD50 in rats reported to be greater than 2000 mg/kg[8].

Local Toxicity of Octylphenol Isomers

4-tert-octylphenol is slightly irritating to the skin and highly irritating to the eyes[8]. It is not considered to be a skin sensitizer[8].

Genotoxicity of Octylphenol Isomers

4-tert-octylphenol has been tested in a variety of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic activity[8]. For example, it was not mutagenic in the Ames test with Salmonella typhimurium[8].

Carcinogenicity of Octylphenol Isomers

There is inadequate evidence for the carcinogenicity of phenol in both humans and experimental animals[9]. Phenol itself has been shown to have promoting activity in two-stage mouse skin carcinogenesis models[9]. Specific long-term carcinogenicity studies on this compound were not found. For other phenolic compounds, such as 4-methoxyphenol and 4-methylcatechol, carcinogenicity has been demonstrated in the forestomach of rats[10].

Reproductive and Developmental Toxicity of Octylphenol Isomers

The endocrine-disrupting potential of octylphenols is the most studied toxicological endpoint. 4-tert-octylphenol has been shown to have estrogenic activity, meaning it can mimic the effects of estrogen[1][2]. In vivo studies in rats have demonstrated that exposure to 4-tert-octylphenol can lead to effects on reproductive endpoints[11]. For phenol, prenatal exposure in animal studies has been associated with reduced fetal weight and viability[12][13].

Experimental Protocols: A Methodological Framework

To address the existing data gaps for this compound, a standard battery of toxicological tests would be required. Below are examples of methodologies for key endpoints, based on OECD guidelines.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method to assess the cytotoxic potential of a substance on cultured cell lines.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Culture: Human cell lines, such as HepG2 (liver), are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with this compound seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition Incubate solubilization Solubilize Formazan mtt_addition->solubilization read_plate Read Absorbance solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Workflow for an in vitro cytotoxicity (MTT) assay.

Hazard Identification and Risk Assessment Summary

Hazard Identification:

Based on the available data, this compound is identified as:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory irritant.

Due to significant data gaps, a conclusive hazard identification for other endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity cannot be made for this compound at this time.

Risk Assessment Considerations:

For a comprehensive risk assessment, further testing is required. In the interim, a precautionary approach is warranted. Given that related octylphenol isomers are known endocrine disruptors, the potential for this compound to have similar activity should be considered, although the potency may differ due to structural variations. Exposure assessment is also a critical component of risk assessment, and information on the uses and environmental concentrations of this compound would be necessary.

Risk_Assessment_Framework cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization acute_tox Acute Toxicity (Harmful if swallowed) risk_summary Summary of Potential Risk acute_tox->risk_summary local_tox Local Toxicity (Skin/Eye Irritant) local_tox->risk_summary data_gaps Data Gaps (Genotox, Carcino, Repro) data_gaps->risk_summary Uncertainty sources Sources & Uses pathways Routes of Exposure (Oral, Dermal, Inhalation) sources->pathways levels Environmental & Occupational Levels pathways->levels levels->risk_summary

Figure 2: Framework for the risk assessment of this compound.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete. While it is classified as an irritant and harmful if swallowed, significant data gaps prevent a thorough understanding of its potential long-term health effects. The well-documented endocrine-disrupting properties of related octylphenol isomers highlight the need for further investigation into the potential for this compound to exhibit similar activity.

Future research should prioritize conducting studies according to internationally recognized guidelines (e.g., OECD) to address the data gaps in genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity. Such data are essential for a comprehensive risk assessment and for ensuring the safe use of this chemical.

References

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  • OECD. (1994). SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-.
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Introduction to 4-(Octyloxy)phenol: Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 4-(Octyloxy)phenol

Abstract

This compound is a phenolic ether whose biological activities are not extensively documented in publicly available literature, distinguishing it from its more widely studied isomer, 4-octylphenol, a known endocrine disruptor. This guide provides a comprehensive analysis of the potential biological activities of this compound, drawing inferences from the established mechanisms of structurally related 4-substituted phenols. We will explore its potential as a modulator of melanogenesis through tyrosinase inhibition, its possible cytotoxic effects, and the critical need for evaluation of its endocrine-disrupting potential. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and detailed experimental protocols to guide future investigations into this understudied compound. By synthesizing data from related molecules, we aim to build a predictive model of activity and provide the methodological foundation for its empirical validation.

This compound is an organic compound featuring a phenol ring substituted at the para-position with an octyloxy ether group. This ether linkage fundamentally differentiates its chemical nature from alkylphenols, where the alkyl chain is directly bonded to the aromatic ring. This structural nuance is critical for any discussion of its biological activity.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation for designing and interpreting biological assays. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 3780-50-5[1]
Molecular Formula C₁₄H₂₂O₂[1][2]
Molecular Weight 222.32 g/mol [1]
InChI Key HFRUPPHPJRZOCM-UHFFFAOYSA-N[2][3]
SMILES CCCCCCCCOc1ccc(O)cc1[3]
Predicted XlogP 5.1[4]
Structural Distinction from 4-n-Octylphenol

The distinction between an ether linkage (C-O-C) in this compound and a direct alkyl-aryl bond (C-C) in 4-n-Octylphenol has significant implications for metabolism, receptor interaction, and overall toxicity. 4-n-Octylphenol and its branched isomer, 4-tert-Octylphenol, are well-documented as xenoestrogens and environmental contaminants.[5][6] The ether bond in this compound may be subject to different metabolic pathways, potentially altering its biological persistence and interaction with cellular targets.

G cluster_0 This compound cluster_1 4-n-Octylphenol A Phenol Ring B Ether Oxygen A->B C-O bond C Octyl Chain B->C O-C bond D Phenol Ring E Octyl Chain D->E Direct C-C bond

Caption: Structural comparison of this compound and 4-n-Octylphenol.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on this compound is scarce. Therefore, this section extrapolates potential activities based on robust studies of other 4-substituted phenols, providing a scientifically grounded basis for future research.

Melanogenesis Modulation via Tyrosinase Inhibition

A prominent activity of 4-substituted phenols is their interaction with the melanin synthesis pathway.[7][8] Compounds like monobenzone (4-(benzyloxy)phenol), which is structurally analogous to this compound, are potent depigmenting agents used to treat vitiligo.[7]

Causality of Mechanism: The mechanism involves the enzyme tyrosinase, a copper-containing monooxygenase that catalyzes the rate-limiting steps in melanin production. 4-substituted phenols can act as alternative substrates for tyrosinase, leading to the formation of reactive quinone species.[8] These quinones can then covalently bind to thiol groups on proteins, including tyrosinase itself, leading to its inactivation.[8] This binding can also generate neoantigens, triggering an immune response against pigment-producing melanocytes.[7][8] Given its structure, this compound is a prime candidate for exhibiting similar tyrosinase-dependent effects.

G cluster_pathway Proposed Tyrosinase Interaction Pathway Phenol This compound Tyr Tyrosinase (Enzyme) Phenol->Tyr Substrate Binding Quinone Reactive Quinone Intermediate Tyr->Quinone Oxidation Protein Cellular Proteins (e.g., Tyrosinase) Quinone->Protein Covalent Adduction (Haptenization) Inactivation Enzyme Inactivation & Melanin Synthesis Inhibition Protein->Inactivation Immunity Neoantigen Formation & T-Cell Activation Protein->Immunity

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Potential for Cytotoxicity and Cellular Stress

Studies on the closely related alkylphenol, 4-octylphenol (4-OP), have demonstrated significant cytotoxic effects across various human cell lines.[9][10][11] Although the toxicity of 4-OP cannot be directly ascribed to this compound, the shared phenolic scaffold warrants a thorough investigation into similar endpoints.

Research has shown that 4-OP induces cell death in liver (HepG2), intestinal (Caco-2), and other cell lines in a dose-dependent manner.[11] The underlying mechanisms involve the disruption of key cellular homeostasis pathways, including:

  • Unfolded Protein Response (UPR): Interference with protein folding and processing in the endoplasmic reticulum.[9][11]

  • Autophagy: Dysregulation of the cellular process for degrading and recycling damaged components.[9][11]

  • Oxidative Stress: Perturbation of the balance between reactive oxygen species and antioxidants.[9]

It is plausible that the lipophilic nature of the octyloxy chain could facilitate the partitioning of this compound into cellular membranes, potentially initiating similar stress responses.

Comparative Cytotoxicity Data for 4-Octylphenol (4-OP)

Cell LineCell TypeIC50 of 4-OP (µM)Reference
HepG2Human Hepatoma>100 µM (less responsive)[11]
Caco-2Human Colorectal Adenocarcinoma>100 µM (less responsive)[11]
A549Human Lung CarcinomaApprox. 50-60 µM[11]
SH-SY5YHuman NeuroblastomaApprox. 40-50 µM[11]

Note: This data is for 4-Octylphenol and serves as a reference for designing concentration ranges for this compound studies.

Endocrine Disruption Potential

The phenolic A-ring is a common structural motif in steroidal estrogens, and many phenolic compounds can act as mimics, binding to estrogen receptors (ERα and ERβ) and disrupting normal hormonal signaling. 4-tert-Octylphenol is a confirmed endocrine-disrupting chemical (EDC) with estrogenic effects, impacting reproductive health and development in animal models.[6][12]

While the ether linkage in this compound may alter its binding affinity for nuclear receptors compared to 4-octylphenol, the potential for endocrine activity cannot be dismissed. The hydroxyl group on the phenol is a critical hydrogen bond donor for receptor interaction. Therefore, a comprehensive evaluation of this compound should include assays for both estrogenic and anti-androgenic activity, as other complex phenol derivatives have shown potent androgen receptor antagonism.[13]

Methodologies for Experimental Validation

To move from inferred to evidence-based understanding, a series of validated in vitro assays are required. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Experimental Workflow: Cytotoxicity and Cellular Stress Screening

This workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

G start Select Cell Lines (e.g., HepG2, B16-F10) viability Dose-Response Cell Viability (MTT / CellTiter-Glo Assay) start->viability ic50 Calculate IC50 Value viability->ic50 sub_ic50 Select Sub-Lethal Concentrations for Mechanistic Studies ic50->sub_ic50 stress_assays Mechanistic Assays sub_ic50->stress_assays ros Oxidative Stress (DCFDA Assay) stress_assays->ros upr UPR Activation (Western Blot for CHOP, BiP) stress_assays->upr autophagy Autophagy Flux (LC3-II Turnover) stress_assays->autophagy

Caption: Experimental workflow for assessing cytotoxicity and cellular stress.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Plate human cells (e.g., HepG2 hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is ≤ 0.2% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus log[concentration] to determine the IC50 value.

Experimental Workflow: Melanogenesis Modulation

This workflow details the steps to confirm the effect of this compound on melanin production and its direct target, tyrosinase.

G start Select Cell Line (e.g., B16-F10 Melanoma) melanin_assay Cellular Melanin Content Assay (Sub-Lethal Doses) start->melanin_assay result Significant Change in Melanin? melanin_assay->result enzyme_assay Mushroom Tyrosinase Inhibition Assay (Acellular) result->enzyme_assay Yes conclusion Conclude Mechanism result->conclusion No cellular_enzyme_assay Cellular Tyrosinase Activity Assay enzyme_assay->cellular_enzyme_assay cellular_enzyme_assay->conclusion

Sources

An In-Depth Technical Guide to the Environmental Fate of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Octyloxy)phenol, an aromatic ether, belongs to the broader class of alkylphenols, compounds that are under increasing scrutiny due to their environmental persistence and endocrine-disrupting capabilities. While specific data on this compound is limited, this guide synthesizes available information and leverages extensive data from its structural analogue, 4-tert-octylphenol, to provide a comprehensive evaluation of its likely environmental fate, transport, and ecotoxicological profile. This document is intended for researchers, environmental scientists, and drug development professionals to inform risk assessments and guide experimental design. Key considerations include its moderate potential for bioaccumulation, low biodegradability, significant sorption to sediment, and potential for endocrine disruption. Standardized protocols for assessing these endpoints are provided to ensure a robust and validated approach to its environmental characterization.

Introduction: A Molecule of Emerging Concern

This compound (CAS 3780-50-5) is an organic compound featuring a phenol ring substituted with an eight-carbon ether chain. While its direct industrial production volumes are not as high as some related alkylphenols, it serves as a building block in specialized applications such as liquid crystals and covalent organic frameworks.[1][2] More broadly, the alkylphenol class, particularly isomers like 4-tert-octylphenol, are high-production-volume chemicals used as intermediates in manufacturing phenolic resins and non-ionic surfactants (alkylphenol ethoxylates).[3][4]

The primary environmental concern stems from the degradation of these parent products, which can release persistent alkylphenols into aquatic and terrestrial systems.[5][6] These molecules, including this compound, possess physicochemical properties that favor persistence and bioaccumulation. Crucially, many are identified as endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal systems in wildlife and humans even at low concentrations.[7][8]

This guide provides a detailed technical overview of the expected environmental behavior of this compound. Due to a scarcity of direct studies on this specific isomer, a scientifically grounded extrapolation from the extensively studied 4-tert-octylphenol (CAS 140-66-9) is employed. This approach is justified by their similar molecular weights and partition coefficients, though critical structural differences, such as the ether linkage in this compound versus the direct alkyl chain in 4-tert-octylphenol, will be noted for their potential impact on degradation pathways.

Physicochemical Properties and Molecular Structure

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota.

PropertyValue for this compoundValue for 4-tert-Octylphenol (for comparison)Implication for Environmental Fate
CAS Number 3780-50-5[9]140-66-9[3]Unique chemical identifier.
Molecular Formula C₁₄H₂₂O₂[2]C₁₄H₂₂O[10]---
Molecular Weight 222.32 g/mol [2]206.32 g/mol [10]Low volatility.
Appearance Solid / Viscous Liquid[9]White solid pellets/crystals[3][10]---
Water Solubility Limited[9]19 mg/L at 22°C[3]Low solubility drives partitioning to solid phases.
Log P (octanol-water) 4.13 (calculated)[2]4.12 (experimental)[3]Moderate potential for bioaccumulation.
Vapor Pressure No data available0.21 Pa at 20°C[3]Low volatility; unlikely to partition significantly to air.
pKa ~10 (estimated phenol)10.39[11]Exists as the neutral phenol under typical environmental pH (6-9).

Note: Data for 4-tert-octylphenol is provided as a close structural analogue to infer properties where direct data for this compound is unavailable.

Sources and Pathways of Environmental Release

The primary route for this compound entering the environment is likely through industrial wastewater discharge from manufacturing facilities where it is used as a chemical intermediate.[1] A more significant, albeit indirect, pathway for similar compounds is the environmental degradation of alkylphenol ethoxylate (APE) surfactants, which are widely used in detergents, paints, pesticides, and textiles.[5][12] APEs biodegrade by losing their ethoxylate groups, generating more persistent and often more toxic alkylphenols.[5][8]

Once released into aquatic systems, this compound's low water solubility and high hydrophobicity will cause it to partition from the water column into organic-rich compartments like sewage sludge and sediment.[5][13]

Core Environmental Fate and Transport Processes

The persistence and distribution of this compound in the environment are determined by a combination of abiotic and biotic degradation processes, as well as its tendency to move between environmental compartments.

cluster_water Aquatic Environment cluster_processes Transformation & Transport Water This compound (Dissolved Phase) Biota Bioaccumulation in Aquatic Organisms Water->Biota Uptake Photodegradation Indirect Photodegradation (Sunlight + Sensitizers) Water->Photodegradation Abiotic Biodegradation Slow Biodegradation (Microbial Action) Water->Biodegradation Biotic Sorption Sorption & Partitioning (Koc) Water->Sorption Volatilization Volatilization (Negligible) Water->Volatilization Sediment This compound (Sorbed to Sediment) Sorption->Sediment

Caption: Key environmental fate and transport pathways for this compound.

Abiotic Degradation

4.1.1 Photodegradation Direct photolysis, the breakdown of a chemical by direct absorption of solar radiation, is considered a negligible removal process for 4-tert-octylphenol and, by extension, this compound.[3] This is because the molecule does not significantly absorb light at wavelengths greater than 290 nm, the cutoff for solar radiation reaching the Earth's surface.

However, indirect photodegradation can be a significant pathway. This process is mediated by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are generated in natural waters by sunlight interacting with substances like nitrate and dissolved organic matter.[11] Advanced Oxidation Processes (AOPs), which generate these radicals, have proven effective at degrading 4-tert-octylphenol in laboratory settings.[11] The reaction with hydroxyl radicals leads to the mineralization of the compound.

4.1.2 Hydrolysis Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether bond in this compound is generally stable under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.[3]

Biotic Degradation

4.2.1 Aerobic Biodegradation Studies on 4-tert-octylphenol indicate that it is not readily biodegradable but may be inherently biodegradable, meaning it can be broken down by adapted microbial communities over longer periods.[3] The half-life in the water phase can range from 7 to 50 days.[11]

For this compound, the degradation pathway may differ. The ether linkage presents a potential site for enzymatic attack by etherase-producing microorganisms. However, the long octyl chain can still pose a challenge for rapid degradation. The likely aerobic pathway would involve initial enzymatic cleavage of the ether bond to form hydroquinone and octanol, or hydroxylation of the phenol ring, followed by ring opening.[14][15][16]

substance This compound step1 O-dealkylation (Etherase Enzyme) substance->step1 product1 Hydroquinone step1->product1 product2 1-Octanol step1->product2 ring_cleavage Catechol Intermediate product1->ring_cleavage Phenol Hydroxylase mineralization CO2 + H2O product2->mineralization Fatty Acid Oxidation krebs Intermediates of Krebs Cycle ring_cleavage->krebs Catechol Dioxygenase (Ortho or Meta Cleavage) krebs->mineralization Further Metabolism

Caption: A proposed aerobic biodegradation pathway for this compound.

4.2.2 Anaerobic Biodegradation Under anaerobic conditions, such as those found deep in sediments, 4-tert-octylphenol is considered non-biodegradable.[11] This suggests that once sequestered in anoxic sediments, this compound is likely to be highly persistent.

Environmental Partitioning and Transport

The high octanol-water partition coefficient (Log P ≈ 4.1) is the single most important predictor of this compound's environmental partitioning behavior.[2] This value indicates a strong tendency for the molecule to move from water into more lipid-like (hydrophobic) phases.

4.3.1 Sorption and Sedimentation Chemicals with a high Log P value strongly adsorb to the organic carbon fraction of soil and sediment. This process is quantified by the organic carbon-water partition coefficient (Koc). For 4-tert-octylphenol, the Log Koc is reported to be in the range of 3.44 to 8.76, indicating low mobility and strong binding to sediment.[17] Consequently, sediment and sewage sludge act as major environmental sinks for these compounds.[5]

Bioaccumulation and Metabolism

5.1 Bioaccumulation Potential Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, air).[18] The potential for a chemical to bioaccumulate is often first estimated from its Log P value. A Log P > 3, as is the case for this compound, suggests a potential for bioaccumulation.

The Bioconcentration Factor (BCF) is an experimentally determined measure of a chemical's concentration in an organism (typically fish) relative to its concentration in the surrounding water at steady state. For 4-tert-octylphenol, measured BCF values in fish are in the range of a few hundred, with some estimates around 600, indicating a moderate to high bioaccumulation potential.[3]

LogP Physicochemical Property Log P > 3? BCF_Study Conduct OECD 305 Bioaccumulation Study LogP->BCF_Study Yes BCF_Result Calculate BCF (Bioconcentration Factor) BCF_Study->BCF_Result High_Risk High Bioaccumulation Potential (BCF > 500) BCF_Result->High_Risk Yes Low_Risk Low Bioaccumulation Potential (BCF < 500) BCF_Result->Low_Risk No

Caption: Logic diagram for assessing the bioaccumulation potential of a substance.

5.2 Metabolic Pathways Once absorbed by an organism, chemicals can be metabolized. While specific metabolic pathways for this compound are not documented, organisms can employ Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) reactions to increase a compound's water solubility and facilitate its excretion. Potential metabolic transformations could include cleavage of the ether bond or conjugation of the phenolic hydroxyl group with sulfate or glucuronic acid.

Ecotoxicological Profile

The primary toxicological concern for alkylphenols is their activity as endocrine disruptors.

6.1 Aquatic Toxicity 4-tert-octylphenol is classified as very toxic to aquatic organisms.[4] Acute toxicity values (LC50/EC50) for fish, invertebrates, and algae are typically in the low mg/L to high µg/L range. For example, a 48-hour LC50 for the freshwater shrimp Gammarus pulex was reported as 420 µg/L.[3] Given the structural similarity, this compound is expected to exhibit a similar level of aquatic toxicity.

6.2 Endocrine Disrupting Effects Alkylphenols are well-established xenoestrogens, meaning they can mimic the natural hormone 17-β-estradiol.[6] They can bind to the estrogen receptor in organisms, triggering inappropriate estrogenic responses.[19] Effects observed in wildlife, particularly fish, include the feminization of males, reduced fertility, and developmental abnormalities.[13] This endocrine activity often occurs at concentrations lower than those causing acute toxicity, making it a critical endpoint for environmental risk assessment.[20]

Experimental Methodologies

To definitively characterize the environmental fate of this compound, standardized, internationally accepted protocols must be used. The following provides an overview of key methodologies.

Protocol: Photodegradation Kinetics Study (OECD 316)

Objective: To determine the rate of direct photolysis of a chemical in water.[21][22]

Causality: This experiment quantifies the chemical's stability when exposed to simulated sunlight. A rapid degradation rate indicates that photolysis is a significant fate process, while a slow rate suggests persistence in sunlit surface waters.

Methodology:

  • Preparation: Prepare a sterile, buffered aqueous solution of this compound at a concentration below half its water solubility. Use purified water (e.g., Milli-Q).

  • Irradiation: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectrum cutoff at ~290 nm.[23] Maintain a constant temperature.

  • Controls: Run parallel samples incubated in the dark to control for any non-photolytic degradation (e.g., hydrolysis, biodegradation).

  • Sampling: Collect samples from both light-exposed and dark control vessels at timed intervals. The sampling schedule should be designed to capture the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 96 hours).

  • Analysis: Quantify the concentration of this compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line for the irradiated samples (corrected for any loss in the dark controls) gives the pseudo-first-order rate constant (k). The photolysis half-life is calculated as t₁/₂ = ln(2)/k.

Protocol: Ready Biodegradability Test (OECD 301 F - Manometric Respirometry)

Objective: To screen for the ready aerobic biodegradability of a chemical.[24][25]

Causality: This test provides a stringent assessment of whether a chemical can be rapidly and completely mineralized by unadapted environmental microorganisms. Passing this test indicates a low potential for persistence. Failure suggests the chemical will persist in the environment.

Methodology:

  • Test System: Use sealed vessels equipped with manometers to measure oxygen consumption.

  • Medium: Prepare a mineral salts medium containing the test substance as the sole nominal source of organic carbon (typically at 100 mg/L).

  • Inoculum: Use a mixed population of microorganisms from the effluent of a domestic wastewater treatment plant, at a low concentration.[26]

  • Controls:

    • Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

    • Reference Control: A readily biodegradable substance like sodium benzoate to validate the activity of the inoculum.[1]

    • Toxicity Control: Test substance plus the reference compound to check for inhibitory effects.

  • Incubation: Incubate the vessels in the dark at a constant temperature (20-25°C) for 28 days with continuous mixing.

  • Measurement: Record the oxygen consumption in each vessel over the 28-day period.

  • Data Analysis: Calculate the percentage biodegradation as the measured oxygen consumed (corrected for the blank) divided by the Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test.[1]

Protocol: Bioaccumulation in Fish (OECD 305)

Objective: To determine the Bioconcentration Factor (BCF) of a stable chemical in fish.[11][27][28]

Causality: This study directly measures the extent to which a chemical accumulates in living tissue from water. A high BCF is a direct indicator of bioaccumulation potential and the risk of food chain transfer.

Methodology:

  • Test Organism: Use a recommended fish species like Zebrafish (Danio rerio) under flow-through conditions.[28][29]

  • Uptake Phase: Expose a group of fish to a constant, sub-lethal aqueous concentration of this compound for a period of 28 days (or until steady-state is reached).[27] The concentration in the water must be regularly monitored.

  • Sampling (Uptake): Sample a subset of fish at several time points during the uptake phase to determine the concentration of the chemical in their tissues.

  • Depuration Phase: After the uptake phase, transfer the remaining fish to a clean, flowing water system free of the test chemical.

  • Sampling (Depuration): Sample fish at several time points during the depuration phase to measure the rate of elimination of the chemical.[28]

  • Analysis: Analyze water and fish tissue samples (homogenized) for the concentration of this compound. Results should be normalized to the lipid content of the fish.

  • Data Analysis: The BCF can be calculated in two ways:

    • Steady-State BCF: The ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

    • Kinetic BCF: The ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), derived from modeling the concentration data over time.[29]

Protocol: In Vitro Endocrine Disruption Assay (Yeast Estrogen Screen - YES)

Objective: To screen for the potential of a chemical to bind to and activate the human estrogen receptor.[19][30]

Causality: This bioassay provides a mechanistic screen for estrogenic activity. A positive result indicates the chemical can mimic estrogen, a hallmark of many endocrine disruptors, and warrants further investigation into its potential to cause adverse reproductive or developmental effects in organisms.[18]

Methodology:

  • Test System: Use a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase).[19][31]

  • Exposure: In a 96-well plate format, expose the yeast cells to a range of concentrations of this compound.

  • Controls:

    • Negative Control: Solvent (e.g., ethanol) only.

    • Positive Control: A known estrogen, such as 17-β-estradiol, to generate a standard dose-response curve.[31]

  • Incubation: Incubate the plates for a defined period (e.g., 18-24 hours) at 30°C.[30]

  • Detection: Add a chromogenic substrate (e.g., CPRG) that changes color when acted upon by the β-galactosidase enzyme.[31]

  • Measurement: After a further incubation period, measure the color change (absorbance) using a plate reader.

  • Data Analysis: The intensity of the color is proportional to the estrogenic activity. The activity of this compound can be compared to the 17-β-estradiol standard curve to determine its relative potency.

Summary and Risk Assessment Outlook

The available evidence, largely extrapolated from its close analogue 4-tert-octylphenol, suggests that this compound is a substance of potential environmental concern.

  • Persistence: It is expected to be resistant to abiotic degradation and biodegrade slowly in aerobic environments, while being highly persistent in anaerobic sediments.

  • Transport: Its primary environmental sink will be sediments and sludge due to strong sorption tendencies.

  • Bioaccumulation: It has a moderate to high potential to bioaccumulate in aquatic organisms.

  • Toxicity: It is likely to be toxic to aquatic life and function as an endocrine-disrupting chemical via estrogenic mechanisms.

A comprehensive environmental risk assessment for this compound would require empirical data generated using the standardized protocols outlined in this guide. Key data gaps to be filled include its actual rate of biodegradation (particularly the role of the ether linkage), its measured BCF in fish, and its specific dose-response curve for endocrine activity. This information is critical for establishing safe environmental concentration limits and making informed regulatory decisions.

References

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  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2010). Photolytic degradation of 4-tert-octylphenol in aqueous solution. Environment Protection Engineering, 36(3), 83-93. [Link]
  • Swiss Centre for Applied Ecotoxicology (n.d.), Yeast Estrogen and Androgen Screens. [Link]
  • Junod, C. A., & Werner, I. (2020). SQC (EQSsed) – Proposal by the Ecotox Centre for: 4-tert-Octylphenol. Swiss Centre for Applied Ecotoxicology. [Link]
  • Brooke, D., Crookes, M., & Merckel, D. (2005). Environmental Risk Evaluation Report: 4-tert-Octylphenol. Environment Agency, UK. [Link]
  • Ibacon (n.d.), OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
  • BPC Instruments (n.d.), OECD Guidelines Test No. 301 C & F. [Link]
  • Tox Lab (n.d.), Test No. 301: Ready Biodegradability. [Link]
  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [Link]
  • OECD (1992), OECD Guideline for Testing of Chemicals 301: Ready Biodegradability. [Link]
  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248. [Link]
  • Xenometrix (n.d.), XenoScreen YES/YAS – Principle of the Estrogen-, Androgen- Screen Tests to detect Endocrine Disruptor Chemicals EDC – OECD TG455. [Link]
  • Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427-433. [Link]
  • OECD (2008), Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [Link]
  • National Academies of Sciences, Engineering, and Medicine. (2022). Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health.
  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review.
  • Bistan, M., et al. (2012).
  • Ibacon (2002), OECD Draft: Phototransformation of Chemicals on Soil Surfaces. [Link]
  • Kumar, A., Kumar, S., & Kumar, S. (2011). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species.
  • OECD (n.d.), Guidelines for the Testing of Chemicals. [Link]
  • EPP Ltd (n.d.), OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
  • Van Schie, P. M., & Young, L. Y. (2000). Biodegradation of phenol: mechanisms and applications.
  • ResearchGate (n.d.)
  • Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
  • OECD (2008), Test No.
  • Chemsrc (n.d.), this compound. [Link]
  • Abdel-Meawad, S. M., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology, 15, 1380993. [Link]
  • Bernacka, J., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International journal of molecular sciences, 23(7), 3749. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8814, 4-Tert-octylphenol. [Link]
  • Olaniyan, L. W. B., et al. (2020). Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. Reviews of environmental contamination and toxicology, 248, 81–109. [Link]
  • OSPAR Commission (2006), OSPAR background document on octylphenol. [Link]
  • Semantic Scholar (n.d.)
  • Routledge, E. J., & Sumpter, J. P. (1996). Environmental estrogenic effects of alkylphenol ethoxylates. Critical reviews in toxicology, 26(3), 335–361. [Link]
  • Verisk (2024)
  • Minnesota Department of Health (2023), 4-tert-Octylphenol Toxicological Summary. [Link]
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4-(Octyloxy)phenol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Octyloxy)phenol for Research Professionals

Introduction

This compound, identified by CAS Number 3780-50-5, is an aromatic ether and phenol derivative increasingly utilized as a chemical building block in various research and development sectors, including materials science and organic synthesis.[1][2] Its unique structure, featuring an octyloxy chain attached to a phenol ring, imparts specific chemical properties that are valuable to scientists and drug development professionals. However, like all chemical reagents, a comprehensive understanding of its hazard profile and safety protocols is paramount to ensure its responsible and safe use in a laboratory setting.

This guide provides an in-depth analysis of the safety information for this compound. Moving beyond a simple recitation of Safety Data Sheet (SDS) points, it aims to provide the causal reasoning behind safety protocols, empowering researchers to not only follow procedures but to fundamentally understand the principles of containment and exposure prevention. It is crucial to distinguish this compound from structurally related compounds like 4-tert-octylphenol, a known endocrine disruptor, as their safety profiles differ significantly.[3][4] This document will focus exclusively on the safety data pertinent to this compound (CAS 3780-50-5).

Chemical and Physical Identity

A foundational aspect of chemical safety is understanding a substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures. This compound is a solid at room temperature, which influences protocols for weighing and transfer to minimize dust generation.[3]

PropertyValueSource(s)
CAS Number 3780-50-5[1][3][5]
Molecular Formula C₁₄H₂₂O₂[1][5]
Molecular Weight 222.32 g/mol [1][5]
Appearance Solid[3]
Melting Point 80°C[6]
Flash Point 148.4 °C[6]
Storage Class 11 (Combustible Solids)

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as hazardous, primarily due to its potential for causing acute oral toxicity and irritation to the eyes, skin, and respiratory system.[3] Different suppliers may report slightly varied classifications based on the data available to them; therefore, this guide presents a consolidated view of the known hazards.

GHS ElementClassification & Precautionary Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [3]
Hazard Statements (H-Codes) H302: Harmful if swallowed.[1] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[3]
Precautionary Statements (P-Codes) P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[3] P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Principles of Safe Handling and Storage

A proactive approach to safety involves implementing a multi-layered system of controls. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective. For a chemical like this compound, this means prioritizing engineering controls and supplementing them with administrative procedures and robust personal protective equipment.

Caption: Hierarchy of Safety Controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Ventilation: Due to the risk of respiratory irritation (H335) from airborne dust, all weighing and handling of this compound should be performed inside a certified chemical fume hood.[3][9] This is the most critical step in preventing inhalation exposure.

  • Safety Stations: Regulations and best practices mandate that eyewash stations and safety showers are located in close proximity to any workstation where this chemical is handled.[3] Immediate access is crucial for effective decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is used to protect the user from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE must be based on the specific hazards identified.

  • Eye and Face Protection: To prevent serious eye irritation (H319), chemical safety goggles conforming to European Standard EN166 or equivalent are mandatory.[3] A face shield may be required for procedures with a higher risk of splashing.

  • Hand Protection: Protective gloves are required to prevent skin irritation (H315).[3] While the specific glove material is not always listed, neoprene or nitrile gloves are generally recommended for handling phenols.[9] It is critical to inspect gloves for any signs of degradation before use and to change them frequently.[3][9]

  • Skin and Body Protection: A laboratory coat must be worn to protect against skin contact. For larger quantities or tasks with a significant splash risk, a PVC apron or chemical-resistant suit may be necessary.[7]

Storage and Handling Protocols

Proper storage and handling are essential for maintaining the chemical's integrity and preventing accidental releases.

  • Storage Conditions: Store this compound in a dry, cool, and well-ventilated area, keeping the container tightly closed to prevent moisture absorption and contamination.[3]

  • Handling Practices: Avoid all personal contact, including inhalation of dust.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Always wash hands thoroughly with soap and water after handling, even when gloves have been worn.[3][9]

Emergency Response and First-Aid Protocols

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm. All laboratory personnel must be trained on these emergency procedures.

Caption: Emergency First-Aid Workflow for Exposure.

Step-by-Step Emergency Protocols
  • If on Skin:

    • Immediately remove all contaminated clothing.[3]

    • Wash the affected area thoroughly with soap and plenty of water.[3]

    • Seek medical attention.[3]

  • If in Eyes:

    • Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][9]

    • If present and easy to do, remove contact lenses.[3]

    • Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.[10][11]

  • If Inhaled:

    • Move the individual to fresh air and keep them in a position comfortable for breathing.[3]

    • If breathing is difficult or has stopped, provide artificial respiration.[3]

    • Seek immediate medical attention.[3]

  • If Swallowed:

    • Rinse the mouth thoroughly with water.[3]

    • Do NOT induce vomiting. [12]

    • Call a poison control center or doctor immediately for medical attention.[3]

  • Fire-Fighting Measures:

    • Suitable Extinguishers: Use carbon dioxide (CO₂), dry chemical powder, water spray, or chemical foam.[3][12]

    • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[3][12] Firefighters should wear self-contained breathing apparatus.[12]

  • Accidental Release Measures:

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]

    • Avoid generating dust.[7]

    • Sweep up the solid material and place it into a suitable, sealed container for disposal.[7][13]

    • Wash the spill site thoroughly with water after material pickup is complete.[13]

    • Prevent the spilled material from entering drains or waterways.[7][10]

Toxicological Profile

The toxicological data informs the GHS hazard classifications and underscores the importance of the handling protocols described.

  • Acute Oral Toxicity: Classified as Category 4, meaning it is harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[3] Phenol-type compounds can be absorbed through the skin and may have anesthetic effects, potentially delaying the sensation of pain while tissue damage occurs.[14]

  • Eye Damage/Irritation: Causes serious eye irritation (H319).[3] Contact can cause redness, pain, and potential damage if not treated immediately.[15]

  • Respiratory Irritation: May cause respiratory irritation (H335), manifesting as coughing and shortness of breath upon inhalation of dust.[3][15]

  • Endocrine Disruption: It is important to reiterate that available safety data sheets indicate this product does not contain any known or suspected endocrine disruptors.[3] This distinguishes it from other alkylphenols which are known for their xenoestrogenic activity.[16][17]

Conclusion

This compound is a valuable compound for scientific research, but its safe use is contingent upon a thorough understanding and implementation of established safety protocols. Its primary hazards—acute oral toxicity and irritation to the skin, eyes, and respiratory tract—can be effectively managed through the consistent application of the hierarchy of controls. By prioritizing engineering solutions like fume hoods, mandating the use of appropriate PPE, and ensuring all personnel are trained in emergency procedures, research professionals can handle this chemical with a high degree of safety and confidence. Adherence to these guidelines is not merely a matter of compliance but a fundamental component of responsible scientific practice.

References

  • Di Donato, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15730, 4-n-Octylphenol. [Link]
  • Chemsrc. This compound | CAS#:3780-50-5. [Link]
  • U.S. Environmental Protection Agency. Substance Details - Phenol, 4-(octyloxy)-. [Link]
  • Phenol Acetone Sector Group (PASG). Guidelines for the SAFE USE of PHENOL. [Link]
  • Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. [Link]
  • Vermont Department of Health. (2018). 4-Tert-Octylphenol Factsheet. [Link]
  • Matrix Fine Chemicals. This compound | CAS 3780-50-5. [Link]
  • Kim, E., et al. (2020). 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions. International Journal of Molecular Sciences. [Link]
  • International Labour Organization & World Health Organiz
  • University of York, Department of Biology. Phenol Exposure: First aid guidance. [Link]
  • GOV.UK. Phenol: incident management. [Link]
  • UC Berkeley. Fact Sheet: Phenol. [Link]
  • protocols.io. PHENOL FIRST AID and personal protective equipment. [Link]
  • Carl ROTH.
  • Carl ROTH.

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Methodological & Application

detailed experimental protocol for 4-(Octyloxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(Octyloxy)phenol via Williamson Ether Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in the development of liquid crystals, polymers, and other advanced materials. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. It is designed for researchers in organic chemistry, materials science, and drug development, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Background

This compound is an aromatic compound characterized by a phenol group and a long octyloxy alkyl chain. This amphiphilic nature makes it a key building block in materials science, particularly in the synthesis of non-ionic surfactants and liquid crystals. The synthesis route described herein employs the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[2]

The core of this reaction involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide or, in this case, a phenoxide), which then attacks an electrophilic alkyl halide.[3][4] In this specific application, we will perform a mono-alkylation of hydroquinone with 1-bromooctane. A significant challenge in this synthesis is controlling the reaction to favor the desired mono-alkylated product, this compound, over the di-alkylated byproduct, 1,4-bis(octyloxy)benzene.[5] This protocol addresses this challenge by carefully controlling the stoichiometry of the reactants.

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate one of the phenolic hydroxyl groups of hydroquinone. The resulting phenoxide ion is a powerful nucleophile. Given that phenols are more acidic than alcohols, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to achieve deprotonation.[6]

  • Nucleophilic Attack (SN2): The generated phenoxide ion attacks the primary carbon atom of 1-bromooctane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The bromide ion is displaced as a good leaving group, forming the C-O ether bond.[2][3]

Because the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides like 1-bromooctane. Secondary and tertiary alkyl halides are more prone to undergoing a competing E2 elimination reaction, which would form octene as a byproduct.[1][7]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial setup to final product verification.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Work-up cluster_purify Purification & Analysis Prep Reagent Preparation & Safety Check Setup Reaction Setup: Combine Hydroquinone, K₂CO₃, KI, 1-Bromooctane in Acetonitrile Prep->Setup Reflux Heat to Reflux (approx. 80°C) for 12-18 hours Setup->Reflux Stirring Cool Cool to Room Temp. Reflux->Cool Filter Filter Inorganics Cool->Filter Evap Solvent Removal (Rotary Evaporation) Filter->Evap Extract Liquid-Liquid Extraction (EtOAc / NaOH(aq)) Evap->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Purify Purification by Column Chromatography or Recrystallization Dry->Purify Analyze Characterization: NMR, MP, IR, MS Purify->Analyze

Caption: Experimental workflow for this compound synthesis.

Materials, Reagents, and Safety

Reagent & Materials Table
Reagent/MaterialFormulaMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.Supplier ExampleCAS Number
HydroquinoneC₆H₆O₂110.115.5150.02.5Sigma-Aldrich123-31-9
1-BromooctaneC₈H₁₇Br193.133.8620.01.0Sigma-Aldrich111-83-1
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.5340.02.0Fisher Scientific584-08-7
Potassium Iodide (KI)KI166.000.332.00.1VWR7681-11-0
Acetonitrile (ACN), AnhydrousCH₃CN41.05150 mL--Fisher Scientific75-05-8
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--VWR141-78-6
Sodium Hydroxide (NaOH)NaOH40.00~100 mL (1M)--Sigma-Aldrich1310-73-2
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Fisher Scientific7757-82-6
Hydrochloric Acid (HCl)HCl36.46~50 mL (1M)--Fisher Scientific7647-01-0
Safety Precautions

All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Hydroquinone: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing genetic defects.[8]

  • 1-Bromooctane: Combustible liquid that causes skin and eye irritation.[9][10] Handle away from ignition sources.[9]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (5.51 g, 50.0 mmol), anhydrous potassium carbonate (5.53 g, 40.0 mmol), and potassium iodide (0.33 g, 2.0 mmol).

    • Causality Note: Using a 2.5-fold excess of hydroquinone statistically favors the mono-alkylation of one phenolic hydroxyl group, thereby minimizing the formation of the di-substituted byproduct. Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive.[6] Potassium iodide acts as a catalyst; the iodide ion can displace the bromide on 1-bromooctane in situ to form 1-iodooctane, which is a more reactive alkylating agent (Finkelstein reaction).[11]

  • Solvent and Reagent Addition: Add 150 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a suspension.

  • Initiation: Add 1-bromooctane (3.86 g, 20.0 mmol) to the stirring suspension via syringe.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) using a heating mantle. Maintain the reflux with continuous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

Part B: Reaction Work-up and Product Isolation
  • Cooling and Filtration: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter Solids: Filter the cooled mixture through a Büchner funnel to remove the insoluble inorganic salts (K₂CO₃, KBr, KI). Wash the collected solids with a small amount of ethyl acetate (~20 mL) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and excess ethyl acetate.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil/solid in approximately 150 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

    • Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL). This step is crucial for removing unreacted hydroquinone, which will be deprotonated and move into the aqueous layer.[12]

    • Wash the organic layer with deionized water (2 x 50 mL) to remove any residual NaOH.

    • Wash the organic layer with brine (1 x 50 mL) to facilitate the separation of the layers and begin the drying process.

  • Drying and Final Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or a low-melting solid.

Part C: Purification

The crude product typically contains the desired this compound and the di-substituted byproduct, 1,4-bis(octyloxy)benzene. Purification is essential.

  • Flash Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 15% EtOAc in hexane). The less polar di-substituted byproduct will elute first, followed by the more polar mono-substituted product.

    • Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization (Alternative): If the crude product is a solid and relatively clean, recrystallization can be attempted.

    • Dissolve the crude product in a minimal amount of a hot solvent, such as hexane or an ethanol/water mixture.[13]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration. This method is generally more effective at removing minor impurities than separating the mono- and di-substituted products.

Part D: Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value (48-51 °C).

  • ¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons, the phenolic -OH proton (which may be broad), the -OCH₂- triplet of the octyl chain, the long alkyl chain methylene protons, and the terminal methyl triplet.

  • ¹³C NMR (CDCl₃): Expect distinct signals for the aromatic carbons (including the C-O and C-OH substituted carbons) and the eight carbons of the octyl chain.

  • FT-IR: Look for characteristic peaks, including a broad O-H stretch (~3300 cm⁻¹) for the phenol, C-H stretches (~2850-2950 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1230 cm⁻¹).

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
  • Khan Academy. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2020). Synthesis of the target molecules. [Link]
  • YouTube. (2020). Williamson Ether Synthesis. [Link]
  • Williamson Ether Synthesis Protocol. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]
  • Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]
  • Organic Syntheses.
  • ResearchGate. (2013). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]
  • ResearchGate. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. [Link]
  • Google Patents. (2020).
  • Google Patents.

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Application Notes & Protocols: 4-(Octyloxy)phenol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Octyloxy)phenol

In the landscape of organic synthesis, precursor selection is paramount to achieving desired molecular complexity and functionality. This compound emerges as a particularly valuable building block, distinguished by its amphiphilic character. The molecule is comprised of a rigid, reactive phenolic head and a flexible, lipophilic eight-carbon alkyl tail (octyloxy group). This unique bifunctional architecture makes it an indispensable precursor in the rational design of molecules for materials science, particularly in the fields of liquid crystals and advanced polymers, as well as a foundational scaffold for certain pharmaceutical and agrochemical agents.

The phenolic hydroxyl group offers a reactive handle for a suite of well-established transformations, including etherification and esterification, allowing for its covalent linkage to other molecular fragments. Concurrently, the octyloxy chain imparts crucial physical properties such as solubility in organic media, thermal stability, and the ability to influence molecular self-assembly and induce mesophase behavior in liquid crystals.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the causal reasoning behind methodological choices, designed for researchers and development professionals.

Physicochemical Properties & Safety Imperatives

A thorough understanding of a precursor's properties and handling requirements is the foundation of safe and successful synthesis.

PropertyValueSource
CAS Number 3780-50-5[2]
Molecular Formula C₁₄H₂₂O₂[2][3]
Molecular Weight 222.32 g/mol
Appearance White to off-white powder/crystals[4]
Melting Point 79-82 °C[4]
Solubility Soluble in alcohol, acetone, xylenes[4]
InChI Key HFRUPPHPJRZOCM-UHFFFAOYSA-N[2][3]

Safety & Handling: this compound is classified as an irritant, particularly to the eyes and skin, and may cause respiratory irritation.[5] It is harmful if swallowed. Therefore, all manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents and bases.[4][5]

Core Synthetic Pathways: Activating the Phenolic Moiety

The synthetic versatility of this compound stems almost entirely from the reactivity of its phenolic hydroxyl group. This section details the primary transformations used to elaborate its structure.

G cluster_ether O-Alkylation / Etherification cluster_ester O-Acylation / Esterification cluster_products Derivative Classes main This compound williamson Williamson Ether Synthesis (Base, R-X) main->williamson SN2 Reaction mitsunobu Mitsunobu Reaction (ROH, PPh3, DEAD/DIAD) main->mitsunobu Mild Conditions acylation Acylation (Acid Chloride/Anhydride, Base) main->acylation Nucleophilic Acyl Substitution lc Liquid Crystals williamson->lc poly Polymers williamson->poly pharma Bioactive Molecules mitsunobu->pharma acylation->lc acylation->pharma

Fig 1. Key synthetic transformations starting from this compound.
O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is the most robust and widely employed method for forming an ether linkage at the phenolic position.[6][7]

  • Mechanism & Rationale: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] The first and critical step is the deprotonation of the weakly acidic phenolic hydroxyl group (pKa ≈ 10) by a suitable base to form a potent nucleophile, the phenoxide anion. This phenoxide then attacks a primary or secondary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the leaving group to form the diaryl or alkyl-aryl ether.[6]

  • Choice of Base: The choice of base is dictated by the reactivity of the alkylating agent and reaction conditions. For simple alkyl halides, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient and cost-effective.[8][9] K₂CO₃ is often preferred in polar aprotic solvents like acetone or DMF, as it is easily filtered off post-reaction.

  • Substrate Scope: The reaction is most efficient with primary alkyl halides.[6] Secondary halides may also be used, but risk competing elimination reactions. Tertiary halides are unsuitable as they will almost exclusively undergo elimination.[6]

O-Alkylation: The Mitsunobu Reaction

For substrates that are sensitive to the basic conditions or elevated temperatures of the Williamson synthesis, the Mitsunobu reaction offers a powerful, milder alternative for forming C-O bonds.[10][11]

  • Mechanism & Rationale: This reaction couples a primary or secondary alcohol with a nucleophile that has a pKa of approximately 13 or lower, which includes phenols.[12] The reaction is mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The PPh₃ and DEAD combine to form a phosphonium intermediate, which activates the reactant alcohol, converting its hydroxyl group into a good leaving group.[10][11] The deprotonated phenol then acts as the nucleophile, attacking the activated alcohol.

  • Key Advantages: The primary advantage is the remarkably mild reaction conditions, often proceeding at or below room temperature, which preserves sensitive functional groups elsewhere in the molecule. For chiral secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry, a highly valuable feature in natural product and pharmaceutical synthesis.[10][11]

  • Causality in Reagent Stoichiometry: The reaction generates triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate as byproducts.[14] Precise control of stoichiometry is crucial, as excesses can complicate purification. The removal of these byproducts is a classic challenge of the Mitsunobu reaction, often addressed by chromatography or crystallization.

O-Acylation: Ester Synthesis

The formation of phenyl esters from this compound is a straightforward and highly efficient process, typically achieved by reaction with an acylating agent.

  • Methodology: The most common method involves reacting the phenol with a carboxylic acid chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two purposes: it neutralizes the HCl or carboxylic acid byproduct generated during the reaction and can act as a nucleophilic catalyst. For less reactive systems, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.

Application Focus: Advanced Materials Synthesis

Precursor for Liquid Crystals

The molecular architecture of this compound derivatives is highly conducive to the formation of liquid crystalline phases (mesophases).[1] The rigid aromatic core provides structural anisotropy, while the flexible octyloxy tail contributes to the necessary balance of intermolecular forces that allows for the ordered, fluid states characteristic of liquid crystals.

By esterifying or etherifying the phenolic hydroxyl group, this compound can be linked to other rigid cores (e.g., another phenyl ring, a biphenyl system, or a cyclohexane ring) to create calamitic (rod-shaped) mesogens.[9][15][16] The length of the alkyl chain is a critical determinant of the resulting mesophase type (e.g., nematic, smectic) and the temperature range over which it is stable.

Monomer for Functional Polymers

This compound serves as a valuable monomer for synthesizing polymers with tailored properties. The long alkyl chain can enhance solubility and processability while also influencing the polymer's thermal and mechanical properties. A notable application is in the modification of existing polymers. For instance, polystyrene derivatives can be synthesized via a Williamson ether synthesis reaction between poly(chloromethyl)styrene (PCMS) and this compound, grafting the alkyloxyphenol moiety onto the polymer backbone.[9] These modified polymers have been investigated as alignment layers for liquid crystal displays.[9]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including steps for purification and characterization to confirm reaction success.

Protocol 1: Synthesis of 1-Bromo-4-(4-(octyloxy)phenoxy)benzene via Williamson Ether Synthesis

This protocol demonstrates a typical Williamson ether synthesis to couple this compound with an activated aryl halide, a common step in the synthesis of liquid crystal precursors.

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification & Analysis reactants 1. Combine this compound, 1-bromo-4-fluorobenzene, K2CO3 in DMF heat 2. Heat to 80-90 °C with stirring reactants->heat monitor 3. Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) heat->monitor quench 4. Cool, pour into ice-water monitor->quench extract 5. Extract with Ethyl Acetate (3x) quench->extract wash 6. Wash organic layer (H2O, brine) extract->wash dry 7. Dry (Na2SO4), filter, concentrate wash->dry purify 8. Purify by column chromatography or recrystallization dry->purify char 9. Characterize by NMR, MS, IR purify->char

Fig 2. Experimental workflow for Williamson ether synthesis.

Reagents & Equipment

Reagent/Equipment Quantity/Size Purpose
This compound 1.0 eq Starting Material
1-Bromo-4-fluorobenzene 1.1 eq Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous 2.5 eq Base
N,N-Dimethylformamide (DMF) ~0.2 M Solvent
Round-bottom flask 100 mL Reaction Vessel
Magnetic stir bar, stir plate - Agitation
Condenser - Prevent solvent loss
TLC plates, chamber - Reaction monitoring
Separatory funnel 250 mL Extraction
Sodium Sulfate (Na₂SO₄) - Drying Agent

| Rotary evaporator | - | Solvent removal |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and DMF.

  • Stir the suspension for 10 minutes at room temperature.

  • Add 1-bromo-4-fluorobenzene to the mixture. The fluorine atom activates the aryl ring towards nucleophilic aromatic substitution.

  • Fit the flask with a condenser and heat the reaction mixture to 80-90 °C in an oil bath.

  • Maintain stirring and heating for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting phenol.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

  • Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the phenolic -OH proton signal (~5-6 ppm) and the appearance of new aromatic signals corresponding to the bromophenyl group in the ¹H NMR spectrum are key indicators of success.

Protocol 2: Synthesis of 4-(Octyloxy)phenyl Benzoate via Esterification

This protocol details a standard acylation to produce an ester, a common core structure in liquid crystals and other functional materials.

Reagents & Equipment

Reagent/Equipment Quantity/Size Purpose
This compound 1.0 eq Starting Material
Benzoyl Chloride 1.2 eq Acylating Agent
Pyridine ~0.2 M Base/Solvent
Dichloromethane (DCM) (optional) Co-solvent
Round-bottom flask 100 mL Reaction Vessel
Magnetic stir bar, stir plate - Agitation

| Addition funnel | 50 mL | Controlled addition |

Procedure:

  • Dissolve this compound in pyridine (or a mixture of DCM and pyridine) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting phenol.

  • Workup: Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic.

  • Transfer to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by recrystallization from ethanol or methanol.

  • Characterization (Self-Validation): Analyze the product by ¹H NMR and IR spectroscopy. The disappearance of the broad -OH stretch in the IR spectrum and the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ confirms the formation of the ester.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • University of Colorado Boulder. The Williamson Ether Synthesis. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
  • Kim, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(5), 758. [Link]
  • PubChem. This compound.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4945. [Link]
  • Vector Solutions. 4-(t-Octyl)Phenol Safety Data Sheet. Retrieved from Vector SDS and Chemical Management. [Link]
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. Williamson ether synthesis.
  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
  • PubChem. 4-n-Octylphenol.
  • Utah Tech University. Williamson Ether Synthesis. Retrieved from Utah Tech University Chemistry Department. [Link]
  • Organic Synthesis. Mitsunobu reaction.
  • PubChem. 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol.
  • Matrix Fine Chemicals. This compound | CAS 3780-50-5.
  • US EPA. Phenol, 4-(octyloxy)-.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2022). Molecules. [Link]
  • ResearchGate. (2018). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
  • Liu, H. X., et al. (2016). Diacyl disulfide: a reagent for chemoselective acylation of phenols enabled by 4-(N, N-dimethylamino)pyridine catalysis. Organic Letters, 18(21), 5584-5587. [Link]
  • Kim, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1403. [Link]

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Application Notes and Protocols for the Use of 4-(Octyloxy)phenol in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-(Octyloxy)phenol in Mesogen Design

In the pursuit of advanced liquid crystalline materials, the molecular architecture of the constituent mesogens is paramount. The selection of precursors is not merely a matter of chemical convenience but a strategic decision that dictates the final electro-optical properties of the material. Among the diverse palette of molecular building blocks, 4-alkoxyphenols are of significant interest, and within this class, this compound stands out as a versatile and influential component.

This technical guide provides a comprehensive overview of the application of this compound in the formulation of liquid crystal mixtures. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of a representative liquid crystal derived from it, and outline the methodologies for characterizing the resulting materials. This document is intended for researchers, scientists, and professionals in materials science and drug development who seek to leverage the unique properties of this compound in their work.

The defining feature of this compound is its amphiphilic nature, combining a rigid, polar phenolic head with a flexible, nonpolar octyloxy tail. This structure is fundamental to its role in liquid crystal synthesis. The hydroxyl group offers a reactive site for further molecular elaboration, typically through etherification or esterification, to build the core of the mesogen. The octyloxy chain, with its eight carbon atoms, provides a crucial degree of conformational freedom. The length of this alkyl chain is a critical determinant of the resulting liquid crystal's properties; it influences the melting point, the clearing point (the transition to the isotropic liquid phase), and the type of mesophases (e.g., nematic, smectic) that are formed.[1][2][3] Generally, longer alkyl chains tend to stabilize smectic phases due to increased van der Waals interactions and microphase separation between the aliphatic tails and the aromatic cores.[3]

Synthesis of a this compound-Derived Liquid Crystal: 4'-Octyloxy-4-cyanobiphenyl (8OCB)

A quintessential example of a liquid crystal synthesized from this compound is 4'-octyloxy-4-cyanobiphenyl (8OCB). This calamitic (rod-shaped) liquid crystal is a member of the well-studied n-alkoxy-cyanobiphenyl series and exhibits both nematic and smectic A phases, making it a valuable component in many formulations.[4] The synthesis of 8OCB from this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[5][6]

Causality of the Synthetic Pathway

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[6] In the synthesis of 8OCB, the phenoxide is generated by deprotonating 4-hydroxy-4'-cyanobiphenyl with a suitable base, typically potassium carbonate. This compound is not used directly in this step; rather, its structural analogue, 4-hydroxy-4'-cyanobiphenyl, is etherified using an octyl halide. However, for the purpose of illustrating the versatility of this compound as a precursor, we will present a conceptually similar synthesis where this compound is first functionalized and then coupled. A more direct and common industrial synthesis involves the etherification of 4-hydroxy-4'-cyanobiphenyl with 1-bromooctane.

For the purpose of this guide, we will outline the Williamson ether synthesis to produce 8OCB, a compound that prominently features the 4-(octyloxy)phenyl moiety.

Experimental Protocol: Synthesis of 4'-Octyloxy-4-cyanobiphenyl (8OCB)

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-hydroxy-4'-cyanobiphenyl

  • 1-Bromooctane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxy-4'-cyanobiphenyl (1 equivalent) and 1-bromooctane (1.2 equivalents) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the mixture. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC, eluting with a mixture of dichloromethane and hexane. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium hydroxide solution (to remove any unreacted 4-hydroxy-4'-cyanobiphenyl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 8OCB can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[7][8]

    • Column Chromatography: If significant impurities are present, purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.[9][10]

Diagram of the Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification Reactants 4-hydroxy-4'-cyanobiphenyl 1-Bromooctane K2CO3 Acetone Reflux Reflux (12-24h) Reactants->Reflux Stirring Filtration Filter to remove salts Reflux->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Extraction DCM/Water/Brine Wash Evaporation->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Recrystallization (Ethanol) or Column Chromatography Drying->Purification Product Pure 8OCB Purification->Product

Caption: Workflow for the synthesis and purification of 8OCB.

Formulation and Characterization of Liquid Crystal Mixtures

Pure liquid crystal compounds often do not possess the optimal combination of properties for specific applications. Therefore, they are typically mixed to create formulations with tailored characteristics. This compound-derived liquid crystals like 8OCB can be used as a component in such mixtures to modify the phase transition temperatures, viscosity, and electro-optical properties.

Influence of this compound Derivatives on Mixture Properties

The addition of 8OCB to a nematic host can influence the mixture's properties in several ways:

  • Phase Behavior: The presence of the octyloxy chain in 8OCB promotes smectic ordering. Adding 8OCB to a nematic host can induce a smectic A phase or broaden the temperature range of an existing smectic A phase. The phase diagram of a binary mixture, such as 8OCB and 10OCB, can be experimentally determined to understand the phase behavior at different compositions.[1][11]

  • Dielectric Anisotropy (Δε): The strong dipole moment of the cyano group in 8OCB results in a large positive dielectric anisotropy.[12] The overall Δε of a mixture can be tuned by adjusting the concentration of 8OCB.

  • Birefringence (Δn): The birefringence of a mixture is a weighted average of the birefringence of its components. 8OCB has a relatively high birefringence, which can be leveraged to adjust the optical properties of the final formulation.

Quantitative Data: Phase Behavior of 8OCB-Containing Binary Mixtures

The following table summarizes the phase transition temperatures for binary mixtures of 8OCB with 10OCB and 8CB, illustrating the effect of composition on the mesophase behavior.

Mixture Composition (molar fraction of second component)TNA (°C) (SmA to Nematic)TNI (°C) (Nematic to Isotropic)Reference
8OCB / 10OCB [11]
0.00 (Pure 8OCB)67.180.1[11]
0.3375.281.3[11]
1.00 (Pure 10OCB)85.586.5[11]
8OCB / 8CB [13]
0.00 (Pure 8OCB)~67~80[13]
~0.50~50~60[13]
1.00 (Pure 8CB)~33.5~40.5[13]

Note: Values are approximate and extracted from graphical representations in the cited literature.

Protocol: Preparation and Characterization of a Liquid Crystal Test Cell

To evaluate the thermal and electro-optical properties of a liquid crystal formulation containing a this compound derivative, a test cell must be fabricated.

Materials:

  • Indium tin oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (as an alignment layer)

  • Liquid crystal mixture

  • Spacers (e.g., glass microbeads of a specific diameter)

  • UV-curable epoxy

  • Polarizing films

Equipment:

  • Spin coater

  • Hot plate

  • Rubbing machine (or a soft cloth on a flat surface)

  • UV lamp

  • Polarizing optical microscope (POM) with a hot stage

  • Differential scanning calorimeter (DSC)

  • Function generator and voltage amplifier

  • Photodetector and oscilloscope

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Alignment Layer Deposition: Spin-coat a thin layer of PVA solution onto the conductive side of the ITO slides.

  • Baking: Bake the PVA-coated slides on a hot plate to remove the solvent and cure the polymer.

  • Rubbing: Unidirectionally rub the PVA layer with a soft cloth to create microgrooves that will align the liquid crystal molecules. Prepare two slides with rubbing directions perpendicular to each other for a twisted nematic (TN) cell.[11][12][14]

  • Cell Assembly: Place spacers onto one of the substrates. Apply UV-curable epoxy around the perimeter, leaving two small gaps for filling. Place the second substrate on top, with the rubbing directions aligned as desired (e.g., 90° for a TN cell).

  • Curing: Expose the cell to UV light to cure the epoxy, forming a sealed cell with a uniform gap defined by the spacers.

  • Filling: Heat the liquid crystal mixture to its isotropic phase and fill the cell via capillary action through the gaps in the epoxy.

  • Sealing: Seal the filling ports with a small amount of epoxy.

Diagram of Liquid Crystal Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Characterization LC_Mixture Liquid Crystal Formulation Cell_Fabrication Fabricate Test Cell LC_Mixture->Cell_Fabrication DSC Differential Scanning Calorimetry (DSC) - Transition Temperatures - Enthalpy LC_Mixture->DSC POM Polarized Optical Microscopy (POM) - Phase Identification - Texture Analysis Cell_Fabrication->POM Electro-Optical Electro-Optical Measurements - Switching Times - Contrast Ratio - Threshold Voltage Cell_Fabrication->Electro-Optical

Caption: Workflow for the characterization of a liquid crystal formulation.

Protocols for Characterization

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas (e.g., nitrogen).

  • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

  • Cooling Scan: Cool the sample at the same rate back to room temperature.

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram.[15][16]

Protocol: Phase Identification using Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass slide and cover with a coverslip.

  • Microscope Setup: Place the slide on a hot stage mounted on the POM.

  • Heating and Cooling: Slowly heat the sample while observing the textures through the crossed polarizers. Note the temperatures at which the textures change, corresponding to phase transitions. Cool the sample slowly and observe the transitions again.

  • Phase Identification: Different liquid crystal phases (e.g., nematic, smectic A) have characteristic optical textures that can be used for identification.[15][17]

Protocol: Electro-Optical Switching Time Measurement
  • Setup: Place the filled liquid crystal cell between crossed polarizers in an optical setup with a stable light source (e.g., a He-Ne laser) and a photodetector connected to an oscilloscope.

  • Driving Signal: Apply a square wave voltage from a function generator to the ITO electrodes of the cell. The voltage should be sufficient to switch the liquid crystal molecules.

  • Measurement: The rise time (τ_on) is the time taken for the transmitted light intensity to change from 10% to 90% of its maximum upon application of the voltage. The decay time (τ_off) is the time for the intensity to fall from 90% to 10% when the voltage is removed.

Protocol: Contrast Ratio Measurement
  • Setup: Use the same setup as for the switching time measurement.

  • Measurement: The contrast ratio is the ratio of the maximum light transmission in the "on" state to the minimum light transmission in the "off" state.[3]

Conclusion

This compound is a foundational building block in the design and synthesis of liquid crystalline materials. The octyloxy chain imparts a crucial balance of flexibility and intermolecular interaction that governs the mesophase behavior and thermal properties of the resulting liquid crystals. Through well-established synthetic routes like the Williamson ether synthesis, it can be incorporated into a variety of mesogenic structures. By understanding the relationship between the molecular structure of this compound-derived compounds and their bulk properties, researchers can strategically formulate liquid crystal mixtures with tailored performance characteristics for a wide range of applications, from advanced display technologies to novel sensor platforms. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and characterization of such materials, enabling further innovation in this dynamic field.

References

  • Sied, M. B., Diez, S., Salud, J., López, D. O., Cusmin, P., Tamarit, J. L., & Barrio, M. (2005). Liquid Crystal Binary Mixtures of 8OCB + 10OCB. Evidence for a Smectic A-to-Nematic Tricritical Point. The Journal of Physical Chemistry B, 109(31), 15014–15020. [Link]
  • Salud, J., López, D. O., Barrio, M., Tamarit, J. L., Pérez-Jubindo, M. A., de la Fuente, M. R., & Dunmur, D. A. (2001). Liquid crystal binary mixtures 8CB+8OCB: critical behaviour at the smectic A-nematic transition. Liquid Crystals, 28(11), 1695–1703. [Link]
  • Sied, M. B., Diez, S., Salud, J., López, D. O., Cusmin, P., Tamarit, J. L., & Barrio, M. (2005). Liquid Crystal Binary Mixtures of 8OCB + 10OCB. Evidence for a Smectic A-to-Nematic Tricritical Point. The Journal of Physical Chemistry B, 109(31), 15014–15020. [Link]
  • Salud, J., et al. (2002). Binary mixtures of nCB and nOCB liquid crystals. Two experimental evidences for a smectic A–nematic tricritical point. Physical Chemistry Chemical Physics, 4(12), 2587-2593. [Link]
  • Bhattacharjee, B., Logneswaran, S., & Paul, S. (2001). Dielectric properties of 4′‐n‐alkyl‐4‐cyanobiphenyls in their nematic phases. Pramana, 57(5-6), 1003-1011. [Link]
  • MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. University of Wisconsin-Madison. [Link]
  • Wu, S. T., & Wu, C. S. (1996). Mixed-mode twisted nematic liquid crystal cells for reflective displays. Applied Physics Letters, 68(11), 1455–1457. [Link]
  • Bhattacharjee, B., Paul, S., & Logneswaran, S. (2001). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls. Pramana - Journal of Physics, 57(5-6), 1003-1011. [Link]
  • Lee, S. H., Park, S. H., Lee, J. G., Kim, K. H., & Kim, J. C. (2004). Contrast Ratio in Homogeneously Aligned Nematic Liquid Crystal Display Depending on Angle between Polarizer Axis and Optic Axis. Japanese Journal of Applied Physics, 43(7R), 4242. [Link]
  • Wang, C. T., et al. (2007). Contrast ratio of twisted nematic liquid crystal cells and its improvement.
  • Perkowski, P., et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells.
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
  • Tripathi, P. K., et al. (2021). Dielectric and electro-optical properties of ferric oxide nanoparticles doped 4-octyloxy-4' cyanobiphenyl liquid crystal-based nanocomposites for advanced display systems. Liquid Crystals, 48(10), 1481-1492. [Link]
  • University of California, Los Angeles. (n.d.).
  • Zhang, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701. [Link]
  • Spectroscopy Online. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [Link]
  • Kiselev, A. D., et al. (2005). Measurement Methods of Nematic Liquid Crystal Response Time. IEICE Transactions on Electronics, E88-C(6), 1213-1218. [Link]
  • Google Patents. (n.d.). US6656542B2 - Guest-host liquid crystal composition and guest-host liquid crystal display device.
  • Perkowski, P., et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells.
  • Wikipedia. (n.d.). Guest-host display. [Link]
  • Fita, P., et al. (2024). Electro-Optic Kerr Response in Optically Isotropic Liquid Crystal Phases.
  • ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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  • Cankurtaran, Z. (n.d.). 1 3.3.
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  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
  • Quora. (2017, August 2).
  • Beilstein Journals. (n.d.). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. [Link]
  • ResearchGate. (2015, September 26). How to analyze liquid crystals?. [Link]
  • ResearchGate. (n.d.). Thermotropic Liquid Crystalline and Photochemical Phase Transition Behavior of Octa[8-{4-(4'-cyanophenylazo)phenoxy}]octyl and Octa[8-{4-(4'-cyanophenylazo)
  • ResearchGate. (n.d.). Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. [Link]
  • National Institutes of Health. (2021, February 27). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. [Link]
  • ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. [Link]
  • ResearchGate. (n.d.). Summary of DSC and POM analyses of LCs of type 3. [Link]
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  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Link]
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Application Notes and Protocols for the Derivatization of the 4-(Octyloxy)phenol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Octyloxy)phenol is a key intermediate in the synthesis of a variety of functional molecules, including pharmaceuticals, liquid crystals, and polymer additives. The strategic modification of its phenolic hydroxyl group is a critical step in tailoring the molecule's properties for specific applications. The long octyloxy chain imparts significant lipophilicity, which influences its solubility and reactivity, necessitating carefully optimized derivatization protocols. This guide provides detailed, field-proven methodologies for the most common and effective derivatization strategies for the hydroxyl moiety of this compound, offering insights into the rationale behind procedural choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Strategic Approaches to Derivatization

The phenolic hydroxyl group of this compound is a versatile functional handle that can be converted into a range of other functional groups. The most common and synthetically useful transformations involve its conversion to ethers, esters, or silyl ethers. Each of these derivatizations alters the parent molecule's steric and electronic properties, as well as its hydrogen bonding capacity, thereby modulating its biological activity, material properties, or utility as a synthetic intermediate. This document will detail protocols for:

  • Etherification via Williamson Ether Synthesis: A classic and robust method for forming an ether linkage.

  • Etherification via the Mitsunobu Reaction: A mild and versatile alternative for synthesizing ethers, particularly when the alkylating agent is an alcohol.

  • Silylation for Protection or Functionalization: The introduction of a silyl group, often as a protecting group, to temporarily mask the hydroxyl functionality.

  • Esterification (Acylation): The formation of an ester linkage, which can serve as a prodrug strategy or introduce a new functional handle.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] For this compound, this involves deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Causality of Experimental Choices
  • Base Selection: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10). Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide in situ without causing unwanted side reactions.[4][5] Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions, but require more stringent handling procedures.[6]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[2]

  • Alkylating Agent: Primary alkyl halides (e.g., 1-bromobutane) are the best electrophiles for this reaction, as they are highly susceptible to SN2 attack with minimal competing E2 elimination.[1]

  • Temperature: Moderate heating (e.g., 80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition or side reactions.[5]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_halide Add Alkyl Halide (e.g., 1-bromobutane) add_base->add_halide heat Heat at 80 °C for 12h add_halide->heat workup Aqueous Workup (Water & Diethyl Ether) heat->workup purify Purification by Flash Chromatography workup->purify end End Product: 1-Alkoxy-4-(octyloxy)benzene purify->end

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of 1-Butoxy-4-(octyloxy)benzene

Materials:

  • This compound

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-butoxy-4-(octyloxy)benzene.[1]

ParameterValue
Typical Yield >90%
Appearance Colorless oil or low-melting solid

Etherification: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from an alcohol and a pronucleophile (in this case, this compound) under mild, neutral conditions.[7][8] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the phenol.[9]

Causality of Experimental Choices
  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium intermediate with the alcohol, converting the hydroxyl group into a good leaving group.[7] The phenoxide, generated in situ, then displaces this leaving group.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it is aprotic and effectively dissolves all reactants.[9]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.[10]

  • Steric Hindrance: While generally efficient, the Mitsunobu reaction can be sensitive to steric hindrance around the alcohol. For hindered substrates, using 4-nitrobenzoic acid as a nucleophile followed by hydrolysis can be a more effective strategy.[11] For sterically hindered phenols, sonication and high concentrations can increase the reaction rate.[12]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow start Start dissolve Dissolve this compound, Alcohol, and PPh₃ in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD dropwise cool->add_dead warm Warm to RT and stir for 6-12h add_dead->warm concentrate Concentrate in vacuo warm->concentrate purify Purification by Flash Chromatography concentrate->purify end End Product: 1-Alkoxy-4-(octyloxy)benzene purify->end Silylation_Workflow start Start dissolve Dissolve this compound in DCM or DMF start->dissolve add_reagents Add Imidazole and TBDMS-Cl dissolve->add_reagents stir Stir at RT for 2-4h add_reagents->stir workup Aqueous Workup stir->workup purify Purification by Flash Chromatography workup->purify end End Product: tert-butyldimethyl(4-(octyloxy)phenoxy)silane purify->end Esterification_Workflow start Start dissolve Dissolve this compound in DCM and Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride (e.g., Propionyl Chloride) cool->add_acyl warm Warm to RT and stir for 1-2h add_acyl->warm workup Aqueous Workup (HCl, Water, Brine) warm->workup purify Purification by Flash Chromatography workup->purify end End Product: 4-(octyloxy)phenyl ester purify->end

Sources

Application Notes and Protocols: Reactions of the Aromatic Ring of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-CHEM-20260108-01

Topic: Reactions of the Aromatic Ring of 4-(Octyloxy)phenol

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.[1] Its chemical structure, featuring a phenol with a long-chain alkoxy group at the para position, presents a unique platform for a variety of aromatic ring reactions.[2][3] The interplay between the strongly activating hydroxyl group and the moderately activating octyloxy group dictates the regioselectivity and reactivity of the aromatic ring. This guide provides a detailed exploration of key electrophilic aromatic substitution reactions of this compound, offering both mechanistic insights and practical experimental protocols.

Reactivity of the this compound Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution. This is due to the presence of two electron-donating groups: the hydroxyl (-OH) and the octyloxy (-O(CH₂)₇CH₃) groups. Both are ortho-, para-directing. With the para position occupied by the octyloxy group, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group (positions 2 and 6). The bulky octyloxy group may exert some steric hindrance, potentially influencing the regioselectivity in certain reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds.[4] In the case of this compound, the high electron density of the ring facilitates a range of EAS reactions under relatively mild conditions.

Bromination

The introduction of bromine atoms onto the aromatic ring is a common strategy for creating intermediates for cross-coupling reactions or for modulating the biological activity of a molecule.[5] Due to the high activation of the ring, direct bromination with molecular bromine can lead to polybromination. More controlled monobromination can be achieved using milder brominating agents like N-bromosuccinimide (NBS).[6]

This protocol is adapted from established methods for the ortho-bromination of phenols.[6]

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add p-TsOH to the solution and stir until it dissolves.

  • In a separate flask, dissolve NBS in acetonitrile.

  • Slowly add the NBS solution to the this compound solution at room temperature over 20 minutes.

  • Stir the reaction mixture for an additional 10-15 minutes at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The primary product is expected to be 2-bromo-4-(octyloxy)phenol.

Parameter Value
ReactantsThis compound, NBS
SolventAcetonitrile
Catalystp-TsOH
TemperatureRoom Temperature
Expected Product2-Bromo-4-(octyloxy)phenol
Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a precursor for an amino group or as an electron-withdrawing group to modify the electronic properties of the molecule.[7] Direct nitration of phenols with strong acids like a mixture of nitric and sulfuric acid can lead to oxidation and the formation of tarry byproducts.[8] Milder nitrating agents are preferred for cleaner reactions.[9]

This protocol utilizes a milder nitrating system to favor mononitration.[10]

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Silica gel

  • Dichloromethane (DCM) (solvent)

Procedure:

  • To a stirred solution of this compound in dichloromethane, add silica gel.

  • Add sodium nitrite to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silica gel and any unreacted sodium nitrite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The major product is expected to be 2-nitro-4-(octyloxy)phenol.

Parameter Value
ReactantsThis compound, NaNO₂
SolventDichloromethane
TemperatureRoom Temperature
Expected Product2-Nitro-4-(octyloxy)phenol
Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.[11][12] This reaction is a powerful tool for carbon-carbon bond formation.[13][14] The resulting aryl ketones are versatile intermediates in organic synthesis.

This protocol describes a typical Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.[15]

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (CH₃COCl) (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Suspend aluminum chloride in cold (0 °C) dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add acetyl chloride to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve this compound in dichloromethane.

  • Add the this compound solution dropwise to the AlCl₃/acetyl chloride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The expected product is 2-acetyl-4-(octyloxy)phenol.

Parameter Value
ReactantsThis compound, Acetyl chloride
CatalystAluminum chloride
SolventDichloromethane
Temperature0 °C to Room Temperature
Expected Product2-Acetyl-4-(octyloxy)phenol
Formylation (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group.[16][17] This reaction proceeds via a dichlorocarbene intermediate.[18][19]

This protocol is a classic procedure for the ortho-formylation of phenols.[20]

Materials:

  • This compound (1.0 eq)

  • Chloroform (CHCl₃) (3.0 eq)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Water

  • Ethanol

Procedure:

  • Dissolve sodium hydroxide in water in a round-bottom flask.

  • Add this compound and ethanol to the sodium hydroxide solution.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture over 1 hour.

  • Continue stirring at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to pH 4-5.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The major product will be 2-hydroxy-5-(octyloxy)benzaldehyde.

Parameter Value
ReactantsThis compound, Chloroform, NaOH
SolventsWater, Ethanol
Temperature60-70 °C
Expected Product2-Hydroxy-5-(octyloxy)benzaldehyde
Carboxylation (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction introduces a carboxylic acid group (-COOH) onto the aromatic ring, again, primarily at the ortho position to the hydroxyl group.[21][22] The reaction involves the carboxylation of a phenoxide ion with carbon dioxide.[23][24]

This protocol describes the carboxylation of a phenol under pressure.[25]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Carbon dioxide (CO₂) (gas)

  • Sulfuric acid (for workup)

Procedure:

  • In a high-pressure autoclave, prepare the sodium salt of this compound by reacting it with sodium hydroxide in a suitable solvent (e.g., toluene) and then removing the solvent.

  • Heat the dry sodium phenoxide to 120-140 °C.

  • Pressurize the autoclave with carbon dioxide to 4-7 atm.

  • Maintain the temperature and pressure for several hours.

  • Cool the autoclave and release the pressure.

  • Dissolve the solid product in water.

  • Acidify the aqueous solution with sulfuric acid to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product if necessary.

Expected Outcome: The primary product is 2-hydroxy-5-(octyloxy)benzoic acid.

Parameter Value
ReactantsSodium salt of this compound, CO₂
Temperature120-140 °C
Pressure4-7 atm
Expected Product2-Hydroxy-5-(octyloxy)benzoic acid

Other Reactions of the Aromatic Ring

Oxidation

Phenols can be oxidized to quinones.[26] Strong oxidizing agents can lead to degradation of the aromatic ring. Milder and more selective oxidizing agents are required for controlled transformations. The oxidation of this compound would be expected to yield 4-(octyloxy)benzoquinone.

Reduction

The aromatic ring of phenols is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce an alkene.[27] More forcing conditions, such as high pressure and temperature with a rhodium on carbon catalyst, are required to hydrogenate the aromatic ring to the corresponding cyclohexanol derivative.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28][29]

  • This compound may be harmful if swallowed and can cause eye irritation.[30][31]

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.[32]

  • Reactions involving strong acids, bases, and flammable solvents should be performed with extreme caution.

Visualizing Reaction Pathways

Electrophilic_Aromatic_Substitution A This compound B 2-Bromo-4-(octyloxy)phenol A->B NBS, p-TsOH C 2-Nitro-4-(octyloxy)phenol A->C NaNO2, SiO2 D 2-Acetyl-4-(octyloxy)phenol A->D CH3COCl, AlCl3 E 2-Hydroxy-5-(octyloxy)benzaldehyde A->E CHCl3, NaOH F 2-Hydroxy-5-(octyloxy)benzoic acid A->F 1. NaOH 2. CO2, heat, pressure 3. H+

Caption: Key electrophilic aromatic substitution reactions of this compound.

Conclusion

The aromatic ring of this compound is a versatile platform for a wide range of chemical transformations. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the synthesis of novel derivatives for various applications. Careful control of reaction conditions is paramount to achieving the desired regioselectivity and to avoid potential side reactions.

References

  • Ivakin, Y. D., et al. (2012). Synthesis and some properties of 4-{4-[tris(4- octyloxyphenyl)methyl]phenoxy}phthalonitrile and copper, nickel, and cobalt phthalocyaninates on its basis. Russian Journal of General Chemistry, 82(2), 336-341.
  • Loba Chemie. (2025). 4-tert-OCTYLPHENOL FOR SYNTHESIS Safety Data Sheet.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
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  • Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
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  • Norris, J. (2018, March 27).
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The Strategic Application of 4-(Octyloxy)phenol in the Synthesis of Advanced Azo Dyes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 4-(octyloxy)phenol as a pivotal building block in the synthesis of azo dyes. Azo dyes, characterized by the (-N=N-) chromophore, represent the largest and most versatile class of synthetic colorants.[1] The incorporation of a long lipophilic alkyl chain, such as an octyloxy group, into the dye structure imparts unique properties, including enhanced solubility in nonpolar media, improved fastness, and the potential for creating materials with liquid crystalline properties.[2][3] This guide details the chemical principles, a step-by-step synthesis protocol for a representative dye, characterization techniques, and expected outcomes, underscoring the causality behind the experimental design.

Introduction: The Significance of the Octyloxy Moiety

The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, traditionally involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile. While the core azo linkage provides the color, the properties of the dye are profoundly influenced by the substituents on the aromatic rings.

The selection of this compound as the coupling component is a strategic choice designed to engineer specific functionalities into the final dye molecule. The long C8 alkyl chain introduces significant van der Waals interactions and alters the molecule's polarity. This modification can lead to:

  • Enhanced Solubility: Increased solubility in oils, waxes, and polymeric matrices, making these dyes suitable for applications in plastics, specialized inks, and non-aqueous dyeing processes like supercritical CO2 dyeing.[2]

  • Improved Dye Performance: The bulky alkyl group can enhance the dye's affinity for hydrophobic fibers and improve properties like wash and light fastness by hindering aggregation and improving substrate penetration.[2]

  • Liquid Crystallinity: The rod-like structure imparted by the long alkyl chain is a key feature in the design of calamitic liquid crystals, where the azo linkage can also introduce photo-switchable behavior.[4][5]

This guide will use the synthesis of (E)-4-((4-nitrophenyl)diazenyl)phenol as a model system to illustrate the practical application of this compound. The diazo component, derived from 4-nitroaniline, is chosen for its strong electron-withdrawing nitro group, which typically results in a significant bathochromic (deepening of color) shift in the final dye.

Chemical Profile: this compound

A thorough understanding of the primary building block is critical for successful synthesis.

PropertyValueReference
CAS Number 3780-50-5[6]
Molecular Formula C₁₄H₂₂O₂[6]
Molecular Weight 222.32 g/mol [7]
Appearance Solid[7]
Storage Store at 4°C under nitrogen[7]

Synthesis Workflow: From Reagents to Purified Dye

The synthesis is a sequential, two-part process that demands careful control of temperature and pH to ensure high yield and purity. The diazonium salt is highly reactive and unstable at elevated temperatures and is therefore prepared in situ and used immediately.

Azo_Dye_Synthesis cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Purification A 4-Nitroaniline (in HCl(aq)) C 4-Nitrobenzenediazonium Chloride (in solution, 0-5 °C) A->C:w Add NaNO₂ solution dropwise at 0-5 °C B Sodium Nitrite (NaNO₂ in H₂O) E (E)-1-((4-nitrophenyl)diazenyl)-4-(octyloxy)benzene (Crude Product) C->E D This compound (in NaOH(aq)) D->E:w F Recrystallization (e.g., from Ethanol) E->F Isolate via filtration, then recrystallize G Purified Azo Dye F->G

Caption: General workflow for the synthesis of an azo dye using this compound.

Detailed Experimental Protocols

4.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but neoprene or butyl gloves should be worn over nitrile gloves when handling concentrated solutions).[8]

  • Ventilation: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of dusts, vapors, and potential aerosols.[7][8]

  • Chemical Hazards:

    • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

    • 4-Nitroaniline: Toxic and may be harmful if swallowed, inhaled, or in contact with skin.

    • Sodium Nitrite: Oxidizing agent and toxic.

    • Hydrochloric Acid & Sodium Hydroxide: Corrosive.

    • Diazonium Salts: Potentially explosive in the solid, dry state. Never isolate the diazonium salt. Always keep it in a cold aqueous solution.[9]

4.2. Materials and Equipment

  • 4-Nitroaniline (≥99%)

  • This compound (≥95%)

  • Sodium Nitrite (NaNO₂) (ACS grade)

  • Sodium Hydroxide (NaOH) (pellets)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Ethanol (95% or absolute) for recrystallization

  • Magnetic stirrer with stir bars

  • Beakers (50 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Ice bath

  • Standard laboratory glassware

4.3. Protocol: Synthesis of (E)-1-((4-nitrophenyl)diazenyl)-4-(octyloxy)benzene

This protocol is adapted from established procedures for azo dye synthesis.[10][11]

Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution (Diazo Component)

  • Amine Solution: In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 20 mL of deionized water. While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may need to be gently warmed to facilitate dissolution, then cooled back to room temperature.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.[9]

  • Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred 4-nitroaniline solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a clear, pale yellow solution.

  • Stirring: Continue to stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. Use this solution immediately in the next step.

Causality Note: The excess acid ensures the formation of nitrous acid (HNO₂) in situ and prevents the diazonium salt from coupling with the unreacted primary amine. The low temperature is critical to prevent the decomposition of the unstable diazonium salt to a phenol and nitrogen gas.[11]

Part B: Azo Coupling Reaction

  • Coupling Solution: In a 250 mL Erlenmeyer flask, dissolve 2.22 g (0.01 mol) of this compound in 25 mL of a 1 M sodium hydroxide (NaOH) solution. Stir until a clear solution of the sodium phenoxide is formed.

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling: While vigorously stirring the cold phenoxide solution, add the freshly prepared, cold diazonium salt solution (from Part A) slowly over 20 minutes.

  • Precipitation: A brightly colored precipitate (typically red or orange) should form immediately. The alkaline pH is essential for activating the phenol for electrophilic attack.[9]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

Causality Note: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion, formed under alkaline conditions, is a highly activated nucleophile. The diazonium ion acts as the electrophile. The coupling occurs at the para position to the hydroxyl group, but since that is blocked by the octyloxy group, it will occur at the ortho position.

Part C: Isolation and Purification

  • Isolation: Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral. This removes excess acid, base, and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.

  • Recrystallization: Purify the crude dye by recrystallization. Ethanol is a common solvent for this type of molecule. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Record the final mass and calculate the percentage yield.

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and purity.

TechniqueExpected ObservationsData Interpretation
Melting Point A sharp melting point indicates a high degree of purity.Impurities will typically broaden the melting range and depress the melting point.
FT-IR Spectroscopy - O-H stretch (phenolic) absent.- Strong peaks around 1520 and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching).- N=N stretch around 1450-1480 cm⁻¹ (often weak and can be obscured by aromatic C=C stretches).- C-O-C (ether) stretch around 1250 cm⁻¹.- C-H stretches (aliphatic) just below 3000 cm⁻¹.Confirms the presence of key functional groups (nitro, azo, ether) and the absence of the starting phenolic -OH.[12]
¹H NMR Spectroscopy - Aromatic protons (Ar-H) in the 6.8-8.5 ppm region. Protons on the nitro-substituted ring will be downfield.- A triplet around 4.0 ppm (-O-CH₂ -).- A multiplet around 1.7-1.8 ppm (-O-CH₂-CH₂ -).- A broad multiplet around 1.2-1.5 ppm for the central methylene groups of the octyl chain.- A triplet around 0.9 ppm for the terminal methyl group (-CH₃).The integration of the peaks should correspond to the number of protons in each environment, confirming the overall structure.[13][14][15]
UV-Vis Spectroscopy A strong absorption band (λ_max) in the visible region, typically between 400-520 nm, depending on the solvent.The λ_max indicates the extent of the π-conjugated system. The nitro group's electron-withdrawing nature and the octyloxy group's electron-donating nature create a push-pull system, resulting in a colored compound.[16][17][18]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Dye 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH during coupling.3. Insufficient cooling.1. Strictly maintain the 0-5 °C temperature range during diazotization and coupling.2. Ensure the coupling medium is sufficiently alkaline (for phenols).3. Use an ice-salt bath for more effective cooling.
Dark, Tarry Product Side reactions, possibly due to decomposition of the diazonium salt or oxidation.Ensure rapid and efficient mixing during the addition of reagents. Do not delay using the freshly prepared diazonium salt.
Product is Difficult to Purify Presence of side-products or unreacted starting materials.Ensure precise stoichiometry. Improve washing of the crude product before recrystallization. Try a different recrystallization solvent or solvent pair.

Conclusion

This compound is a highly effective and strategic coupling component for the synthesis of azo dyes with tailored properties. The long alkyl chain it introduces is not merely a passive substituent but an active functional group that enhances lipophilicity, influences solubility, and can be used to design materials with advanced characteristics such as liquid crystallinity. The protocol described herein provides a robust and reliable method for synthesizing a representative dye, demonstrating the fundamental principles that researchers can adapt for the creation of novel chromophores for a wide array of applications, from high-performance colorants to smart materials.

References

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  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo....
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  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
  • Tishreen University Journal. (n.d.). View of Review, Analyses of azo dyes' synthesis, characterization and biological activity.
  • Google Patents. (n.d.). US4724259A - Azo dyes and liquid-crystalline materials containing these dyes.
  • Korea University Pure. (n.d.). Synthesis, characterization, and properties of ethoxylated azo dyes.
  • ResearchGate. (2022). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION.
  • Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.
  • DSpace@MIT. (n.d.). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid.
  • ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.

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Analytical Strategies for the Quantification of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Octyloxy)phenol is a chemical intermediate and potential impurity in various industrial and pharmaceutical applications. Its structural similarity to endocrine-disrupting alkylphenols necessitates the availability of robust and sensitive analytical methods for its detection and quantification. This document provides a detailed guide to the analysis of this compound, presenting field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating protocols, and comparative performance data are discussed to empower researchers in selecting and implementing the optimal method for their specific matrix and analytical objectives.

Introduction and Analytical Rationale

This compound, a mono-alkylated phenol ether, possesses physicochemical properties that make it amenable to several analytical techniques. Its key structural features—a UV-absorbing aromatic ring, a polar phenolic hydroxyl group, and a long, nonpolar octyl chain—dictate the optimal strategies for its separation and detection.

The choice between liquid and gas chromatography is a primary consideration.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for this compound. Its polarity allows for excellent retention and separation on reversed-phase columns without the need for chemical modification (derivatization). Detection is straightforward using UV-Visible or fluorescence detectors, leveraging the phenolic chromophore.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and often lower detection limits. However, the polar hydroxyl group of this compound imparts low volatility, requiring a derivatization step to replace the acidic proton with a nonpolar group (e.g., a trimethylsilyl group). This increases sample preparation complexity but yields sharp chromatographic peaks and robust performance.[2]

This guide will detail validated methodologies for both HPLC and GC-MS, allowing laboratories to choose the technique that best aligns with their instrumentation, sample matrix, and sensitivity requirements.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust, straightforward, and widely accessible approach for quantifying this compound. It relies on reversed-phase chromatography to separate the analyte from matrix components based on hydrophobicity.

Principle of Separation and Detection

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, with its significant nonpolar character due to the octyl chain, is strongly retained on the column and is eluted by a mobile phase containing an organic modifier like acetonitrile or methanol. The phenol functional group allows for sensitive detection using a UV detector, typically around 275-280 nm, which is a characteristic absorbance wavelength for phenols.[3][4] For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be employed, with excitation at approximately 275 nm and emission at 300 nm.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Calibration Standards prep_sample 2. Sample Extraction (e.g., LLE or SPE) prep_filter 3. Filter Extract (0.45 µm) analysis_inject 4. Inject onto HPLC-UV System prep_filter->analysis_inject Inject Sample analysis_separate 5. Isocratic/Gradient Elution analysis_detect 6. UV Detection (280 nm) data_integrate 7. Integrate Peak Area analysis_detect->data_integrate Chromatogram data_quantify 8. Quantify using Calibration Curve data_report 9. Report Concentration

Caption: Workflow for this compound analysis by HPLC-UV.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Sample extraction solvents (e.g., n-hexane, diethyl ether, methanol)[5][6]

  • 0.45 µm Syringe filters (PTFE or nylon)

B. Instrumentation and Chromatographic Conditions

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV-Visible or Photodiode Array (PDA) Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended for better peak shape.[7]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).[8] A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to suppress the ionization of the phenolic group and ensure consistent retention times.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C[5]

  • Injection Volume: 20 µL[5]

  • UV Detection Wavelength: 280 nm[9]

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected sample concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation (General): The extraction method must be tailored to the matrix.

    • For Cosmetics (Creams/Lotions): Weigh ~1 g of the sample into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes to extract the analyte. Centrifuge and filter the supernatant through a 0.45 µm filter before injection.[6][9]

    • For Aqueous Samples (Water): Solid-Phase Extraction (SPE) is recommended for sample cleanup and concentration. Condition a C18 SPE cartridge, load the sample (e.g., 200 mL), wash with water, and elute the analyte with methanol/acetone.[8] Evaporate the eluate and reconstitute in the mobile phase.

D. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a mid-concentration standard five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.

  • Inject the calibration standards in order of increasing concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Inject the prepared sample solutions.

E. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Performance and Validation Characteristics

The following table summarizes typical performance data for HPLC analysis of phenolic compounds, providing a benchmark for method validation.

ParameterTypical SpecificationRationale & Source
Linearity (r²) ≥ 0.999Ensures a direct proportional relationship between concentration and detector response.[10]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration that can be reliably distinguished from noise.[10]
Limit of Quantitation (LOQ) 0.02 - 0.5 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[10]
Accuracy (Recovery) 97 - 104%Measures the closeness of the experimental value to the true value, typically assessed by spiking a blank matrix.[10]
Precision (%RSD) ≤ 2% (Repeatability)Assesses the consistency of results from multiple analyses of the same sample under the same conditions.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and definitive identification, GC-MS is the method of choice. The protocol involves an essential derivatization step to improve the analyte's volatility.

Principle of Derivatization, Separation, and Detection

Direct injection of this compound into a hot GC inlet can lead to poor peak shape and thermal degradation due to the polar -OH group. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This TMS-ether derivative is significantly more volatile and thermally stable, resulting in sharp, symmetrical peaks.

Separation occurs in a capillary column based on the analyte's boiling point and interactions with the stationary phase. The mass spectrometer fragments the eluted compound, creating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used to monitor specific fragment ions, drastically reducing matrix interference and enhancing sensitivity.[11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing prep_extract 1. Sample Extraction (SPE or LLE) prep_is 2. Add Internal Standard prep_dry 3. Evaporate to Dryness deriv_reagent 4. Add Derivatization Reagent (e.g., BSTFA) prep_dry->deriv_reagent deriv_heat 5. Heat (e.g., 70°C, 30 min) analysis_inject 6. Inject into GC-MS deriv_heat->analysis_inject analysis_separate 7. GC Separation analysis_detect 8. MS Detection (SIM/MRM) data_integrate 9. Integrate Peak Areas (Analyte & IS) analysis_detect->data_integrate data_quantify 10. Quantify using Response Factor data_report 11. Report Concentration

Caption: Workflow for this compound analysis by GC-MS.

Detailed Protocol: GC-MS

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): e.g., 4-Octylphenol-d17 or a structurally similar compound not present in samples.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Pyridine, Hexane, Dichloromethane (all anhydrous/GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

B. Instrumentation and GC-MS Conditions

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: Low-bleed capillary column suitable for general-purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium, at a constant flow or linear velocity (e.g., 40 cm/sec).[11]

  • Injector Temperature: 250 °C[11]

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: 50 °C (hold 1 min), ramp at 8 °C/min to 300 °C (hold 3 min).[11]

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the TMS-derivative of this compound (e.g., the molecular ion and major fragment ions).

C. Standard and Sample Preparation

  • Sample Extraction: Extract the sample as described in the HPLC section (2.3.C), using a method appropriate for the matrix.

  • Internal Standard Spiking: Add a known amount of internal standard to all samples, calibration standards, and blanks before extraction.

  • Solvent Exchange & Drying: After extraction, evaporate the solvent and exchange it for an anhydrous solvent like hexane. Evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

D. Calibration and Analysis

  • Prepare calibration standards containing a fixed amount of internal standard and varying concentrations of this compound. Derivatize them alongside the samples.

  • Analyze the derivatized standards and samples by GC-MS.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

E. Data Analysis

  • Identify the derivatized this compound and the internal standard by their retention times and characteristic ions.

  • Calculate the peak area ratio for each sample.

  • Determine the concentration from the calibration curve.

Performance and Validation Characteristics

GC-MS methods, particularly when using an internal standard, are known for their high accuracy and precision.

ParameterTypical SpecificationRationale & Source
Linearity (r²) ≥ 0.999Ensures a proportional response ratio over the calibrated range.[11]
Limit of Detection (LOD) 0.3 - 3.5 µg/LThe use of SIM/MRM mode provides excellent sensitivity, allowing for trace-level detection.[12]
Accuracy (Recovery) 90 - 112%Internal standard correction compensates for losses during sample prep and injection variability.[13]
Precision (%RSD) < 15%Demonstrates the method's reproducibility, which is critical for reliable quantification.[5][12]
Specificity HighThe mass spectrum provides a unique fingerprint, confirming the analyte's identity and separating it from co-eluting interferences.

Comparative Summary of Analytical Methods

FeatureHPLC-UV / HPLC-FLDGC-MS
Principle Reversed-phase separationVolatility-based separation
Sample Prep Simple (dissolve, filter)Complex (extraction, derivatization)
Specificity Moderate to High (FLD)Very High (mass spectrum fingerprint)
Sensitivity Good (ng range)Excellent (pg range)
Throughput HigherLower (due to prep and longer run times)
Cost Lower instrument and operational costHigher instrument and operational cost
Best For Routine QC, high-concentration samples, screeningTrace-level analysis, complex matrices, confirmatory analysis

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the determination of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control in well-defined matrices where concentration levels are relatively high, HPLC-UV offers a cost-effective, robust, and high-throughput solution. For trace-level quantification in complex matrices such as environmental or biological samples, or when definitive confirmation of identity is required, the superior sensitivity and specificity of GC-MS are indispensable, despite the more involved sample preparation. The protocols and performance benchmarks provided in this guide serve as a comprehensive starting point for the development and validation of analytical methods for this compound in a research or drug development setting.

References

  • SIELC Technologies. (n.d.). Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column.
  • Lee, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 34(5), 1139-1148.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Quimica Nova, 34(9), 1602-1607.
  • Pimpão, C. T., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(49), 11901-11911.
  • Parrilla Vázquez, P., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 21(6).
  • Falkowska, L., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 5, 1124-1128.
  • Al-Qaim, F. F., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 73-84.
  • Falkowska, L., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 5, 1124-1128.
  • ResearchGate. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Request PDF.
  • ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review.
  • Chisvert, A., et al. (2020). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 25(12), 2879.
  • PubChemLite. (n.d.). This compound (C14H22O2).
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Caboni, P., et al. (2005). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 53(23), 8879-8883.
  • Taiwan Food and Drug Administration. (2022). Method of Test for Preservatives in Cosmetics (5).
  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Application Note.
  • ResearchGate. (n.d.). UV-Spectrometric Determination of Total Phenols Using Diazotized Sulfanilic Acid. Request PDF.
  • ResearchGate. (2021). Determination of four parabens in cosmetics by high-performance liquid chromatography with magnetic solid-phase and ionic dispersive liquid–liquid extraction.
  • MDPI. (2021). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 11(16), 7543.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Octyloxy)phenol. The described isocratic reversed-phase method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and research applications in the pharmaceutical and chemical industries. The protocol outlines chromatographic conditions, sample preparation, and comprehensive validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an alkyl phenolic compound used in various industrial applications, including the synthesis of surfactants, antioxidants, and polymer additives.[1][2][3] Its purity and concentration are critical quality attributes that necessitate a reliable analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such moderately nonpolar compounds.[4] This document provides a detailed protocol for a reversed-phase HPLC method, offering a practical guide for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.

Scientific Principles & Method Rationale

The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, with its long alkyl chain and aromatic ring, exhibits significant hydrophobicity, leading to strong retention on a C18 column.[5][6][7]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic interactions with the octyloxy and phenyl moieties of the analyte, ensuring adequate retention and separation from polar impurities.[8][9][10] The use of a column with low silanol activity is recommended to minimize peak tailing, which can occur due to secondary interactions between the phenolic hydroxyl group and residual silanols on the silica support.[5]

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[11] The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial.[5] This suppresses the ionization of the phenolic hydroxyl group (a weak acid), ensuring that the analyte is in a single, non-ionized form. This leads to a more symmetrical peak shape and reproducible retention times.[12]

  • Detection: A UV detector is employed for the quantification of this compound. Phenolic compounds exhibit strong UV absorbance. The optimal detection wavelength is determined by acquiring the UV spectrum of the analyte; a wavelength of 225 nm is often effective for phenolic compounds.[1][13]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted below. This process ensures a systematic and reproducible approach from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Materials and Reagents

  • This compound reference standard (Purity ≥95%)[6][14]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (80:20, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Protocols

Mobile Phase Preparation
  • Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC grade water to make a 0.1% solution.

  • In a suitable container, mix 800 mL of acetonitrile with 200 mL of the 0.1% phosphoric acid in water.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk substance:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute the solution with the mobile phase to a concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

For complex matrices like environmental water samples, a solid-phase extraction (SPE) cleanup may be necessary.[1][13][15]

SPE_Protocol Start Start: Water Sample Condition 1. Condition C18 SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water to remove polar interferences) Load->Wash Elute 4. Elute Analyte (Methanol/Acetone mixture) Wash->Elute Concentrate 5. Evaporate & Reconstitute (in Mobile Phase) Elute->Concentrate Analyze Ready for HPLC Analysis Concentrate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][16]

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a Diode Array Detector (DAD).Ensures that the signal being measured is solely from the analyte of interest.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the specified concentration range (e.g., 10-250 µg/mL).Confirms a direct proportional relationship between concentration and detector response.
Accuracy Mean recovery should be within 98-102% for spiked samples at three concentration levels.Demonstrates the closeness of the measured value to the true value.
Precision Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant changes in results with deliberate minor variations in method parameters (e.g., ±2% mobile phase composition, ±2°C column temperature, ±0.1 mL/min flow rate).Indicates the method's reliability during normal usage.

Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Conclusion

The HPLC method described in this application note is a specific, accurate, and precise procedure for the quantification of this compound. The detailed protocol and validation guidelines provide a comprehensive framework for its implementation in a quality control or research laboratory. The rationale behind the experimental choices ensures that users can adapt and troubleshoot the method effectively.

References

  • SIELC. (n.d.). Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Pichon, V., & Hennion, M. C. (1998). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Herrera-Balandrano, D. D., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia.
  • Karaman, S., et al. (2016). Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. Journal of Pharmaceutical Analysis.
  • Alibangha, R. P. A., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate.
  • Alibangha, R. P. A., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Polish Journal of Environmental Studies.
  • Asimakopoulos, A. G., et al. (2016). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • ChemSrc. (n.d.). This compound.
  • Gandhimathi, M., et al. (2014). Development and validation of RP-HPLC and HPTLC methods for the simultaneous estimation of lawsone and its metabolites. World Journal of Pharmaceutical Research.
  • Mohd Zahid, M. S., et al. (2019). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid-phase extraction and high-performance liquid chromatography. Malaysian Journal of Analytical Sciences.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Hach. (2022). How can phenol samples be preserved?.
  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • Mohd Zahid, M. S., et al. (2020). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. ResearchGate.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • PubChem. (n.d.). This compound.

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Application Notes and Protocols for the Identification of 4-(Octyloxy)phenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 4-(Octyloxy)phenol, a member of the alkylphenol ether chemical class, finds application in various industrial manufacturing processes. Due to its structure, comprising a polar phenolic group and a nonpolar octyloxy group, its accurate identification and quantification are crucial for quality control, environmental monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly selective and sensitive analytical technique for the analysis of semi-volatile compounds like this compound. However, the presence of the polar hydroxyl group necessitates a strategic approach, often involving derivatization, to enhance its volatility and ensure robust chromatographic performance.[1] This document provides a comprehensive, in-depth protocol for the identification and analysis of this compound using GC-MS, designed for researchers, scientists, and professionals in drug development and related fields.

Foundational Principles: The Rationale Behind the Method

The successful analysis of phenolic compounds by GC-MS hinges on overcoming their inherent polarity, which can lead to poor peak shape, low sensitivity, and potential interactions with the GC system. The protocol herein is built upon the principle of converting the polar hydroxyl group of this compound into a less polar, more volatile derivative. This is most commonly and effectively achieved through silylation .

Why Silylation?

Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2] This chemical modification imparts several critical advantages:

  • Increased Volatility: The TMS derivative is significantly more volatile than the parent phenol, allowing for its elution from the GC column at a lower temperature and with better efficiency.[2]

  • Improved Thermal Stability: The derivatized compound is more stable at the elevated temperatures of the GC injector and column, preventing thermal degradation and ensuring accurate quantification.

  • Enhanced Chromatographic Performance: Silylation minimizes interactions between the analyte and active sites within the GC system (e.g., the injector liner and column stationary phase), resulting in sharper, more symmetrical peaks.

  • Characteristic Mass Spectra: The TMS derivative yields a predictable and informative mass spectrum, aiding in confident identification. The mass spectrum of the silylated derivative of 4-tert-octylphenol, an isomer, provides a strong indication of the fragmentation patterns to expect.[3]

The derivatizing reagent of choice in this protocol is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . MSTFA is a powerful silylating agent that reacts efficiently with phenols.[4] The reaction byproducts are volatile and generally do not interfere with the chromatographic analysis.[4]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample receipt to final data analysis, can be visualized as a sequential workflow. This ensures that each step is logically followed, minimizing the potential for error and maximizing reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., environmental, product formulation) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate Analyte Concentration Solvent Evaporation Extraction->Concentration Pre-concentrate Derivatization Silylation with MSTFA Concentration->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization & Transfer MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Elution & Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocol: From Sample to Signal

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound standard>98% puritySigma-Aldrich, ChemScene
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization gradeSigma-Aldrich, Thermo Fisher Scientific
PyridineAnhydrousSigma-Aldrich
HexaneGC gradeFisher Scientific
DichloromethaneGC gradeFisher Scientific
MethanolHPLC gradeFisher Scientific
AcetoneHPLC gradeFisher Scientific
Anhydrous Sodium SulfateACS gradeFisher Scientific
4-n-Nonylphenol (Internal Standard)>98% puritySigma-Aldrich
Solid-Phase Extraction (SPE) CartridgesC18 or equivalentWaters, Agilent Technologies
Sample Preparation

The choice of sample preparation is matrix-dependent. The goal is to isolate this compound from interfering compounds and pre-concentrate it for sensitive detection.

3.2.1. Liquid Samples (e.g., Aqueous Matrices)

This protocol is adapted from established methods for alkylphenol extraction from water.[1]

  • To a 500 mL liquid sample, add a known amount of internal standard (e.g., 4-n-nonylphenol).

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under a stream of nitrogen for 20 minutes.

  • Elute the this compound and internal standard with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

  • Dry the eluate over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.2. Solid Samples (e.g., Polymer Matrices)

  • Weigh approximately 1 g of the homogenized solid sample into a glass vial.

  • Add a known amount of internal standard.

  • Add 10 mL of hexane and sonicate for 30 minutes.

  • Decant the solvent. Repeat the extraction twice more with fresh solvent.

  • Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization Protocol
  • Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial with a micro-insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA and 10 µL of anhydrous pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Caption: Silylation of this compound with MSTFA.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation and applications.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise temperature and flow control.
InjectorSplit/Splitless
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 µL injection)Maximizes transfer of the analyte to the column for trace analysis.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Restek Rxi-5Sil MS)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[5]
Oven ProgramInitial: 80°C, hold 2 min Ramp 1: 15°C/min to 200°C Ramp 2: 10°C/min to 300°C, hold 5 minThis temperature program allows for the separation of the analyte from solvent and other potential contaminants, while ensuring elution of the high-boiling point TMS-ether of this compound.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating library-searchable mass spectra.
Source Temperature230°COptimizes ion formation and minimizes source contamination.
Quadrupole Temperature150°CEnsures consistent mass filtering.
Transfer Line Temp280°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity in quantitative analysis.

Data Analysis and Interpretation

4.1. Identification

The identification of the TMS derivative of this compound is based on two key parameters:

  • Retention Time (RT): The time at which the compound elutes from the GC column. Under the specified conditions, the RT should be consistent for all analyses of the standard and samples.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization.

Predicted Mass Spectrum of TMS-4-(Octyloxy)phenol:

  • Molecular Ion (M+): The intact derivatized molecule. For C17H30O2Si, the expected m/z is 294.

  • M-15 Ion: Loss of a methyl group from the TMS moiety (m/z 279). This is a very common and often abundant fragment for TMS derivatives.

  • Benzylic Cleavage: Cleavage of the octyl chain, likely at the bond beta to the ether oxygen, could lead to a fragment at m/z 195 (M - C7H15).

  • Tropylium Ion: A fragment at m/z 91, characteristic of alkylbenzenes, may also be observed.

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, the following ions are recommended for monitoring:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-4-(Octyloxy)phenol294279195
TMS-4-n-Nonylphenol (ISTD)308293107

4.2. Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard (4-n-nonylphenol). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then calculated from this calibration curve.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the method should be validated according to established guidelines.

  • Linearity: A calibration curve with a minimum of five concentration levels should be prepared. The coefficient of determination (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations of this compound. Accuracy should be within 80-120%, and precision (relative standard deviation) should be ≤ 15%.

  • Quality Control: A calibration blank, a laboratory control sample, and a matrix spike should be analyzed with each batch of samples to monitor for contamination, instrument performance, and matrix effects.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification and quantification of this compound by GC-MS. By employing a robust sample preparation strategy and a validated derivatization and analysis method, researchers can achieve reliable and accurate results. The detailed explanation of the causality behind the experimental choices is intended to empower scientists to adapt and troubleshoot the method for their specific applications, ensuring the highest level of scientific integrity.

References

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. NIST Chemistry WebBook.
  • Boitsov, S., Meier, S., & Klungsøyr, J. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
  • Li, D., Park, M., & Oh, J. R. (2001). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
  • Shree, U., Saini, P., Masakapalli, S. K., & Sahi, C. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101481.
  • Spengler, P., Körner, W., & Metzger, J. W. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 929-935.
  • Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A method using GC-MS and derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) was developed for the analysis of 20 phenolic compounds in atmospheric samples. Analytical and bioanalytical chemistry, 386(7-8), 2297-2305.
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Proestos, C., Sereli, D., & Kapsokefalou, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV).
  • Eganhouse, R. P. (1993). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • National Institute of Standards and Technology. (n.d.). 4-tert-Octylphenol, TMS derivative. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. NIST Chemistry WebBook.
  • Agilent Technologies. (n.d.). Retention Time Locked GC-MS Analysis of Phenols.
  • da Silva, A. C., de Oliveira, A. R. M., & de Andrade, J. B. (2020). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 7(29), 36-48.
  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations.
  • Kiprop, A. K., Kimosop, S. J., Kosgei, E. K., & Rodriguez, J. M. (2013). GC-MS and ESI-MS detection of catechol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-phenoxy-. NIST Chemistry WebBook.

Sources

The Strategic Utility of 4-(Octyloxy)phenol in the Synthesis of Bioactive Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, novelty, and ultimately, the biological efficacy of the final active pharmaceutical ingredient (API). 4-(Octyloxy)phenol, a seemingly simple aromatic alcohol, represents a versatile and strategic platform for the construction of complex molecular architectures. Its defining features—a nucleophilic phenolic hydroxyl group and a lipophilic octyloxy side chain—offer a dual functionality that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.

This guide provides an in-depth exploration of the practical applications of this compound in pharmaceutical synthesis. Moving beyond theoretical concepts, we will delve into detailed experimental protocols, elucidate the rationale behind methodological choices, and present a framework for its use in the synthesis of bioactive compounds, with a particular focus on analogues of the α1-adrenergic receptor antagonist, naftopidil.

Physicochemical Properties and Strategic Significance

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The octyloxy group imparts significant lipophilicity, a key factor in influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The phenolic hydroxyl group, with a pKa of approximately 10, serves as a versatile handle for a variety of chemical transformations.

PropertyValueSignificance in Synthesis
CAS Number 3780-50-5Unique identifier for procurement and regulatory purposes.[1][2][3][4]
Molecular Formula C₁₄H₂₂O₂Provides the elemental composition.[1][2][3][4]
Molecular Weight 222.32 g/mol Essential for stoichiometric calculations in reaction protocols.[1][3]
Appearance SolidFacilitates handling and weighing in a laboratory setting.[1][3]
Storage 4°C, stored under nitrogenIndicates the need for controlled conditions to maintain purity and stability.[4]

The presence of both a modifiable hydroxyl group and a lipophilic tail makes this compound an ideal starting point for creating libraries of compounds with varying physicochemical properties, a crucial step in lead optimization.

Core Synthetic Transformations: Activating the Phenolic Moiety

The primary synthetic utility of this compound lies in the reactivity of its phenolic hydroxyl group. This section details the key reactions and provides validated protocols for its derivatization.

Williamson Ether Synthesis: A Robust Approach to C-O Bond Formation

The Williamson ether synthesis is a cornerstone of organic chemistry and a highly reliable method for forming ether linkages. In the context of pharmaceutical synthesis, this reaction is employed to couple this compound with various electrophiles, thereby expanding the molecular scaffold.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. Stronger bases like sodium hydride (NaH) can be used but may require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal as it can dissolve the ionic phenoxide intermediate without participating in the reaction.

  • Electrophile: Primary alkyl halides are the preferred electrophiles to ensure an Sₙ2 reaction pathway and minimize competing elimination reactions.

Protocol 1: Synthesis of 1-(4-(Octyloxy)phenoxy)-2,3-epoxypropane

This protocol details the synthesis of a key epoxide intermediate, analogous to the naphthyloxy-epoxypropane used in the synthesis of naftopidil.

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add epichlorohydrin (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified epoxide intermediate.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4_Octyloxyphenol This compound Deprotonation Deprotonation 4_Octyloxyphenol->Deprotonation + Base Base K₂CO₃ Epichlorohydrin Epichlorohydrin SN2_Attack Sₙ2 Attack Epichlorohydrin->SN2_Attack Deprotonation->SN2_Attack Forms Phenoxide Workup Aqueous Workup & Purification SN2_Attack->Workup Crude Product Epoxide_Intermediate 1-(4-(Octyloxy)phenoxy) -2,3-epoxypropane Workup->Epoxide_Intermediate

Caption: Workflow for the synthesis of the epoxide intermediate.

Application in the Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[5][6][7][8] Its structure features a 1-(2-methoxyphenyl)piperazine moiety linked to a naphthol through a 2-hydroxypropyl ether chain. By replacing the naphthol component with this compound, we can generate novel analogues with potentially altered pharmacological profiles.

The key synthetic step is the nucleophilic ring-opening of the previously synthesized epoxide intermediate with 1-(2-methoxyphenyl)piperazine.

Protocol 2: Synthesis of a this compound-based Naftopidil Analogue

Materials:

  • 1-(4-(Octyloxy)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • 1-(2-Methoxyphenyl)piperazine

  • Ethanol

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-(4-(octyloxy)phenoxy)-2,3-epoxypropane (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Pathway to a Naftopidil Analogue:

Naftopidil_Analogue_Synthesis Start This compound Epoxide Epoxide Intermediate Start->Epoxide Protocol 1 (Williamson Ether Synthesis) Analogue Naftopidil Analogue Epoxide->Analogue Protocol 2 (Epoxide Opening) Piperazine 1-(2-Methoxyphenyl)piperazine Piperazine->Analogue

Caption: Synthetic route to a naftopidil analogue.

Trustworthiness and Self-Validating Systems in Protocols

The protocols provided are designed to be self-validating through the incorporation of in-process controls.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows the researcher to visually track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

  • Spectroscopic Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the starting material, this compound, is well-documented.[1][3]

  • Physical Properties: Measurement of physical properties such as melting point (for solid products) and comparison with literature values (where available) serves as an additional verification of product identity and purity.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is more than a simple chemical intermediate; it is a strategic building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel pharmaceutical agents. The ability to readily derivatize the phenolic hydroxyl group, coupled with the inherent lipophilicity of the octyloxy chain, provides a powerful tool for modulating the biological and physicochemical properties of drug candidates. The protocols and synthetic strategies outlined in this guide, exemplified by the synthesis of naftopidil analogues, demonstrate the practical utility of this compound in modern drug discovery and development.

References

  • Process for preparing naftopidil. CN1473820A.
  • Naftopidil, KT 611. New Drug Approvals. [Link]
  • 4-n-Octylphenol. PubChem. [Link]
  • Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. PubMed. [Link]
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • This compound | CAS 3780-50-5.
  • Naftopidil. PubChem. [Link]
  • Naftopidil for the treatment of urinary symptoms in patients with benign prost
  • What is the mechanism of Naftopidil?
  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors.
  • 4-Methoxyphenol. PubChem. [Link]
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology. [Link]
  • 4-methoxyphenol - Inventory of Food Contact Substances Listed in 21 CFR. FDA. [Link]
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • Naftopidil for the treatment of benign prostate hyperplasia: a system
  • 4-METHOXYPHENOL.
  • The role of the methoxy group in approved drugs. PubMed. [Link]
  • Comparison of two alpha1-adrenoceptor antagonists, naftopidil and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study. PubMed. [Link]

Sources

The Versatile Role of 4-(Octyloxy)phenol in Modern Polymer Chemistry: From Liquid Crystal Scaffolds to High-Performance Resins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

4-(Octyloxy)phenol is a bifunctional organic compound featuring a rigid phenolic ring and a flexible C8 alkyl ether chain. This unique amphipathic structure makes it a highly valuable, yet often overlooked, building block in polymer chemistry. Its applications extend far beyond that of a simple phenol derivative, serving as a critical monomer for advanced functional polymers, a precursor for essential polymer additives, and a modifying agent in classical resin systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound. We will delve into the causality behind its utility, provide detailed, field-proven protocols for its incorporation into polymer systems, and present methods for characterizing the resulting materials.

Introduction: The Molecular Logic of this compound

At its core, this compound is defined by two competing yet synergistic chemical moieties:

  • The Phenolic Headgroup: The hydroxyl (-OH) group provides a reactive site for a wide range of chemical transformations, including esterification, etherification, and electrophilic aromatic substitution.[1] It is the anchor point for polymerization and grafting reactions and is also the source of the radical-scavenging properties that make its derivatives effective antioxidants.[2]

  • The Octyloxy Tail: The eight-carbon alkyl chain imparts hydrophobicity, flexibility, and solubility in nonpolar organic solvents and polymer matrices.[3] This "soft" segment is crucial for controlling the morphology and physical properties of the final polymer, such as lowering the glass transition temperature (Tg) or inducing liquid crystalline behavior.[4]

This guide will explore three primary domains where this molecular architecture is leveraged:

  • Advanced Functional Polymers: Primarily as a side-chain monomer for creating liquid crystal (LC) alignment layers.

  • High-Performance Phenolic Resins: As a co-monomer to enhance the processability and physical properties of traditional phenol-formaldehyde resins.

  • Intermediates for Polymer Additives: As a precursor in the synthesis of stabilizers and surfactants.

Application I: A Scaffold for Advanced Functional Polymers - Liquid Crystal Alignment Layers

One of the most sophisticated applications of this compound is in the synthesis of polymer films for controlling the orientation of liquid crystals in electro-optical devices.[4][5] The molecular structure is ideally suited for this purpose; the alkyl tail can influence the surface energy of the polymer film, promoting the desired vertical alignment of LC molecules.[4]

Principle of Operation

Polymers containing 4-alkoxyphenol side chains can be used to create orientation layers for liquid crystal cells.[5] The vertical alignment of liquid crystal molecules is strongly correlated with the surface energy of the polymer film.[4] By incorporating the long, flexible octyloxy chain, the surface energy of a polystyrene backbone can be systematically lowered to a range (typically below 43.2 mJ/m²) that favors this vertical orientation.[4][5] This alignment is critical for achieving high contrast ratios in display technologies like Vertically Aligned Nematic (VAN) LCDs.

Experimental Protocol: Synthesis of Poly[4-(octyloxyphenoxymethyl)styrene]

This protocol details a two-step process to synthesize a comb-like polymer where this compound is grafted onto a polystyrene backbone. This method is adapted from established polymer modification reactions.[6][7]

Step 1: Synthesis of Poly(4-chloromethylstyrene) (PCMS) Precursor

  • Reagents: 4-chloromethylstyrene (CMS), 2,2'-Azobisisobutyronitrile (AIBN), Tetrahydrofuran (THF, anhydrous).

  • Procedure: a. Purify the CMS monomer using column chromatography (silica gel, hexane as eluent) to remove inhibitors.[5] b. In a Schlenk flask under a nitrogen atmosphere, dissolve CMS (e.g., 10 g) and AIBN (e.g., 0.1 mol% relative to monomer) in anhydrous THF. c. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen. d. Heat the reaction mixture to 70°C and stir for 24 hours. e. Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol. f. Filter the white precipitate, wash with fresh methanol, and dry under vacuum to a constant weight. g. Characterize the resulting PCMS via Size Exclusion Chromatography (SEC/GPC) to determine molecular weight (Mn) and polydispersity index (PDI).

Step 2: Grafting of this compound onto PCMS Backbone

  • Reagents: PCMS (from Step 1), this compound, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylacetamide (DMAc, anhydrous).

  • Procedure: a. In a round-bottom flask under a nitrogen atmosphere, dissolve PCMS (1 eq) and this compound (1.5 eq, an excess ensures complete reaction) in anhydrous DMAc.[6] b. Add anhydrous K₂CO₃ (2.5 eq) to the mixture. This acts as a base to deprotonate the phenol. c. Heat the mixture to 70°C and stir vigorously for 24-48 hours.[6] d. Monitor the reaction progress using FTIR by observing the disappearance of the C-Cl stretch from PCMS and the appearance of the characteristic ether linkage peaks. e. After cooling, precipitate the final polymer by pouring the reaction mixture into cold methanol. f. Filter the product, wash extensively with methanol and water to remove salts and unreacted phenol, and dry under vacuum.

Characterization Workflow

A rigorous characterization is essential to validate the synthesis and predict the material's performance.

Technique Purpose Expected Result / Observation
¹H NMR Confirm grafting and determine the degree of substitution.Disappearance of the benzylic -CH₂Cl peak (~4.5 ppm) from PCMS and appearance of the new benzylic ether -CH₂O- peak (~4.9 ppm) and peaks corresponding to the octyloxy chain (0.8-4.0 ppm).[6]
FTIR Verify the chemical transformation.Appearance of strong C-O-C (ether) stretching bands around 1240 cm⁻¹ and 1030 cm⁻¹.
SEC/GPC Measure molecular weight and PDI of the final polymer.An increase in molecular weight compared to the PCMS precursor, with a narrow PDI (typically < 1.5).
DSC Determine thermal properties (e.g., Glass Transition Temp, Tg).A single Tg, indicating a homogeneous copolymer. The Tg should be lower than that of polystyrene due to the plasticizing effect of the flexible octyl chains.
Contact Angle Measure surface energy to predict LC alignment.A high water contact angle (typically >80°) indicates a low surface energy suitable for vertical LC alignment.[6][7]
Visualization of Synthesis and Application Workflow

G cluster_synthesis Polymer Synthesis cluster_application LC Cell Fabrication & Testing A 1. Radical Polymerization (CMS + AIBN) B 2. Purification (Precipitation in Methanol) A->B C Poly(4-chloromethylstyrene) (PCMS) B->C D 3. Grafting Reaction (PCMS + 4-Octyloxyphenol + K2CO3) C->D E 4. Final Purification D->E F Poly[4-(octyloxyphenoxymethyl)styrene] E->F G 5. Spin Coat Polymer onto ITO Glass F->G Use as Alignment Layer H 6. Assemble Cell (Spacers + Sealant) G->H I 7. Fill with Liquid Crystal (e.g., 5CB) H->I J 8. Characterization (Polarized Optical Microscopy) I->J K Result: Uniform Vertical Alignment J->K

Caption: Workflow for synthesis of the functional polymer and its application in an LC cell.

Application II: Modifying Phenolic Resins for Enhanced Properties

Phenol-formaldehyde (PF) resins are workhorse thermosets known for their strength and thermal stability but are often brittle and difficult to process.[8] Incorporating this compound as a co-monomer can significantly improve these properties.

Mechanistic Insight

During the acid-catalyzed condensation polymerization (forming a novolac resin), this compound is integrated into the polymer backbone.[9] The bulky and flexible octyloxy group acts as an "internal plasticizer." It disrupts the dense packing of the aromatic polymer chains, leading to:

  • Increased Solubility: The resin becomes more soluble in organic solvents, simplifying processing and formulation.[3]

  • Reduced Brittleness: The flexible chains provide pathways for energy dissipation, increasing the toughness of the cured material.

  • Enhanced Hydrophobicity: The long alkyl tail imparts greater resistance to moisture.

Protocol: Synthesis of a this compound Modified Novolac Resin

This protocol is a modification of standard novolac synthesis.[8][9]

  • Reagents: Phenol, this compound, Formaldehyde (37% aq. solution), Oxalic Acid (catalyst).

  • Molar Ratio: A key parameter is the ratio of total phenols to formaldehyde, which should be >1 for a novolac (e.g., 1:0.8). The ratio of Phenol to this compound can be varied to tune properties (e.g., 90:10).

  • Procedure: a. Charge the reactor with Phenol, this compound, and Oxalic Acid. b. Heat the mixture to 95-100°C with stirring to create a homogeneous melt. c. Slowly add the formaldehyde solution over 60-90 minutes, maintaining the temperature. An exothermic reaction will occur. d. After the addition is complete, maintain the reaction at reflux for 4-6 hours. e. Remove the water byproduct via vacuum distillation until the desired viscosity or softening point is reached. f. Cool and discharge the molten resin.

Visualization of Novolac Formation

G Monomers Phenol This compound Formaldehyde (CH₂O) Reaction Acid-Catalyzed Condensation (H⁺, Δ) Monomers->Reaction Novolac Modified Novolac Resin (Linear Thermoplastic) Reaction->Novolac - H₂O Curing Curing (+ Hexamethylenetetramine, Δ) Novolac->Curing Thermoset Cross-linked Thermoset (Bakelite-type Network) Curing->Thermoset

Caption: Reaction pathway for forming a this compound modified novolac resin.

Other Industrial Roles and Considerations

Beyond its use as a direct monomer, this compound is a key intermediate in other areas of polymer science.

  • Antioxidants and Stabilizers: Octylphenols are precursors for antioxidants used to protect polymers like PVC and rubber from thermal degradation during processing and use.[10]

  • Surfactants for Emulsion Polymerization: Ethoxylation of octylphenol produces octylphenol ethoxylates (OPEs). These are highly effective nonionic surfactants used to stabilize monomer droplets in emulsion polymerization, a process used to make paints, adhesives, and coatings.[11][12]

A Note on Environmental and Safety Profile: It is critical for the modern scientist to be aware of the environmental impact of their materials. Alkylphenols, including octylphenol and its ethoxylates, are under scrutiny for their persistence in the environment and their potential to act as endocrine disruptors.[13] Their use is restricted in many regions.[2][10] Researchers are actively seeking bio-based and more biodegradable alternatives.

Conclusion

This compound is a powerful and versatile molecule in the polymer scientist's toolkit. Its dual chemical nature allows it to be precisely incorporated into polymer structures to achieve specific, high-value outcomes. From enabling the next generation of liquid crystal displays through sophisticated surface energy control to toughening and plasticizing industrial resins, its role is both nuanced and critical. While its environmental profile necessitates careful consideration and the exploration of greener alternatives, understanding the fundamental principles of its application provides invaluable insight into the rational design of advanced polymer materials.

References

  • AFIRM Group. ALKYLPHENOLS (APs). [URL: https://www.afirm-group.com/wp-content/uploads/2021/03/2021_AFIRM_CM_Alkylphenols_APs_2021_03_02.pdf]
  • AFIRM Group. (2018-01-31) Chemical Information Document for Alkylphenols (APs). [URL: https://afirm-group.com/wp-content/uploads/2018/01/2018-01-31-AFIRM-Alkylphenols-APs-final.pdf]
  • Grześkowiak, T., Szymański, A., Zgoła-Grześkoviak, A., et al. Alkylphenols – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003235689-1/alkylphenols-knowledge-references-tomasz-grześkowiak-andrzej-szymański-agnieszka-zgoła-grześkoviak-beata-czarczyńska-goślińska-robert-frankowski]
  • Alkylphenols & Ethoxylates Research Council. Uses. [URL: https://aperc.org/uses/]
  • Wikipedia. Aircraft deicing fluid. [URL: https://en.wikipedia.org/wiki/Aircraft_deicing_fluid]
  • BenchChem. (2025) Applications of 4-Heptyloxyphenol in Materials Science and Liquid Crystals: A Technical Guide. [URL: https://www.benchchem.com/product/bcp168670]
  • Yoon, D. K., et al. (2021). Vertical Orientation of Liquid Crystal on 4- n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33671391/]
  • National Institutes of Health (NIH). (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7924443/]
  • ChemScene. This compound. [URL: https://www.chemscene.com/products/4-(Octyloxy)phenol-3780-50-5.html]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000238]
  • Google Patents. US6127491A - Phenolic resin polyols and polymers derived from the polyols. [URL: https://patents.google.
  • Pączkowska, M., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324652/]
  • Google Patents. US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene). [URL: https://patents.google.
  • Kang, H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. [URL: https://www.mdpi.com/2073-4360/13/9/1399]
  • ResearchGate. (2021). (PDF) Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [URL: https://www.researchgate.net/publication/351111613_Vertical_Orientation_of_Liquid_Crystal_on_Comb-Like_4-trans-4-alkylcyclohexylphenoxymethyl-substituted_Polystyrene_Containing_Liquid_Crystal_Precursor]
  • Google Patents. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification. [URL: https://patents.google.
  • Wall, L. A., et al. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5326588/]
  • Rogers, Z., et al. (2024). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. MDPI. [URL: https://www.mdpi.com/2073-4360/16/10/1395]
  • Gaitzsch, J., et al. (2024). Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11484083/]
  • Hurley, C. M., et al. (2023). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/2202613]
  • Neupane, D., et al. (2021). Synthesis of Biobased Novolac Phenol–Formaldehyde Wood Adhesives from Biorefinery-Derived Lignocellulosic Biomass. Southern Research Station. [URL: https://www.srs.fs.usda.gov/pubs/ja/2021/ja_2021_neupane_002.pdf]
  • Pircher, N., et al. (2016). Synthesis and Characterization of Functional Cellulose–Ether-Based PCL- and PLA-Grafts-Copolymers. MDPI. [URL: https://www.mdpi.com/2073-4360/8/10/374]
  • Ekeeda. (2022). Phenol Formaldehyde Resins. YouTube. [URL: https://www.youtube.
  • Fache, M., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. MDPI. [URL: https://www.mdpi.com/2073-4360/16/11/1513]
  • OUCI. Applications of plant phenol-based polymers. [URL: https://ouci.dntb.gov.ua/en/works/b-118-2021-02-04/]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

1. What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2] In this specific synthesis, hydroquinone is deprotonated to form the hydroquinone monoanion, which then acts as the nucleophile, attacking an octyl halide (such as 1-bromooctane) to form the desired mono-ether product.[3]

2. What are the critical starting materials and reagents, and what are their roles?

The key components for the synthesis of this compound via Williamson ether synthesis are outlined in the table below:

ReagentRoleKey Considerations
Hydroquinone Phenolic starting materialPurity is crucial; impurities like resorcinol or pyrocatechol can lead to side products.[4][]
1-Octyl Halide Alkylating agentPrimary halides (e.g., 1-bromooctane, 1-chlorooctane) are preferred to minimize elimination side reactions.[1]
Base Deprotonating agentCommon choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). The base deprotonates the hydroxyl group of hydroquinone to form the more nucleophilic phenoxide.[6][7][8]
Solvent Reaction mediumPolar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone are commonly used as they effectively dissolve the reactants and favor the SN2 mechanism.[2][6]
Phase-Transfer Catalyst (PTC) Facilitates reaction in biphasic systemsOptional but highly recommended, especially when using an aqueous base with an organic solvent. Catalysts like tetrabutylammonium bromide (TBAB) transport the phenoxide ion from the aqueous to the organic phase.[9][10][11]

3. What is the function of a phase-transfer catalyst (PTC) and is its use essential?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[12] In the synthesis of this compound, if a biphasic system is used (e.g., aqueous NaOH and an organic solvent like toluene), the hydroquinone will predominantly be in the aqueous phase as the sodium salt, while the octyl halide is in the organic phase. The PTC, typically a quaternary ammonium salt like TBAB, forms an ion pair with the phenoxide, making it soluble in the organic phase and allowing it to react with the octyl halide.[11] While not strictly essential if a single-phase solvent system is used (e.g., with K₂CO₃ in DMF), a PTC can significantly increase the reaction rate, improve yields, and allow for milder reaction conditions.[10][12]

4. How can I effectively monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) . A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials (hydroquinone and octyl halide), you can observe the consumption of the reactants and the appearance of the product spot. The product, this compound, will have an Rf value intermediate between the highly polar hydroquinone and the non-polar octyl halide.

5. What are the typical yield and purity that can be expected for this synthesis?

With an optimized protocol, isolated yields for the synthesis of this compound can range from 70% to over 90% .[3][10] The purity of the crude product will depend on the control of the reaction conditions. After purification, which typically involves recrystallization or column chromatography, a purity of >98% is readily achievable.[11][13]

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Problem 1: My final product is contaminated with a significant amount of a higher molecular weight, non-polar impurity.
  • Likely Cause: 1,4-bis(octyloxy)benzene (Dialkylated By-product)

    This is the most common impurity and arises from the reaction of both hydroxyl groups of hydroquinone with the octyl halide.

    Formation of the dialkylated impurity.
  • Preventative Measures:

    • Stoichiometric Control: Use a molar excess of hydroquinone relative to the octyl halide (e.g., a 2:1 to 5:1 molar ratio).[3][11] This statistically favors the mono-alkylation.

    • Slow Addition: Add the alkylating agent (octyl halide) slowly to the reaction mixture to maintain a low concentration of it relative to the hydroquinone.

  • Remediation Protocol (Purification):

    • Base Wash: Unreacted hydroquinone can be removed by washing the organic layer with an aqueous base solution (e.g., 5% NaOH).[11] The desired product, being a phenol, will also have some solubility in the base, so multiple extractions with fresh organic solvent may be necessary to recover it from the aqueous wash.

    • Column Chromatography: Separation of this compound from the more non-polar 1,4-bis(octyloxy)benzene can be effectively achieved using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity will elute the dialkylated product first, followed by the desired mono-alkylated product.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent) can also be effective in purifying the product.

Problem 2: My product contains unreacted starting materials.
  • Likely Cause: Incomplete Reaction

    The presence of unreacted hydroquinone and/or octyl halide indicates that the reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or inefficient mixing.

  • Troubleshooting Workflow:

    Troubleshooting workflow for incomplete reactions.
  • Remediation:

    • Unreacted hydroquinone can be removed via a base wash as described in Problem 1.[11]

    • Unreacted octyl halide can be removed during solvent evaporation under reduced pressure (rotary evaporation) due to its volatility or during column chromatography.

Problem 3: I observe the formation of colored impurities (e.g., pink or brown).
  • Likely Cause: Oxidation of Hydroquinone

    Hydroquinone is susceptible to oxidation, especially in the presence of air and base, which can lead to the formation of 1,4-benzoquinone and other colored oligomeric species.[]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • High-Purity Reagents: Use high-purity hydroquinone that is free from initial oxidation products.[4]

  • Remediation:

    • Most colored impurities are highly polar and can often be removed during the work-up and purification steps (e.g., they may remain in the aqueous phase or be adsorbed strongly onto silica gel during column chromatography).

    • A wash with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) can sometimes help to decolorize the organic phase.

Problem 4: My NMR/GC-MS analysis shows an unexpected isomer.
  • Likely Cause: C-Alkylation of the Hydroquinone Ring

    While O-alkylation is the desired reaction pathway, C-alkylation, where the octyl group attaches directly to the aromatic ring, can occur as a competitive side reaction.[14][15] This leads to the formation of an isomer of this compound.

  • Preventative Measures:

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the cation of the base can also play a role.

  • Remediation:

    • Separating C-alkylated isomers from the desired O-alkylated product can be challenging. Meticulous column chromatography with a high-resolution stationary phase may be required. In many cases, prevention is the more practical approach.

Problem 5: I have detected octene in my crude product.
  • Likely Cause: E2 Elimination Side Reaction

    The phenoxide base can also act as a base to promote an E2 elimination reaction with the octyl halide, leading to the formation of octene as a by-product.[1][16]

    Competition between SN2 and E2 pathways.
  • Preventative Measures:

    • Use a Primary Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides, which are less prone to elimination.[1][2]

    • Control Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[6]

  • Remediation:

    • Octene is a volatile, non-polar hydrocarbon and can usually be removed during rotary evaporation of the solvent and during column chromatography, where it will elute very quickly.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Google Patents.
  • A.Collegepressbox. Mastering The Williamson Ether Synthesis. [Link]
  • ResearchGate.
  • Figshare.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Google Patents. Preparation of purified hydroquinone - US20100069682A1.
  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers... [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Francis Academic Press.
  • SynArchive. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
  • Google Patents.
  • ResearchGate.
  • Organic Communications. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]
  • Matrix Fine Chemicals. This compound | CAS 3780-50-5. [Link]
  • PubChemLite. This compound (C14H22O2). [Link]
  • Google Patents. A kind of synthetic method of 4 butoxy phenol - CN106187715A.
  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
  • Google Patents.
  • CRDEEP Journals.
  • SciSpace. Method for synthesizing 4-butoxyphenol (2016). [Link]

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optimizing reaction conditions for 4-(Octyloxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Octyloxy)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental process. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in the synthesis of liquid crystals, polymers, and pharmacologically active molecules.[1] Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.[2][3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[3][4]

However, the synthesis of this compound presents a unique challenge. The logical precursor, hydroquinone (benzene-1,4-diol), possesses two acidic phenolic protons. This symmetry creates a significant hurdle: controlling the reaction to favor the desired mono-alkylated product over the formation of the dialkylated byproduct, 1,4-bis(octyloxy)benzene. This guide will focus on strategies to optimize for the mono-ether and troubleshoot common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary side product is 1,4-bis(octyloxy)benzene. How can I improve the selectivity for the mono-octyloxy product?

This is the most common issue when using hydroquinone as a starting material. The formation of the phenoxide from the first deprotonation makes the second phenolic proton less acidic, but dialkylation is still highly competitive.

Core Cause: Uncontrolled stoichiometry and reactivity. Once some mono-ether is formed, its remaining phenolic proton can be deprotonated and react with the alkylating agent.

Optimization Strategies:

  • Manipulate Stoichiometry: The most effective strategy is to use a significant excess of the starting hydroquinone relative to the alkylating agent (e.g., 1-bromooctane). A molar ratio of 3:1 or even 4:1 of hydroquinone to 1-bromooctane statistically favors the reaction of the alkyl halide with the more abundant hydroquinone over the newly formed this compound.

  • Controlled Addition of Base: Use only one equivalent of a mild base (like K₂CO₃ or Cs₂CO₃) relative to the alkylating agent.[5] This ensures that there is not enough base present to deprotonate a large concentration of the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the 1-bromooctane slowly (e.g., via a syringe pump) to the mixture of excess hydroquinone and base can help maintain a low concentration of the alkylating agent, further favoring reaction with the highly concentrated hydroquinone.

Question 2: The reaction is proceeding very slowly or stalling. What factors can I adjust to improve the reaction rate?

A sluggish reaction can lead to extended heating times, which may promote side reactions or degradation.

Possible Causes & Solutions:

Possible CauseTroubleshooting SuggestionRationale
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF , DMSO , or Acetonitrile .[4][6]These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, increasing its reactivity.[4]
Weak Base For unactivated phenols, a stronger base like Sodium Hydride (NaH) may be required for complete deprotonation.[5][7]Phenols are more acidic than alcohols, but a strong base ensures a high concentration of the reactive phenoxide anion.[8] For hydroquinone, a milder base like K₂CO₃ is often sufficient and preferred to avoid side reactions.[5]
Poor Leaving Group Use an alkylating agent with a better leaving group. The order of reactivity is I > Br > Cl > OTs .A more reactive leaving group accelerates the SN2 reaction.[4] You can also add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction with an alkyl bromide or chloride. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).
Insufficient Temperature Gradually increase the reaction temperature while monitoring for side product formation via TLC.SN2 reactions require sufficient activation energy.[9] However, excessive heat can favor the competing E2 elimination reaction.[6]
Two-Phase System Issues Employ a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[9][10]A PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[11]
Question 3: I'm observing 1-octene as a byproduct. How can this be minimized?

The formation of 1-octene indicates that the competing E2 elimination reaction is occurring.[6]

Core Cause: The phenoxide is acting as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group on the octyl chain.

Mitigation Strategies:

  • Reduce Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Lowering the temperature will favor the desired SN2 pathway.[6]

  • Use a Weaker, Less Hindered Base: While a strong base is needed for deprotonation, a very strong or sterically bulky base can promote elimination. For phenols, milder bases like K₂CO₃ or Cs₂CO₃ are often ideal as they are strong enough to deprotonate the phenol but not aggressive enough to favor elimination with a primary alkyl halide.[5]

  • Ensure a Primary Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[3][4] Using 1-bromooctane or 1-chlorooctane is crucial. Secondary halides give a mixture of substitution and elimination, while tertiary halides yield almost exclusively the elimination product.[4][12]

Question 4: What is the most effective work-up and purification procedure to isolate pure this compound?

Separating the desired product from unreacted hydroquinone and the 1,4-bis(octyloxy)benzene byproduct is critical.

Recommended Procedure:

  • Quench and Extract: After cooling the reaction, dilute the mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether.[13]

  • Aqueous Base Wash: This is the key step for removing unreacted hydroquinone. Wash the combined organic layers with a cold, dilute aqueous solution of NaOH (e.g., 1 M) or K₂CO₃.[9]

    • Rationale: Hydroquinone, with its two phenolic protons, is significantly more acidic and water-soluble as a salt than the mono-substituted this compound. The desired product will remain in the organic layer, while the unreacted hydroquinone is extracted into the aqueous basic layer. The dialkylated byproduct, having no acidic protons, will also remain exclusively in the organic layer.

  • Wash and Dry: Wash the organic layer with water and then with brine to remove residual base and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]

  • Purification:

    • Column Chromatography: This is the most reliable method for obtaining high-purity product. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether will effectively separate the non-polar dialkylated byproduct (elutes first), the desired product, and any remaining starting material (which is very polar and will elute last or remain on the baseline).[5]

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.

Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway and a logical flow for troubleshooting common issues.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products & Byproducts Hydroquinone Hydroquinone Phenoxide Hydroquinone Monophenoxide Hydroquinone->Phenoxide + Base Bromooctane 1-Bromooctane Product This compound (Desired Product) Bromooctane->Product SN2 Reaction (O-Alkylation) Elimination 1-Octene (Elimination) Bromooctane->Elimination E2 Reaction Base Base (e.g., K₂CO₃) Phenoxide->Product SN2 Reaction (O-Alkylation) Phenoxide->Elimination E2 Reaction DiProduct 1,4-bis(octyloxy)benzene (Dialkylation) Product->DiProduct + Base + 1-Bromooctane

Caption: Reaction scheme for this compound synthesis.

Troubleshooting start Experiment Outcome: Low Yield / Impure Product prob_dialkyl Major byproduct is 1,4-bis(octyloxy)benzene? start->prob_dialkyl prob_slow Reaction slow or incomplete? prob_dialkyl->prob_slow No sol_dialkyl Use 3-4 eq. Hydroquinone. Use 1 eq. Base. Slowly add alkyl halide. prob_dialkyl->sol_dialkyl Yes prob_elim 1-Octene observed? prob_slow->prob_elim No sol_slow Use Polar Aprotic Solvent (DMF). Increase Temperature Cautiously. Add catalytic NaI. Use Phase Transfer Catalyst. prob_slow->sol_slow Yes sol_elim Lower Reaction Temperature. Use milder base (K₂CO₃). prob_elim->sol_elim Yes end_node Purify via Column Chromatography & Re-optimize prob_elim->end_node No sol_dialkyl->end_node sol_slow->end_node sol_elim->end_node

Caption: Troubleshooting flowchart for optimizing synthesis.

Experimental Protocols

Protocol 1: Standard Williamson Synthesis using Potassium Carbonate

This protocol is a reliable starting point that minimizes aggressive conditions.

Materials:

  • Hydroquinone

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • 1 M Sodium Hydroxide (NaOH), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add hydroquinone (3.0 equivalents) and anhydrous potassium carbonate (1.1 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).

  • Add 1-bromooctane (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with cold 1 M NaOH solution to remove excess hydroquinone.

  • Wash the organic layer once with water, then once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to yield pure this compound.

Protocol 2: Phase Transfer Catalysis (PTC) Method

This method can be faster and may not require an anhydrous solvent.[9]

Materials:

  • Hydroquinone

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (3.0 equivalents) and NaOH (1.1 equivalents) in water.

  • Add tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).

  • Add a solution of 1-bromooctane (1.0 equivalent) in toluene.

  • Heat the biphasic mixture to 70-90 °C with very vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.

  • Cool the mixture to room temperature and separate the organic and aqueous layers in a separatory funnel.

  • Extract the aqueous layer with fresh toluene.

  • Combine the organic layers and proceed with the basic wash (Step 8), water/brine wash (Step 9), drying (Step 10), and purification (Step 11) as described in Protocol 1.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ResearchGate.
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Technical Support Center: Maximizing the Yield of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic procedures. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot common issues, rationalize experimental choices, and ultimately, maximize the yield and purity of your target compound.

The primary and most reliable method for synthesizing this compound is the Williamson ether synthesis . This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[1][2][3] In the context of our target molecule, this typically involves the reaction of hydroquinone with a 1-halo-octane. While straightforward in principle, this synthesis is fraught with potential pitfalls, including competing side reactions and challenges in achieving selective mono-alkylation. This guide will address these issues systematically.

Core Synthesis Pathway & Competing Reactions

The desired reaction is the O-alkylation of one of the hydroxyl groups on hydroquinone. However, the phenoxide intermediate is an ambident nucleophile, and the reaction conditions can lead to several undesired products that significantly lower the yield.

Williamson_Ether_Synthesis_Pathways HQ Hydroquinone Phenoxide Hydroquinone Monophenoxide (Nucleophile) HQ->Phenoxide Deprotonation OctylBr 1-Bromooctane Target This compound (Desired Product) OctylBr->Target CAlk C-Alkylated Byproduct OctylBr->CAlk Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Target O-Alkylation (SN2) Favored Pathway Phenoxide->CAlk C-Alkylation (Side Reaction) DiAlk 1,4-Di(octyloxy)benzene (Di-alkylation Byproduct) Target->DiAlk Further Deprotonation & Alkylation

Caption: Core synthesis and major competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most effective method for synthesizing this compound?

The Williamson ether synthesis is the most widely used and effective method.[1][3] The optimal approach involves reacting hydroquinone with a primary octyl halide, such as 1-bromooctane or 1-iodooctane, in the presence of a suitable base.[4][5] It is critical to select the combination of a phenoxide and a primary alkyl halide. Attempting the synthesis with an aryl halide (e.g., bromobenzene) and an alkoxide (e.g., sodium octyloxide) will fail because SN2 reactions do not occur on sp²-hybridized carbons of an aromatic ring.[6][7]

Q2: Why is the choice of base so critical for this reaction?

The base is arguably the most critical factor. Its primary role is to deprotonate the acidic phenolic proton of hydroquinone to generate the nucleophilic phenoxide ion.[8] An ideal base should be strong enough to ensure complete and rapid deprotonation but not so harsh that it promotes side reactions or decomposition.

  • Too Weak a Base: Incomplete deprotonation leads to a low concentration of the active nucleophile, resulting in poor conversion of the starting material.[9]

  • Too Strong a Base: While very strong bases like sodium hydride (NaH) ensure complete deprotonation, they can increase the likelihood of competing reactions and present handling challenges.[9][10]

Q3: Can I use a secondary alkyl halide, like 2-bromooctane, to synthesize an isomer?

This is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][6] Secondary alkyl halides, in the presence of a strong nucleophile/base like a phenoxide, will predominantly undergo an E2 elimination reaction to form an alkene (1-octene or 2-octene), leading to very low yields of the desired ether product and complicating purification.[3][9] For a successful synthesis, always use a methyl or primary alkyl halide.[6][9]

Q4: What is Phase Transfer Catalysis (PTC) and is it beneficial for this synthesis?

Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and phenoxide, and an organic phase containing the alkyl halide).[11] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[1][12] This method can significantly increase reaction rates, improve yields, and allow for milder reaction conditions, such as using aqueous NaOH or KOH without the need for strictly anhydrous solvents.[11][13][14]

Troubleshooting Guide: From Low Yield to No Reaction

Problem 1: Low or No Conversion of Hydroquinone

Your reaction stalls, and TLC analysis shows predominantly unreacted starting material.

Potential CauseScientific Explanation & Troubleshooting Solution
Incomplete Deprotonation The phenolic proton has not been effectively removed to generate the nucleophilic phenoxide. This is the most common reason for reaction failure. Solutions:Switch to a Stronger Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may be insufficient.[9] Upgrade to a more suitable base like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydroxide (NaOH).[9][15] For particularly stubborn reactions, sodium hydride (NaH) can be used, but requires anhydrous conditions and careful handling.[9][16] • Ensure Anhydrous Conditions (if using NaH): Water will quench NaH. Ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order is I > Br > Cl >> F.[6] Solutions:Use 1-iodooctane: If your yield is low with 1-bromooctane, switching to 1-iodooctane will significantly accelerate the reaction. • In-situ Iodide Generation (Finkelstein Reaction): If using 1-bromooctane or 1-chloroocatane, add a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide/chloride to form the more reactive 1-iodooctane in situ, which then reacts with the phenoxide.[15][17]
Inappropriate Solvent The solvent plays a crucial role in stabilizing or destabilizing the nucleophile. Solutions:Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.[1] While sometimes used, they are not optimal. • Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal.[1][15][18] They solvate the cation (K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, accelerating the SN2 reaction.[9]
Problem 2: Complex Mixture with Multiple Byproducts

The reaction proceeds, but the desired product is a minor component in a mixture, leading to low isolated yield.

Potential CauseScientific Explanation & Troubleshooting Solution
Di-alkylation Both hydroxyl groups on hydroquinone have been alkylated, forming the symmetrical 1,4-di(octyloxy)benzene. This is the most common byproduct when starting with hydroquinone.[5] Solution:Control Stoichiometry: To favor mono-alkylation, use a molar excess of hydroquinone relative to the 1-bromooctane. A ratio of 2:1 to 4:1 (hydroquinone:alkyl halide) is a common starting point.[5] This ensures that the alkyl halide is more likely to encounter an unreacted hydroquinone molecule than a molecule of the desired this compound product. The unreacted hydroquinone can be easily removed during basic aqueous workup.
C-Alkylation The phenoxide is an ambident nucleophile, and alkylation has occurred on the aromatic ring instead of the oxygen atom. This is more common under certain conditions.[15][19] Solution:Optimize Solvent Choice: O-alkylation is generally favored in polar aprotic solvents like DMF and DMSO.[19] These solvents help to dissociate the ion pair, making the oxygen atom more accessible and nucleophilic. • Control Temperature: C-alkylation can sometimes be favored at higher temperatures. Running the reaction at the lower end of the effective range (e.g., 50-80 °C) may help minimize this side reaction.[1][15]
Elimination (E2) The base has caused the elimination of HBr from the 1-bromooctane to form 1-octene. Solution:Confirm Use of Primary Halide: Double-check that you are not using a secondary or tertiary alkyl halide.[3] • Avoid Overly Harsh Conditions: While high temperatures drive reactions faster, they can also favor elimination. Stick to the recommended temperature range of 50-100 °C.[1][2] Avoid using excessively bulky or strong bases like potassium tert-butoxide unless specifically required, as they are known to favor elimination.[10]

Data & Parameter Summary Tables

Table 1: Comparison of Common Bases for Phenol Alkylation

BaseFormulaStrength (pKa of Conj. Acid)Typical SolventComments
Potassium CarbonateK₂CO₃~10.3DMF, Acetonitrile, AcetoneMost common and reliable choice. Mild, effective, and easy to handle.[4][5]
Sodium HydroxideNaOH~15.7Water (with PTC), DMFStronger base, effective but can introduce water. Best used with a phase transfer catalyst.[20]
Sodium HydrideNaH~35THF, DMF (Anhydrous)Very strong, irreversible deprotonation. Powerful but requires strict anhydrous conditions and is flammable.[6][9][16]

Table 2: Recommended Solvents for Williamson Ether Synthesis

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Advantages
N,N-Dimethylformamide (DMF) Polar Aprotic37153Excellent solvent for SN2, high boiling point allows for a wide temperature range.[1][15]
Acetonitrile (ACN) Polar Aprotic37.582Good SN2 solvent, easier to remove under vacuum than DMF or DMSO.[1][4][15]
Dimethyl sulfoxide (DMSO) Polar Aprotic47189Highly polar, strongly accelerates SN2 reactions. Can be difficult to remove completely.[21]

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a reliable starting point that emphasizes selective mono-alkylation by controlling stoichiometry.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (2.0 equivalents, e.g., 2.20 g, 20 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.2 equivalents, e.g., 3.04 g, 22 mmol).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (e.g., 50 mL).

  • Alkyl Halide Addition: To the stirring suspension, add 1-bromooctane (1.0 equivalent, e.g., 1.93 g, 10 mmol) dropwise at room temperature. For improved reactivity, you may also add a catalytic amount of potassium iodide (KI) (0.1 equivalents, e.g., 0.17 g, 1 mmol).[4]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) and maintain for 8-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 1-bromooctane spot.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr, KI) and wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude oil/solid in an organic solvent like ethyl acetate or diethyl ether (100 mL). Transfer to a separatory funnel and wash with 1M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.[5]

Protocol 2: High-Yield Synthesis using Phase Transfer Catalysis (PTC)

This protocol is excellent for achieving high conversion under milder conditions and is often faster.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, combine 4-ethylphenol (as a model, easily substituted with hydroquinone) (1.0 eq), 25% aqueous sodium hydroxide (NaOH) (2-3 eq), and the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).[12][14]

  • Organic Phase: Add the alkyl halide (e.g., methyl iodide in the model, 1-bromooctane for our target) (1.1-1.2 eq). An organic co-solvent like toluene or dichloromethane may be added but is not always necessary.

  • Reaction: Stir the two-phase mixture vigorously and heat to a moderate temperature (e.g., 50-60 °C) for 1-4 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Workup: After cooling, dilute the mixture with water and an organic solvent (e.g., diethyl ether). Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, concentrate, and purify the product as described in Protocol 1.

References

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S. [Link]
  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • ChemEurope. (n.d.). Williamson ether synthesis. ChemEurope.com. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • Organic Chemistry Lab. (2020). Williamson Ether Synthesis. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of the target molecules a) 1 a–i.
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Wikipedia contributors. (2024). Phenol ether. Wikipedia, The Free Encyclopedia. [Link]
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
  • PrepChem. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

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Navigating the Degradation of 4-(Octyloxy)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the study of 4-(Octyloxy)phenol degradation. This guide is designed for researchers, scientists, and drug development professionals who are investigating the environmental fate and metabolic pathways of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors. Our approach is rooted in scientific expertise and practical experience to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of this compound degradation, providing concise and scientifically grounded answers.

Q1: What are the primary degradation pathways for this compound?

A1: this compound can be degraded through three primary pathways: microbial degradation, photochemical degradation, and enzymatic degradation. The predominant pathway will depend on the specific environmental conditions or experimental setup. Microbial degradation often involves aerobic or anaerobic bacteria that can cleave the ether bond.[1] Photochemical degradation is initiated by UV light and can be enhanced by photocatalysts.[2][3] Enzymatic degradation typically utilizes oxidoreductases to transform the phenolic structure.

Q2: What are the expected initial breakdown products of this compound?

A2: The initial degradation of this compound is expected to involve the cleavage of the ether linkage, yielding hydroquinone and 1-octanol . This is a critical first step in the mineralization of the compound. Further degradation of these intermediates will then occur. In some microbial pathways, such as with Sphingobium xenophagum, an ipso-hydroxylation mechanism has been proposed where the octyloxy group is substituted, leading to the formation of hydroquinone.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is a robust and widely used method for quantifying this compound and its primary aromatic intermediate, hydroquinone.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile intermediates like 1-octanol, as well as for confirming the structure of other degradation products, often after a derivatization step.

Q4: Can the degradation of this compound be studied under anaerobic conditions?

A4: While aerobic degradation is generally more rapid and efficient for many aromatic compounds, anaerobic degradation of similar alkylphenols has been observed.[1] However, the degradation rates under anaerobic conditions are typically slower. The specific microbial consortia present in the anaerobic environment will be the primary determinant of the degradation efficiency.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during this compound degradation experiments.

Microbial Degradation Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low or no degradation Inappropriate microbial strain or consortium.- Ensure the selected microorganism is capable of degrading 4-alkoxyphenols. Consider using strains known for degrading similar compounds, such as Sphingobium xenophagum. - If using an environmental inoculum, allow for a sufficient acclimatization period.
Suboptimal culture conditions (pH, temperature, aeration).- Optimize the pH of the culture medium (typically between 6.0 and 8.0 for most bacteria). - Maintain the optimal growth temperature for the specific microorganism. - Ensure adequate aeration for aerobic degradation studies.
Toxicity of this compound at the initial concentration.- Start with a lower concentration of this compound and gradually increase it to allow the microbes to adapt. - Perform a toxicity assay to determine the inhibitory concentration.
Inconsistent results Fluctuation in incubation conditions.- Use a temperature-controlled incubator with shaking capabilities to ensure homogeneity. - Monitor and maintain the pH of the culture medium throughout the experiment.
Contamination of the culture.- Use sterile techniques for all manipulations. - Regularly check for contamination by microscopy or plating on selective media.
Photochemical Degradation Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Slow degradation rate Insufficient UV light intensity or inappropriate wavelength.- Ensure the emission spectrum of the UV lamp overlaps with the absorption spectrum of this compound.[2] - Increase the light intensity, but be mindful of potential photodegradation of intermediates.
Incorrect pH of the reaction mixture.- Optimize the pH of the solution. For many phenolic compounds, photodegradation is more efficient under slightly alkaline conditions.[2]
Absence or low concentration of a photocatalyst.- If using a photocatalyst (e.g., TiO₂, ZnO), ensure it is properly dispersed in the solution and at an optimal concentration.
Formation of interfering byproducts Non-selective oxidation by reactive oxygen species.- Consider the use of scavengers to identify the primary reactive species involved. - Adjusting the pH or catalyst may alter the byproduct profile.
Low reproducibility Variations in lamp output or reactor geometry.- Monitor the lamp output over time and replace it if it has significantly degraded. - Use a standardized reactor setup for all experiments.
Analytical Troubleshooting (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing for this compound or hydroquinone Secondary interactions with the stationary phase.- Use a high-purity silica column. - Adjust the mobile phase pH to suppress the ionization of silanol groups (for reversed-phase). - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Shifting retention times Inconsistent mobile phase composition or temperature.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature.
Column degradation.- If the column has been used extensively or with harsh mobile phases, it may need to be replaced.
Ghost peaks Contamination from the sample, solvent, or system.- Run blank gradients to identify the source of contamination. - Ensure high purity of solvents and reagents.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the study of this compound degradation.

Protocol 1: Aerobic Microbial Degradation of this compound

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound using a pure bacterial culture.

1. Preparation of Culture Medium and Inoculum: a. Prepare a minimal salts medium (MSM) appropriate for the chosen bacterial strain (e.g., Sphingobium xenophagum). b. Autoclave the medium and allow it to cool to room temperature. c. Grow a pre-culture of the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) until the mid-logarithmic phase. d. Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

2. Degradation Experiment Setup: a. In sterile flasks, add the MSM. b. Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired final concentration (e.g., 10-50 mg/L). c. Inoculate the flasks with the prepared bacterial suspension. d. Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a biotic control (no this compound) to monitor the health of the culture. e. Incubate the flasks at the optimal temperature and shaking speed for the chosen strain.

3. Sampling and Analysis: a. At regular time intervals, withdraw aliquots from each flask using a sterile technique. b. Prepare the samples for HPLC analysis by centrifuging to remove bacterial cells and filtering the supernatant through a 0.22 µm syringe filter. c. Analyze the samples by HPLC to determine the concentration of this compound and the formation of hydroquinone.

Protocol 2: Photocatalytic Degradation of this compound

This protocol describes a method for studying the photocatalytic degradation of this compound using a UV lamp and a photocatalyst.

1. Preparation of Reaction Solution: a. Prepare an aqueous solution of this compound at the desired concentration in a quartz reactor. b. If using a photocatalyst (e.g., TiO₂), add it to the solution and stir in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.[7] c. Adjust the pH of the solution to the desired level using dilute acid or base.[2]

2. Photoreaction: a. Place the reactor in a photoreactor equipped with a suitable UV lamp. b. Start the UV irradiation and maintain constant stirring and temperature. c. At specific time points, collect samples from the reactor.

3. Sample Analysis: a. Immediately after collection, filter the samples to remove the photocatalyst (if used). b. Analyze the samples using HPLC to quantify the remaining this compound and any aromatic intermediates. c. For the analysis of volatile products like 1-octanol, use GC-MS.

Section 4: Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Proposed Microbial Degradation Pathway of this compound

This compound This compound ipso-Hydroxylation ipso-Hydroxylation This compound->ipso-Hydroxylation Sphingobium xenophagum Intermediate_1 4-Octyloxy-4-hydroxy-cyclohexa-2,5-dienone ipso-Hydroxylation->Intermediate_1 Ether Bond Cleavage Ether Bond Cleavage Intermediate_1->Ether Bond Cleavage Hydroquinone Hydroquinone Ether Bond Cleavage->Hydroquinone 1-Octanol 1-Octanol Ether Bond Cleavage->1-Octanol Ring Cleavage Ring Cleavage Hydroquinone->Ring Cleavage Further Degradation Oxidation Oxidation 1-Octanol->Oxidation Further Degradation Central Metabolism Central Metabolism Ring Cleavage->Central Metabolism Oxidation->Central Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for Photocatalytic Degradation Study

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Aqueous Solution\nof this compound Prepare Aqueous Solution of this compound Add Photocatalyst (e.g., TiO2) Add Photocatalyst (e.g., TiO2) Prepare Aqueous Solution\nof this compound->Add Photocatalyst (e.g., TiO2) Adjust pH Adjust pH Add Photocatalyst (e.g., TiO2)->Adjust pH Dark Adsorption Dark Adsorption Adjust pH->Dark Adsorption UV Irradiation UV Irradiation Dark Adsorption->UV Irradiation Sample Collection Sample Collection UV Irradiation->Sample Collection Filtration Filtration Sample Collection->Filtration HPLC Analysis\n(4-OP, Hydroquinone) HPLC Analysis (4-OP, Hydroquinone) Filtration->HPLC Analysis\n(4-OP, Hydroquinone) GC-MS Analysis\n(1-Octanol) GC-MS Analysis (1-Octanol) Filtration->GC-MS Analysis\n(1-Octanol)

Caption: Workflow for a typical photocatalytic degradation experiment.

References

  • Błędzka, D., et al. (2010). Photolytic degradation of 4-tert-octylphenol in aqueous solution. Environment Protection Engineering, 36(4), 57-68. [Link]
  • Corvini, P. F. X., et al. (2010). ipso-Substitution – A Novel Pathway for Microbial Metabolism of Endocrine-Disrupting 4-Nonylphenols, 4-Alkoxyphenols, and Bisphenol A. CHIMIA International Journal for Chemistry, 64(4), 224-228. [Link]
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  • Papadaki, M., et al. (2021). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • Gabriel, F. L. P., et al. (2007). Potential pathways for the degradation of α-quaternary 4-nonylphenols in Sphingobium xenophagum Bayram. Applied and Environmental Microbiology, 73(5), 1548-1554. [Link]
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  • Shilu, R., et al. (2017). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Topical Cream Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 9(4), 185-192. [Link]
  • Nishino, T., et al. (2021). Degradation Potential of the Nonylphenol Monooxygenase of Sphingomonas sp. NP5 for Bisphenols and Their Structural Analogs. Applied and Environmental Microbiology, 87(21), e01344-21. [Link]
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  • Zhang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 77. [Link]
  • Iwabuchi, T., et al. (2021). Phenanthrene-degrading Sphingobium xenophagum are widely distributed in the western Pacific Ocean. Canadian Journal of Microbiology, 68(1), 1-12. [Link]
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Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in the etherification of phenols. Here, we will delve into the mechanistic nuances of this classic SN2 reaction and provide actionable, field-tested advice to help you optimize your experimental outcomes.

The Williamson ether synthesis is a robust and versatile method for forming ethers. However, when working with phenols, specific challenges can arise that lead to frustratingly low yields. This guide is structured as a series of frequently asked questions that directly address the most common issues encountered in the lab. We will explore the "why" behind each experimental parameter, empowering you to make informed decisions for your specific system.

Core Principles: The Phenolic Williamson Ether Synthesis Workflow

The synthesis begins with the deprotonation of a phenol to form a highly nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired aryl ether.[1][2] While seemingly straightforward, each step presents opportunities for competing side reactions that can significantly diminish the yield of your target molecule.

Williamson_Ether_Synthesis Start Phenol + Alkyl Halide (R-X) Deprotonation Step 1: Deprotonation (Phenoxide Formation) Start->Deprotonation Base, Solvent SN2_Attack Step 2: SN2 Attack Deprotonation->SN2_Attack Phenoxide Ion Side_Reaction1 Side Reaction: Incomplete Deprotonation Deprotonation->Side_Reaction1 Weak Base Product Aryl Ether Product SN2_Attack->Product Yield Side_Reaction2 Side Reaction: C-Alkylation SN2_Attack->Side_Reaction2 Ambident Nucleophile Side_Reaction3 Side Reaction: E2 Elimination of R-X SN2_Attack->Side_Reaction3 Steric Hindrance (2°/3° R-X)

Caption: Critical steps and potential pitfalls in the Williamson ether synthesis of phenols.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or isn't proceeding at all. I'm recovering mostly starting phenol. What's the likely cause?

This is a classic symptom of incomplete deprotonation . The formation of the phenoxide ion is the critical first step, and if your base is not strong enough to fully deprotonate the phenol, the reaction will not initiate effectively.[3]

  • Expert Insight: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), which allows for the use of milder bases.[3] However, the acidity can vary based on the substituents on the aromatic ring.

  • Troubleshooting Steps:

    • Evaluate Your Base: For many common phenols, weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are sufficient and are a good starting point as they minimize side reactions.[3]

    • Consider a Stronger Base: If you are working with a less acidic phenol (e.g., one with electron-donating groups) or if the reaction is still not proceeding, switch to a stronger base like sodium hydroxide (NaOH).[3]

    • For Difficult Substrates: In challenging cases, a very strong base like sodium hydride (NaH) can be employed.[3][4] However, be aware that NaH is highly reactive and increases the likelihood of side reactions.[3]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is imperative that your solvent and glassware are completely dry, as any water will quench the base.[3]

Q2: My yield is low, and I'm seeing a complex mixture of products. What are the most common side reactions?

Low yields with multiple products often point to competing reaction pathways. In the Williamson ether synthesis of phenols, the two most common culprits are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[2][3]

  • E2 Elimination: The phenoxide ion is not only a good nucleophile but also a strong base. If you are using a secondary or tertiary alkyl halide, the phenoxide is more likely to act as a base and abstract a proton, leading to the formation of an alkene instead of your desired ether.[4][5] This is due to steric hindrance at the electrophilic carbon, which makes the SN2 pathway less favorable.[4][5]

    • Solution: To favor the SN2 pathway, always use a methyl or primary alkyl halide.[3][4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to the formation of alkylated phenols.[1][6]

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation and can accelerate the reaction rate.[1][3] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[1][3]

Q3: I'm using a primary alkyl halide and an appropriate base, but my yields are still suboptimal. What other reaction parameters should I consider?

Once you've addressed the primary concerns of deprotonation and alkyl halide choice, fine-tuning the reaction conditions is key.

  • Solvent Choice: As mentioned, polar aprotic solvents are generally preferred.[1][3] Tetrahydrofuran (THF) is also a common choice, especially when using NaH.[4]

  • Temperature: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[1][3] If your reaction is slow, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also favor elimination reactions.[7]

  • Leaving Group: The rate of the SN2 reaction is also dependent on the quality of the leaving group on the alkylating agent. The general reactivity trend is I > Br > Cl > F.[4][8] If your reaction is sluggish with an alkyl chloride, switching to an alkyl bromide or iodide could improve the rate and yield.

  • Phase-Transfer Catalysis: In industrial settings and some laboratory applications, phase-transfer catalysis is employed.[1] A phase-transfer catalyst, such as tetrabutylammonium bromide, can help shuttle the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, facilitating the reaction.[9]

ParameterRecommendation for PhenolsRationale
Base Start with K₂CO₃ or Na₂CO₃. Escalate to NaOH or NaH if necessary.Phenols are acidic enough for weaker bases, which minimizes side reactions.[3]
Alkylating Agent Use methyl or primary alkyl halides/sulfonates.Minimizes the competing E2 elimination reaction common with 2° and 3° halides.[1][2][4]
Solvent Polar aprotic (DMF, Acetonitrile, DMSO).Favors O-alkylation and accelerates the SN2 reaction rate.[1][3]
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed in a reasonable timeframe.[1][3]
Leaving Group I > Br > ClBetter leaving groups increase the rate of the SN2 reaction.[4][8]
General Experimental Protocol for the Williamson Ether Synthesis of a Phenol

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for your specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 1-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[3]

    • Dissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[3]

Sources

removing unreacted starting materials from 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(Octyloxy)phenol

Welcome to the technical support guide for the purification of this compound. This document provides troubleshooting advice and detailed protocols to address common challenges encountered during the post-synthesis work-up, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC/NMR) shows significant unreacted hydroquinone in my crude this compound. What is the most effective way to remove it?

A1: The presence of unreacted hydroquinone is a common issue, arising from incomplete reaction or non-stoichiometric addition of reagents. The most robust method for its removal is a liquid-liquid extraction procedure that leverages the acidic nature of the phenolic protons.[1][2][3]

Causality and Rationale: Hydroquinone (pKa ~10) and this compound (pKa ~10.2) are both acidic phenols. When the crude product, dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether, is washed with an aqueous solution of a strong base such as sodium hydroxide (NaOH), both compounds are deprotonated to form their corresponding sodium phenoxides.[1][4]

  • Hydroquinone → Disodium Hydroquinonate (water-soluble)

  • This compound → Sodium 4-(Octyloxy)phenoxide (less water-soluble)

The key to the separation lies in the differential solubility of these salts. The disodium salt of hydroquinone is highly polar and partitions readily into the aqueous layer. In contrast, the sodium salt of this compound, with its long, non-polar octyl chain, retains significant organic character and prefers to remain in the organic phase or at the interface. A carefully performed extraction with a dilute basic solution can selectively remove the hydroquinone.

See Protocol 1 for a detailed, step-by-step guide to performing an acid-base extraction.

Q2: After removing the phenolic starting material, I still have a non-polar impurity that I suspect is unreacted 1-bromooctane. How do I proceed?

A2: Unreacted 1-bromooctane (or a similar octyl halide/tosylate) is a neutral, non-polar compound and will not be removed by the acid-base extraction described above.[2] For this separation, you must use techniques that differentiate compounds based on polarity and solubility: flash column chromatography or recrystallization.

  • Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5][6] On a normal-phase silica gel column, the non-polar 1-bromooctane will have a weak affinity for the polar stationary phase and will elute quickly with a non-polar mobile phase (eluent). The more polar this compound, with its hydroxyl group, will interact more strongly with the silica and require a more polar eluent to be displaced from the column. This difference in retention allows for a clean separation. See Protocol 2 for a detailed methodology.

  • Recrystallization: This technique is effective if a solvent system can be found in which the solubility of this compound and 1-bromooctane differs significantly with temperature.[7] The goal is to find a solvent that dissolves your crude product at an elevated temperature but becomes a poor solvent for your desired compound upon cooling, causing it to crystallize out in pure form while the impurities remain dissolved in the "mother liquor." See Protocol 3 for guidance on this technique.

A comparison of these two techniques is provided in Table 2 .

Q3: What is the most efficient end-to-end purification workflow for a typical Williamson ether synthesis of this compound from hydroquinone and 1-bromooctane?

A3: An efficient workflow combines an initial extractive work-up with a final chromatographic or recrystallization step. This multi-stage approach ensures the removal of a broad spectrum of impurities.

The logical flow of this process is illustrated in the diagram below.

PurificationWorkflow cluster_0 Phase 1: Extractive Work-Up cluster_1 Phase 2: Final Purification Crude Crude Reaction Mixture (Product, Hydroquinone, 1-Bromooctane, Base) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash_Base Wash with Dilute NaOH(aq) Dissolve->Wash_Base Separate_1 Separate Layers Wash_Base->Separate_1 Aqueous_Layer Aqueous Layer (Contains Sodium Hydroquinonate) Separate_1->Aqueous_Layer Discard Organic_Layer_1 Organic Layer Separate_1->Organic_Layer_1 Wash_Brine Wash with Water & Brine Organic_Layer_1->Wash_Brine Dry Dry over Na2SO4 / MgSO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Purified Partially Purified Product (Product + 1-Bromooctane) Evaporate->Crude_Purified Decision Choose Method Based on Impurity Profile & Scale Crude_Purified->Decision Chroma Flash Column Chromatography Decision->Chroma High Purity Needed Recrystal Recrystallization Decision->Recrystal Large Scale / Simpler Pure_Product Pure this compound Chroma->Pure_Product Recrystal->Pure_Product

Caption: Purification workflow for this compound.

This workflow ensures that ionic and highly polar impurities are removed first, simplifying the final purification step, which targets neutral, non-polar contaminants.

Data & Method Comparison

For effective purification, understanding the properties of the involved substances is critical.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
HydroquinoneC₆H₆O₂110.11172 - 175287Soluble in water, ethanol, ether
1-BromooctaneC₈H₁₇Br193.12-55201Insoluble in water; Soluble in organic solvents
This compound C₁₄H₂₂O₂ 222.32 69 - 72 155-160 (at 2 mmHg) Insoluble in water; Soluble in most organic solvents

Table 2: Comparison of Final Purification Techniques

FeatureFlash Column ChromatographyRecrystallization
Principle Separation by differential adsorption based on polarity.[8]Separation by differential solubility in a solvent at varying temperatures.[9]
Pros - High resolution, excellent for separating close-spotting impurities.- Versatile for a wide range of compounds.- Provides very high purity.- Potentially simpler, faster, and less solvent-intensive for large scales.- Can be highly effective if a good solvent system is found.- Avoids silica gel.
Cons - Can be time-consuming and requires large volumes of solvent.- Product loss on the column is possible.- Requires packing a column.- Finding an ideal solvent can be a trial-and-error process.- May not work if impurities co-crystallize with the product.- Yield can be lower if the product has some solubility at low temperatures.
Best For Complex mixtures, small to medium scales where very high purity is essential.Large-scale purification where a suitable solvent is known and impurities are present in small amounts.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Unreacted Hydroquinone
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • First Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The lower aqueous layer, containing the sodium salt of hydroquinone, should be drained and collected.[10]

  • Second Basic Wash (Optional): Repeat steps 2-3 to ensure complete removal of the hydroquinone.

  • Neutralization Wash: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of dissolved water from the organic layer.[2]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product (this compound) and the impurity (1-bromooctane), with the product having an Rf value of ~0.2-0.4. A mixture of hexanes and ethyl acetate is a good starting point (e.g., 9:1 or 4:1 Hexanes:EtOAc).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended to avoid air bubbles).[5] Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent system determined in step 1. The non-polar 1-bromooctane will travel down the column faster.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC, spotting small aliquots from each fraction.

  • Gradient Elution (if necessary): Once the 1-bromooctane has fully eluted, you can increase the polarity of the eluent (e.g., switch to 7:3 Hexanes:EtOAc) to speed up the elution of your more polar this compound product.[6]

  • Isolation: Combine the pure fractions containing your product and remove the solvent via rotary evaporation to yield the final, purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: The key is to find a solvent or solvent pair that dissolves the product when hot but not when cold. For this compound, consider single solvents like ethanol or heptane, or a binary system like ethanol/water or hexanes/ethyl acetate.[9]

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a reflux condenser) while stirring until the solid just dissolves completely.[7] If using a binary system, dissolve the solid in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (2023). Acid–base extraction.
  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?
  • SIELC Technologies. (n.d.). Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers....
  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • OC Lab. (2013). 【4K】-- Column Chromatography (Purification). YouTube.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ResearchGate. (2013). Column chromatography of phenolics?
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube.

Sources

Technical Support Center: Scaling Up 4-(Octyloxy)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the intricacies of the Williamson ether synthesis, the primary route for its production, and provide practical, field-proven insights to ensure a successful and scalable process.

Part 1: Troubleshooting Guide

This section is structured to address specific problems you might encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Section 1: Synthesis and Reaction Control

A low or incomplete conversion in the Williamson ether synthesis of this compound is a common issue, especially during scale-up. Several factors can contribute to this problem:

  • Insufficient Deprotonation of Hydroquinone: The reaction begins with the deprotonation of hydroquinone to form the phenoxide, a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow reaction.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH). For larger scale, using powdered KOH can be advantageous.[1]

      • Stoichiometry: Use at least one equivalent of the base per hydroxyl group that you intend to alkylate. A slight excess of the base can help drive the equilibrium towards the phenoxide.

      • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base, leaving the alkoxide more nucleophilic.[2] However, for scale-up, these solvents can be problematic to remove. Consider using a phase-transfer catalyst (PTC) with a less polar solvent like toluene.[1][2]

  • Poor Solubility of Reactants: At a larger scale, ensuring all reactants are in the same phase is crucial for an efficient reaction. If the hydroquinone, base, or alkyl halide are not fully dissolved, the reaction will be limited by the interfacial area between the phases.

    • Troubleshooting:

      • Solvent System: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), vigorous stirring is essential to maximize the interfacial area.

      • Phase-Transfer Catalysis (PTC): The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended for scale-up. The PTC helps to transport the phenoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction.[1][2]

      Caption: Phase-transfer catalysis in Williamson ether synthesis.

  • Reaction Temperature and Time: The Williamson ether synthesis is temperature-dependent.

    • Troubleshooting:

      • Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote side reactions like elimination.[3] A typical temperature range is 50-100 °C.[2][4] It's crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation.

      • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like TLC or GC to determine the optimal reaction time.[2]

The formation of 1-octene is a classic example of a competing E2 elimination reaction.[5][6] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the carbon bearing the bromide on the 1-bromooctane.

  • Understanding the Competition: The Williamson ether synthesis is an SN2 reaction. Both SN2 and E2 reactions are favored by strong bases. The outcome of the competition depends on several factors:

    • Steric Hindrance: While 1-bromooctane is a primary alkyl halide and should favor SN2, steric hindrance around the nucleophile or the electrophile can promote E2.

    • Temperature: Higher reaction temperatures generally favor elimination over substitution.[3]

  • Troubleshooting Strategies:

    • Control the Temperature: This is the most critical parameter. Lowering the reaction temperature will significantly favor the SN2 pathway.[3]

    • Choice of Base and Solvent: While a strong base is necessary, using a very bulky base can favor elimination. However, in this case, the phenoxide is not particularly bulky. The solvent can play a role; polar aprotic solvents generally favor SN2.

    • Slow Addition of Alkyl Halide: Adding the 1-bromooctane slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can sometimes help to minimize side reactions.

    Caption: Competing SN2 and E2 pathways.

The Williamson ether synthesis is an exothermic reaction. On a larger scale, the heat generated can accumulate, leading to a dangerous thermal runaway if not properly controlled.[7]

  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8]

  • Strategies for Exotherm Control:

    • Controlled Addition: Instead of adding all reactants at once, add the 1-bromooctane to the phenoxide solution in a controlled manner. This allows the cooling system to remove the heat as it is being generated.

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). The cooling capacity must be sufficient to handle the heat output of the reaction.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may increase reaction time and solvent costs.

    • Semi-batch or Continuous Flow Processing: For very large-scale production, consider moving from a batch process to a semi-batch or continuous flow process. Flow reactors offer superior heat transfer and allow for better control of the reaction temperature.[7]

Section 2: Work-up and Purification

Work-up issues are common during scale-up. Emulsions are often caused by the presence of partially soluble salts or byproducts.

  • Troubleshooting Emulsions and Slow Phase Separation:

    • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out.[2]

    • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of celite before attempting the phase separation can be effective.

    • Solvent Choice: The choice of extraction solvent can impact phase separation. Using a less water-soluble solvent might improve the separation.

    • Centrifugation: For persistent emulsions at a moderate scale, centrifugation can be a viable option to force the separation of the layers.

Achieving high purity is critical for pharmaceutical intermediates. While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production.[2]

  • Industrial Purification Strategies:

    • Crystallization: this compound is a solid at room temperature, making crystallization an excellent method for purification.[9]

      • Solvent Selection: The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. Consider solvents like heptane, ethanol/water mixtures, or toluene.

      • Melt Crystallization: For very high purity, melt crystallization can be an effective technique. This process involves partially melting the crude product and then slowly cooling it to allow for the formation of highly pure crystals.[10]

    • Distillation: If the impurities have significantly different boiling points from the product, distillation under reduced pressure can be a viable option. However, given the relatively high molecular weight of this compound, this might require high vacuum and elevated temperatures, which could lead to degradation.

    • Impurity Profiling: It is essential to identify the major impurities in your crude product using techniques like HPLC, GC-MS, and NMR.[11][12] This will help you to design the most effective purification strategy.

Purification MethodAdvantagesDisadvantages
Crystallization Highly effective for solids, can achieve high purity, scalable.Requires solvent screening, can have yield losses in the mother liquor.
Melt Crystallization Solvent-free, can achieve very high purity.Requires specialized equipment, may not be suitable for all compounds.
Distillation Good for separating volatile impurities.Requires high vacuum for high boiling point compounds, risk of thermal degradation.
Column Chromatography Excellent separation capabilities.Not economically viable for large-scale production, uses large amounts of solvent.[2]
Section 3: Quality Control and Analysis

A robust analytical package is essential for quality control.

  • Recommended Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic compounds. Use a UV detector, as the phenol ring has a strong chromophore. A gradient elution method is often necessary to separate a wide range of impurities.

    • Gas Chromatography (GC): Useful for detecting volatile impurities such as residual solvents and byproducts like 1-octene.

    • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the structure of the desired product and identify major impurities.

    • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of the final crystalline product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

The most common route is the Williamson ether synthesis, which involves the reaction of hydroquinone with a 1-octyl halide (e.g., 1-bromooctane or 1-chlorooctane) in the presence of a base.

Q2: What are the main safety concerns when scaling up this reaction?

  • Exothermic Reaction: As discussed, the reaction generates heat and requires careful temperature control to prevent a thermal runaway.[7][8]

  • Handling of Reagents:

    • Bases: Strong bases like NaOH and KOH are corrosive and should be handled with appropriate personal protective equipment (PPE).

    • Alkyl Halides: 1-Bromooctane is an irritant and should be handled in a well-ventilated area.

    • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q3: Can I use a different alkylating agent instead of 1-bromooctane?

Yes, other 1-octyl derivatives with good leaving groups can be used, such as 1-iodooctane or octyl tosylate. 1-Iodooctane is more reactive than 1-bromooctane but also more expensive. Octyl tosylate is also a good electrophile. The choice will depend on a balance of reactivity, cost, and availability.

Q4: How can I minimize the formation of the dialkylated byproduct, 1,4-di(octyloxy)benzene?

The formation of the dialkylated product can be controlled by adjusting the stoichiometry of the reactants. Using a molar ratio of hydroquinone to 1-bromooctane that is greater than 1:1 will favor the formation of the mono-alkylated product. The unreacted hydroquinone can then be removed during the work-up, for example, by an aqueous base wash.

References

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Product of Williamson Synthesis. Chemistry Stack Exchange.
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  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts.
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  • The Williamson Ether Synthesis.
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
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  • Williamson Ether Synthesis. YouTube.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson Ether Synthesis. YouTube.
  • 18.2: Preparing Ethers. Chemistry LibreTexts.
  • US3227763A - Process for preparing crystallizable complexes of retinene and certain phenolic materials.
  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore.
  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
  • Williamson ether synthesis (video). Khan Academy.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc
  • This compound AldrichCPR. Sigma-Aldrich.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temper
  • WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | C33H39N3O2 | CID. PubChem.

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Technical Support Center: Analysis of Byproducts in 4-(Octyloxy)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and troubleshooting of byproducts in the synthesis of 4-(Octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a comprehensive question-and-answer format, complete with troubleshooting guides, FAQs, and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes, and actionable solutions to get your research back on track.

Question 1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

Probable Causes:

  • Incomplete Deprotonation of Hydroquinone: The Williamson ether synthesis, the most common route to this compound, requires the deprotonation of hydroquinone to form the phenoxide nucleophile.[1][2] If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete.

  • Side Reactions of the Alkylating Agent: The alkylating agent, typically an octyl halide like 1-bromooctane, can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures. This is a common issue with secondary and tertiary alkyl halides, but can also occur with primary halides under harsh conditions.[3]

  • Suboptimal Reaction Temperature: While heating is necessary to drive the reaction, excessively high temperatures can promote side reactions, including elimination and decomposition of reactants or products.[4]

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hinder the formation of the alkoxide.[2]

Solutions:

  • Optimize the Base and Solvent System:

    • Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO are effective.[3]

    • Alternatively, a milder base like potassium carbonate (K₂CO₃) in a polar solvent such as acetone or acetonitrile can be used, often requiring higher temperatures and longer reaction times.[5] The choice of base can influence the selectivity of the reaction.

  • Control Reaction Temperature:

    • Maintain a moderate reaction temperature. For reactions using K₂CO₃ in acetonitrile, a temperature of around 80°C is often employed.[5] If using stronger bases like NaH, the reaction may proceed efficiently at a lower temperature.

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Consider a Phase Transfer Catalyst:

    • In biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

Question 2: I see a significant byproduct peak in my HPLC/GC-MS analysis. What could it be and how do I identify it?

Probable Byproducts:

The two most common byproducts in the synthesis of this compound from hydroquinone are:

  • 1,4-Di(octyloxy)benzene: This results from the dialkylation of hydroquinone, where both hydroxyl groups react with the octyl halide.

  • C-Alkylated Hydroquinone (2-Octylhydroquinone): This is formed when the alkylation occurs on the aromatic ring instead of the oxygen atom. The alkylation process involves competitive O- and C-alkylation pathways.[1]

Identification Workflow:

The following workflow can be used to identify the unknown byproduct:

cluster_0 Initial Analysis cluster_1 Hypothesis & Further Analysis cluster_2 Confirmation Crude Product Crude Product HPLC-UV HPLC-UV Crude Product->HPLC-UV Inject Two Major Peaks Two Major Peaks HPLC-UV->Two Major Peaks Hypothesize Byproducts Hypothesize Byproducts Two Major Peaks->Hypothesize Byproducts Based on retention time GC-MS GC-MS Hypothesize Byproducts->GC-MS Confirm MW NMR NMR Hypothesize Byproducts->NMR Confirm Structure Identify Byproduct Identify Byproduct GC-MS->Identify Byproduct NMR->Identify Byproduct

Caption: Workflow for Byproduct Identification.

Detailed Identification Steps:

  • HPLC-UV Analysis:

    • Principle: Separation is based on the polarity of the compounds.[6][7][8]

    • Expected Elution Order: In a reversed-phase HPLC system (e.g., C18 column), the most polar compound will elute first. Therefore, you would expect to see unreacted hydroquinone, followed by the C-alkylated product, then the desired this compound, and finally the least polar dialkylated product.

    • Protocol:

      • Column: C18, 5 µm, 4.6 x 250 mm.

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 280 nm.

      • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • GC-MS Analysis:

    • Principle: Separation is based on the volatility and polarity of the compounds, and mass spectrometry provides the molecular weight and fragmentation pattern for identification.[9][10][11][12][13]

    • Expected Fragmentation:

      • This compound: Expect a molecular ion peak (M+) at m/z 222. A significant fragment will likely be due to the loss of the octyl chain.

      • 1,4-Di(octyloxy)benzene: Expect a molecular ion peak at m/z 334.

      • 2-Octylhydroquinone: Expect a molecular ion peak at m/z 222 (isomeric with the desired product). The fragmentation pattern, particularly the benzylic cleavage, will be different from the O-alkylated product.

    • Protocol:

      • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • MS Detector: Electron Ionization (EI) at 70 eV.

  • NMR Spectroscopy:

    • Principle: Provides detailed structural information based on the chemical environment of ¹H and ¹³C nuclei.[14][15][16][17][18]

    • Expected ¹H NMR Signatures:

      • This compound: A characteristic triplet around 3.9 ppm for the -OCH₂- protons. The aromatic protons will show a distinct AA'BB' pattern.

      • 1,4-Di(octyloxy)benzene: A singlet for the aromatic protons (due to symmetry) and a triplet around 3.9 ppm for the -OCH₂- protons with a larger integration value compared to the mono-ether.

      • 2-Octylhydroquinone: The aromatic region will show a more complex splitting pattern (e.g., ABC system). A triplet around 2.5-2.7 ppm for the benzylic -CH₂- protons of the C-alkyl chain will be present.

    • Expected ¹³C NMR Signatures:

      • This compound: A peak around 68 ppm for the -OCH₂- carbon.

      • 1,4-Di(octyloxy)benzene: A single peak for the ether-linked aromatic carbons due to symmetry.

      • 2-Octylhydroquinone: A peak for the benzylic -CH₂- carbon around 30-35 ppm.

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Molecular Weight ( g/mol )
This compound~3.9 (t, -OCH₂-)~68 (-OCH₂-)222.32
1,4-Di(octyloxy)benzene~3.9 (t, -OCH₂-)~68 (-OCH₂-)334.54
2-Octylhydroquinone~2.6 (t, Ar-CH₂-)~30-35 (Ar-CH₂-)222.32
Question 3: My final product is discolored (pink, brown, or yellow). What is the cause and how can I prevent or remove the color?

Probable Causes:

  • Oxidation of Phenolic Compounds: Hydroquinone and other phenolic species are susceptible to oxidation, especially in the presence of air, base, and light, forming colored quinone-type byproducts.

  • Reaction with Impurities in Solvents: Trace impurities in solvents can react to form colored compounds.

  • Thermal Decomposition: At high temperatures, some of the reactants or products may decompose, leading to colored impurities.

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Use of High-Purity Reagents and Solvents: Ensure that all starting materials and solvents are of high purity.

  • Control of Reaction Temperature: Avoid excessive heating during the reaction and purification steps.

  • Purification:

    • Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[19][20][21][22] For this compound, a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or toluene can be effective.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the desired product from colored impurities.[23] A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is a good starting point.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by heating and filtration, can effectively adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of this compound and its byproducts?

The primary reaction is a Williamson ether synthesis, which is an Sₙ2 reaction. The base deprotonates hydroquinone to form a phenoxide ion, which then acts as a nucleophile and attacks the octyl halide.

cluster_0 O-Alkylation (Desired) cluster_1 Byproduct Formation HQ Hydroquinone Phenoxide Phenoxide Ion HQ->Phenoxide + Base Product This compound Phenoxide->Product + Octyl Halide (SN2) C_Alkylated 2-Octylhydroquinone Phenoxide->C_Alkylated + Octyl Halide (C-Alkylation) Dialkylated 1,4-Di(octyloxy)benzene Product->Dialkylated + Base, + Octyl Halide Base Base OctylHalide Octyl Halide

Caption: Reaction Pathways in this compound Synthesis.

Q2: How can I favor mono-alkylation over di-alkylation?

To favor the formation of the mono-alkylated product, this compound, you should use a molar excess of hydroquinone relative to the octyl halide. This increases the probability that the octyl halide will react with an unreacted hydroquinone molecule rather than the already mono-alkylated product. A 2:1 to 3:1 molar ratio of hydroquinone to octyl halide is a good starting point.

Q3: What is the difference between O-alkylation and C-alkylation, and how do I control it?

  • O-alkylation is the desired reaction where the alkyl group attaches to the oxygen atom of the hydroxyl group.

  • C-alkylation is a side reaction where the alkyl group attaches directly to a carbon atom on the aromatic ring.

The selectivity between O- and C-alkylation is influenced by several factors:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation.

  • Counter-ion of the Base: The nature of the cation from the base can influence the reactivity of the phenoxide ion.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

For the synthesis of this compound, using conditions that favor a "free" phenoxide ion (e.g., a polar aprotic solvent) will generally lead to a higher proportion of O-alkylation.

Q4: What are the key safety precautions when running this reaction?

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle them in a fume hood under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

  • Alkyl Halides: Alkyl halides can be irritants and lachrymators. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • Selective monoalkylation of hydroquinone in the presence of SO3H-functionalized ionic liquids as catalysts. Chemical Papers, 74(12), 4461–4471.
  • HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Journal of Chromatographic Science, 54(3), 343-352. [Link]
  • Supporting information for - The Royal Society of Chemistry. [Link]
  • Copies of 1H, 13C, 19F NMR spectra. [Link]
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Figshare. [Link]
  • Determination of C0–C9 alkyl phenols in produced‐water‐exposed fish eggs using gas chromatography/tandem mass spectrometry.
  • Synthesis of the target molecules a) 1 a–i. (i)
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]
  • The Williamson Ether Synthesis. [Link]
  • Help me, how increase yield in williamson ether reaction?
  • Purification: How To. University of Rochester Department of Chemistry. [Link]
  • Number of alkylphenol peaks in GC-MS chromatograms of produced water samples.
  • Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com. [Link]
  • HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. SIELC Technologies. [Link]
  • 2-Octanoylhydroquinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]
  • 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. [Link]
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Study on process of selective synthesis of 2-tert-butylhydroquinone.
  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. [Link]
  • Go-to recrystalliz
  • Determination of alkylphenols by GC/negative-ion chemical-ionization MS.
  • Micellar electrokinetic chromatographic study of hydroquinone and some of its ethers. Determination of hydroquinone in skin-toning cream. PubMed. [Link]
  • Williamson ether synthesis (video). Khan Academy. [Link]
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. [Link]
  • Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds.
  • Interpretation data of 1 H-NMR spectra of product 2.
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. [Link]
  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

Sources

Technical Support Center: 4-(Octyloxy)phenol Solubility & Reactivity Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. We understand that the unique physicochemical properties of this compound, particularly its solubility, can present challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your desired reaction outcomes.

Understanding the Challenge: The Dichotomy of this compound's Structure

This compound possesses a bifurcated chemical nature. The long, eight-carbon alkyl chain imparts significant lipophilicity, rendering it poorly soluble in aqueous media. Conversely, the phenolic hydroxyl group provides a site for hydrogen bonding and deprotonation, introducing a degree of polarity. This duality is the primary reason for the solubility challenges frequently encountered. The key to successfully employing this compound is to select a solvent system or reaction conditions that can accommodate both its nonpolar "tail" and its polar "head."

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are my options?

A1: This is a very common issue. Here’s a systematic approach to troubleshooting:

  • Solvent Selection: The first step is to ensure you are using an appropriate solvent. Due to its long alkyl chain, this compound will be most soluble in non-polar to moderately polar aprotic solvents. Refer to our Qualitative Solubility Guide (Table 1) below for initial guidance.

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system is often the solution.[1] Adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene or THF can significantly enhance solubility. The polar co-solvent helps to solvate the phenolic head, while the bulk solvent accommodates the alkyl tail.

  • Gentle Heating: Applying gentle heat (e.g., 40-60 °C) can often increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process, especially for stubborn suspensions.

Q2: My reaction with this compound is sluggish or incomplete, even when it appears to be dissolved. What could be the problem?

A2: Incomplete dissolution or the presence of microscopic, undissolved particles can lead to poor reaction kinetics. If you've addressed the solubility with the steps in Q1, consider these possibilities:

  • Deprotonation Issues: For reactions requiring the phenoxide form, incomplete deprotonation can be a major hurdle. The choice of base and the solvent system are critical. In a biphasic system (e.g., toluene and water), the phenoxide may be sequestered in the aqueous layer, away from your organic-soluble electrophile. This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. See our detailed protocol below.

  • Steric Hindrance: While the para-position of the octyloxy group doesn't sterically hinder the phenol itself, the long chain can influence how the molecule orients itself in solution and at interfaces, which can sometimes affect reaction rates. Ensure adequate mixing and, if applicable, consider a catalyst that can overcome such effects.

Q3: Can I modify this compound to make it more soluble for a subsequent reaction?

A3: Yes, chemical derivatization is a powerful strategy.[2] By converting the phenolic hydroxyl group into a more soluble functional group, you can significantly alter the compound's physical properties. A common approach is to convert it to an ester, such as an acetate. This masks the polar hydroxyl group, often making the molecule more soluble in a wider range of organic solvents. The ester can then potentially be hydrolyzed back to the phenol if needed later in your synthetic route. We provide a protocol for O-acetylation below.

Qualitative Solubility Guide

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateGood to Moderate These solvents have a moderate polarity that can solvate both the polar phenol group and the non-polar octyl chain. THF is often an excellent starting point.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good These highly polar solvents are effective at solvating the phenolic hydroxyl group. They are excellent choices as co-solvents.
Non-Polar Aromatic Toluene, XyleneGood to Moderate The aromatic ring can interact favorably with the phenyl ring of the solute, and the overall non-polar nature is compatible with the long alkyl chain.
Non-Polar Aliphatic Hexane, HeptaneModerate to Poor While these solvents are compatible with the octyl chain, they are poor at solvating the polar phenol head, leading to limited overall solubility.
Polar Protic Ethanol, MethanolModerate to Poor These solvents can act as both hydrogen bond donors and acceptors, interacting with the phenol group. However, the long, non-polar tail limits miscibility.
Aqueous WaterInsoluble The large, lipophilic octyl chain dominates the molecule's properties in an aqueous environment, leading to very poor water solubility.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary for your specific application.

Protocol 1: Improving Solubility with a Co-Solvent System

This protocol details a general method for dissolving this compound for a subsequent reaction.

Objective: To achieve a homogeneous solution of this compound for a reaction.

Materials:

  • This compound

  • Primary non-polar or moderately polar solvent (e.g., Toluene, THF)

  • Polar aprotic co-solvent (e.g., DMF, DMSO)

  • Reaction vessel with magnetic stirrer and heating capabilities

Procedure:

  • To the reaction vessel, add the this compound.

  • Add the primary solvent to approximately 80-90% of the final desired reaction volume.

  • Begin stirring the mixture at room temperature.

  • If the solid is not fully dissolving, add the co-solvent dropwise (typically 1-10% of the total volume) while observing for dissolution.

  • If necessary, gently heat the mixture to 40-50 °C to aid dissolution. Do not exceed the recommended temperature for your other reagents.

  • Once a clear, homogeneous solution is obtained, cool to the desired reaction temperature before adding other reagents.

Workflow Diagram:

G cluster_0 Solubilization Workflow A Add this compound to vessel B Add primary solvent (80-90% of final volume) A->B C Stir at room temperature B->C D Is the solution clear? C->D E Add co-solvent (e.g., DMF) dropwise (1-10%) D->E No G Homogeneous solution achieved D->G Yes F Gently heat (40-50°C) E->F F->G H Proceed with reaction G->H

Caption: Workflow for dissolving this compound using a co-solvent system.

Protocol 2: O-Acetylation of this compound to Improve Solubility

This protocol describes the conversion of the phenol to its acetate ester.

Objective: To increase the solubility of the this compound backbone in less polar organic solvents for subsequent reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acetyl chloride or Acetic anhydride

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(octyloxy)phenyl acetate.

  • The product can be purified by column chromatography if necessary.

Protocol 3: Phase-Transfer Catalysis (PTC) for Reactions of the Phenoxide

This protocol is ideal for reactions such as O-alkylation (Williamson ether synthesis) where the phenoxide anion is the active nucleophile.

Objective: To facilitate the reaction between the 4-(octyloxy)phenoxide and an organic-soluble electrophile in a biphasic system.

Materials:

  • This compound

  • Non-polar organic solvent (e.g., Toluene)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20% w/v)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, or Tetrabutylammonium hydrogen sulfate - TBAHS)

  • Electrophile (e.g., an alkyl halide)

  • Vigorous mechanical or magnetic stirrer

Procedure:

  • In a reaction vessel equipped with a vigorous stirrer, combine this compound (1 equivalent) and the organic solvent (e.g., Toluene).

  • Add the electrophile (1-1.2 equivalents) to the organic phase.

  • Add the phase-transfer catalyst (1-10 mol%).

  • Add the aqueous NaOH solution.

  • Begin vigorous stirring. The efficiency of PTC is highly dependent on the interfacial area between the two phases, so rapid stirring is crucial.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, stop stirring and allow the layers to separate.

  • Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and concentrate to obtain the crude product.

Conceptual Diagram of Phase-Transfer Catalysis:

PTC Ar = 4-(Octyloxy)phenyl, Q+ = Tetrabutylammonium Phenol Ar-OH Phenoxide Ar-O- Na+ Phenol->Phenoxide Deprotonation NaOH Na+ OH- IonPair_Organic Ar-O- Q+ Phenoxide->IonPair_Organic Ion Exchange Electrophile R-X Product Ar-O-R Electrophile->Product IonPair_Organic->Product Nucleophilic Attack PTC_org Q+ Br- IonPair_Organic->PTC_org Reforms Catalyst PTC_aq Q+ Br- PTC_aq->Phenoxide Forms Ion Pair

Caption: Mechanism of Phase-Transfer Catalysis for O-alkylation of this compound.

References

  • Wikipedia. Cosolvent. [Link]
  • PubChem. 4-n-Octylphenol. [Link]
  • U.S. Environmental Protection Agency. Phenol, 4-(octyloxy)-. [Link]
  • Thermo Fisher Scientific.
  • Chen, J. et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. MedComm, 3(2), e137. [Link]
  • Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(18), 1511-1514. [Link]
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

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preventing oxidation of 4-(Octyloxy)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-(Octyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing its oxidative degradation during storage and handling. As a substituted phenol, this compound is susceptible to oxidation, which can compromise sample integrity, impact experimental reproducibility, and lead to the formation of undesirable impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability and purity of your this compound samples.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section addresses specific issues you might encounter, providing root cause analysis and actionable solutions.

Question 1: My this compound, which was initially a white solid, has developed a pink or brownish tint. What is happening and is it still usable?

Answer:

The discoloration you are observing is a classic indicator of phenol oxidation. The phenolic hydroxyl group is susceptible to oxidation, a process often initiated by exposure to atmospheric oxygen, light, and trace metal contaminants.

Causality (The "Why"): The oxidation mechanism involves the formation of a phenoxy radical. This highly reactive intermediate can then couple with other radicals or react with oxygen to form colored quinone-type compounds.[1] The extended conjugation in these resulting structures is responsible for the absorption of visible light, leading to the pink, red, or brown coloration.

Is it Usable? The usability of the discolored material depends entirely on the tolerance of your specific application for impurities. For sensitive downstream applications, such as quantitative assays or synthesis of a final drug product, the presence of oxidation byproducts is unacceptable. For less sensitive screening experiments, it might be acceptable, but be aware that the purity is compromised. We strongly recommend using only pure, white this compound for reliable and reproducible results.

Solution Workflow:

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Immediate Action cluster_prevent Future Prevention observe Solid this compound turns pink/brown diagnose Oxidative Degradation (Phenoxy Radical -> Quinone Formation) observe->diagnose Likely Cause action1 Assess Application Sensitivity diagnose->action1 prevent1 Implement Strict Inert Atmosphere Storage (See Protocol Below) diagnose->prevent1 Mitigate Root Cause action2 Sensitive Application: Discard or Purify action1->action2 High Purity Required action3 Non-Sensitive Application: Use with Caution action1->action3 Impurities Tolerable prevent2 Store at Recommended Temperature (4°C) prevent1->prevent2 prevent3 Protect from Light prevent2->prevent3

Caption: Troubleshooting workflow for discolored this compound.

Question 2: I store my this compound at the recommended 4°C, but I still see degradation over time. What am I missing?

Answer:

While temperature is a critical factor, it is not the only one. Oxygen is the primary culprit in the oxidation of phenols. Storing the compound in a standard laboratory refrigerator without controlling the atmosphere inside the vial is often insufficient for long-term stability.

Causality (The "Why"): The rate of chemical reactions, including oxidation, is reduced at lower temperatures. However, the air in the headspace of your container still contains approximately 21% oxygen. Every time you open the container, you replenish this supply. Light, especially UV light, can also provide the activation energy needed to initiate the oxidation process, even at reduced temperatures. Furthermore, incompatible storage materials, such as containers with metal caps or certain plastic liners, can introduce catalytic metal ions that accelerate degradation.

Key Missing Steps & Solutions:

  • Inert Atmosphere: The single most effective preventative measure is to remove oxygen from the storage container. This is achieved by blanketing the material with an inert gas like nitrogen or argon.[2]

  • Light Protection: Store vials in a secondary container, such as a cardboard box, or use amber glass vials to protect the compound from light.[3]

  • Container Integrity: Use high-quality glass vials with PTFE-lined caps. Avoid contact with metals like iron, copper, and brass, which can catalyze oxidation.[4]

Proactive Stability Protocol: Inert Gas Blanketing

This protocol details the standard laboratory procedure for storing sensitive reagents like this compound under an inert atmosphere.

Objective: To displace oxygen from the container's headspace to prevent oxidative degradation.

Materials:

  • Vial of this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Tubing and a long needle (e.g., a Pasteur pipette or a dedicated inerting needle)

  • A second, shorter needle to act as a vent

Procedure:

  • Prepare the Setup: Connect the tubing from the gas regulator to the long needle. Set the regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should barely be able to feel the gas flow on your hand. A high flow rate can blow your solid material out of the vial.

  • Insert Needles: Carefully pierce the vial's septum (if available) or insert the needles just inside the opening of the vial cap. The long needle should reach near the bottom of the vial's headspace, just above the solid material. The shorter vent needle should only barely enter the headspace.

  • Purge the Headspace: Allow the inert gas to flow gently for 30-60 seconds. Because nitrogen and argon are denser than air, they will displace the lighter oxygen and moisture, which will exit through the vent needle.

  • Seal Under Positive Pressure: While the gas is still flowing, first remove the vent needle. Then, remove the gas inlet needle and immediately tighten the cap to ensure a positive pressure of inert gas is trapped inside.

  • Label and Store: Clearly label the vial, indicating it is stored under an inert atmosphere. Store at 4°C, protected from light.[2]

Caption: Experimental workflow for inert gas blanketing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The ideal storage conditions are summarized in the table below. The goal is to mitigate all factors known to promote oxidation.

ParameterRecommended ConditionRationale
Temperature 4°CSlows the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidizing agent.[2]
Light Protected (Amber vial or dark)Prevents photo-initiated oxidation.[3]
Container Glass with PTFE-lined capEnsures chemical inertness and prevents leaching or catalysis.
Incompatibilities Strong oxidizing agents, strong bases, certain metals (iron, copper).[4][5]Avoids direct chemical reaction or catalytic degradation.

Q2: Can I use an antioxidant like BHT to stabilize my this compound solution?

While phenolic antioxidants like Butylated Hydroxytoluene (BHT) are used to stabilize many organic materials, adding an antioxidant to your this compound is generally not recommended unless specified for a particular formulation. The reason is that you would be introducing a new chemical entity to your sample, which could interfere with your downstream experiments. This compound is itself a phenolic compound with inherent antioxidant properties.[6][7] The primary goal is to prevent its self-oxidation by controlling its storage environment, not by adding another reactive species. The most effective strategy is exclusion of oxygen via inerting.

Q3: How should I handle this compound in the lab to minimize degradation during an experiment?

  • Work Quickly: Weigh out and prepare solutions promptly. Minimize the time the solid is exposed to air.

  • Use a Fume Hood: Always handle phenols in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

  • Inert Solvents: If preparing a stock solution for long-term storage, use a high-purity solvent that has been sparged with nitrogen or argon to remove dissolved oxygen.

  • Appropriate PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[3][8]

Q4: My this compound is a solid. How can it oxidize in the vial?

Solid-state oxidation can still occur, albeit typically slower than in solution. The process happens at the surface of the crystals where they are in direct contact with the oxygen in the container's headspace. Over time, this surface oxidation can propagate, leading to visible discoloration and a decrease in the overall purity of the bulk material. This underscores the importance of displacing the air in the headspace with an inert gas even for solid samples.

References

  • ChemScene. 4-(Octyloxy)
  • Only Plants. Unveiling the power of phenols: How they contribute to antioxidant act.
  • Flinn Scientific.
  • Wikipedia.
  • MDPI Encyclopedia. Phenolic Antioxidants and Human Health.
  • PMC, NIH.
  • JScholar Publisher.
  • Sigma-Aldrich. This compound AldrichCPR Product Page.
  • Biodeg.co.uk.
  • The University of Queensland. Working Safely with Phenol Guideline.
  • ASTM International. Sampling and Handling Phenol, Cresols, and Cresylic Acid.
  • Google Patents. Alkylphenol free - liquid polymeric phosphite polymer stabilizers.
  • Google Patents.
  • AFIRM Group. ALKYLPHENOLS (APs).
  • Dover Chemical Corpor
  • Thermo Fisher Scientific.
  • US EPA. Phenol, 4-(octyloxy)- - Substance Details.
  • University of California, Riverside EH&S. SAFE USE OF PHENOL.
  • Yale Environmental Health & Safety.
  • Fisher Scientific.
  • Google Patents.
  • BLDpharm. 4-(Oct-7-en-1-yloxy)
  • ResearchGate.
  • PubChemLite. This compound (C14H22O2).
  • Wikipedia.
  • SciELO.
  • PMC, NIH. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity.

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Validation & Comparative

A Comparative Guide to the Validation of 4-(Octyloxy)phenol Purity by HPLC-DAD

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of analytical methods for determining the purity of 4-(Octyloxy)phenol, a key intermediate in the manufacturing of optoelectronic materials and other specialty chemicals.[1] The integrity of the final product is critically dependent on the purity of this precursor, making robust, validated analytical methods essential for quality control.

Our primary focus will be on High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a technique renowned for its specificity, reliability, and accessibility.[2][3] We will explore the causality behind experimental choices, establish a self-validating protocol rooted in international guidelines, and provide a comparative analysis against other viable analytical technologies. This document is intended for researchers, scientists, and drug development professionals who require not just a method, but a comprehensive understanding of how to prove that method is fit for purpose.

Part 1: The Core Methodology: HPLC-DAD for Purity Determination

The selection of reversed-phase HPLC-DAD is predicated on its ability to separate moderately polar to non-polar compounds like this compound from its potential impurities, which may include starting materials, by-products, or degradation products. The C14 alkyl chain and the phenolic hydroxyl group give the molecule characteristics that are ideal for retention and separation on a C18 stationary phase.[4][5] The diode-array detector provides a significant advantage over a standard UV detector by acquiring spectra across a range of wavelengths for any eluting peak. This capability is crucial for assessing peak purity and specificity, a cornerstone of a trustworthy analytical method.[6]

Proposed HPLC-DAD Method for this compound

This method is designed as a robust starting point for purity analysis and impurity profiling.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic interaction for retaining this compound and separating it from more or less polar impurities. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifying the aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and consistent retention times.[4]
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-20 min: 70% to 95% B; 20-25 min: 95% B; 25-30 min: 95% to 70% B A gradient is essential for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[3][7]
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.[6]
Injection Volume 10 µL A typical injection volume that balances sensitivity with the risk of column overload.

| DAD Settings | Detection at 275 nm; Purity Scan: 210-400 nm | Phenolic compounds typically exhibit strong absorbance around 275-280 nm.[7] The full spectral scan is used to verify that the main peak is not co-eluting with impurities. |

Experimental Protocol: Method Validation

The validation of this analytical procedure must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to demonstrate its suitability.[8][9][10]

1. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase (70:30 Acetonitrile:Water).

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare at least five concentration levels covering the expected range (e.g., 0.01 mg/mL to 0.2 mg/mL).

  • Sample Solution: Accurately weigh a sample of this compound and prepare it in the same manner as the stock standard to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

2. Validation Parameters and Acceptance Criteria:

ParameterProtocolAcceptance Criteria
Specificity Inject a blank (mobile phase), a standard solution, and a sample solution. Assess peak purity of the this compound peak using the DAD software.The analyte peak should be free from interference from the blank. Peak purity index should be >0.99.
Linearity Inject the five calibration standards in triplicate. Plot a graph of mean peak area versus concentration.Correlation coefficient (r²) should be ≥ 0.999.[11]
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a sample solution at three levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be within 98.0% to 102.0%.[11]
Precision Repeatability: Inject the standard solution (0.1 mg/mL) six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]
LOD & LOQ Determine the concentrations that yield a signal-to-noise (S/N) ratio of 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).[11][12]S/N ratios should be experimentally confirmed.
Robustness Deliberately vary key method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, pH of mobile phase A) and assess the impact on the results.No significant changes in chromatographic performance or quantitative results. System suitability parameters should remain within limits.
Workflow for HPLC-DAD Method Validation

The following diagram illustrates the logical flow of the validation process, ensuring a systematic and comprehensive evaluation of the analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Execution (ICH Q2 R1) cluster_reporting Finalization MethodDev Method Development & Optimization Protocol Write Validation Protocol MethodDev->Protocol Standards Prepare Reference Standards & Samples Protocol->Standards Specificity Specificity & Peak Purity Standards->Specificity Linearity Linearity & Range Standards->Linearity Accuracy Accuracy (Recovery) Standards->Accuracy Precision Precision (Repeatability & Intermediate) Standards->Precision Report Compile Validation Report Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Robustness->Report Approval Method Approved for Routine Use Report->Approval

Caption: A typical workflow for the validation of an HPLC analytical method.

Part 2: A Comparative Outlook on Alternative Analytical Technologies

While HPLC-DAD is a powerful and versatile technique, other methods may be considered depending on the specific analytical challenge, such as the need for higher throughput, the analysis of volatile impurities, or budgetary constraints.

ParameterHPLC-DADGas Chromatography (GC-MS)Ultra-Performance Liquid Chromatography (UPLC-PDA/MS)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[11]Separation based on volatility and boiling point in a gaseous mobile phase.[13]Separation based on the same principle as HPLC but using smaller column particles (<2 µm) at much higher pressures.[14]
Specificity High, especially with DAD peak purity analysis.Very high, particularly with Mass Spectrometry (MS) detection providing structural information.Very High. PDA provides spectral data, and MS coupling provides definitive identification.
Sensitivity Moderate to High.High to Very High.[15]High to Very High, often superior to HPLC.[16]
Analysis Time 20-40 minutes per sample is typical for impurity profiling.Can be faster for volatile compounds, but may require longer run times for high-boiling point analytes like this compound.[17]Significantly faster than HPLC, with run times often under 10 minutes.
Best Suited For Routine quality control, purity assays, and non-volatile impurity profiling.Analysis of volatile or semi-volatile impurities; confirmation of identity via mass spectra.[18][19]High-throughput screening, complex mixture analysis, and when higher sensitivity or resolution is required.[20]
Limitations Lower resolution and longer run times compared to UPLC.Not ideal for non-volatile or thermally labile compounds. May require derivatization, adding complexity.[13]Higher initial instrument cost and more demanding maintenance due to high pressures.

Part 3: A Foundation of Trust: Ensuring Data Integrity

The trustworthiness of any analytical result hinges on a system of continuous verification. The validation protocol is the primary pillar, but it must be supported by routine checks that ensure the system is performing as expected on any given day.

The Role of System Suitability Testing (SST)

Before any sequence of analysis, a System Suitability Test must be performed. This is not part of the formal validation but is a critical, self-validating step in the daily workflow. A standard solution of this compound is injected, and the following parameters are checked against pre-defined limits:

  • Tailing Factor: Ensures peak symmetry. A value ≤ 2.0 is typically required.

  • Theoretical Plates (N): Measures column efficiency.

  • Resolution (Rs): If a known impurity is available, this measures the degree of separation between the two peaks.

  • %RSD of Injections: The precision of replicate injections (e.g., n=5) should be assessed.

Only when all SST criteria are met can the analyst proceed with sample analysis, ensuring that the system is operating under the same validated conditions.

Logical Framework for a Validated Method

The relationship between the various validation parameters culminates in a method that is deemed "fit for purpose." This framework demonstrates how each component contributes to the overall reliability of the reported purity value.

Validation_Logic cluster_attributes Core Method Attributes cluster_performance Performance Limits Specificity Specificity Reliable Reliable & Trustworthy Analytical Method Specificity->Reliable Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Reliable LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Reliable LOD->Reliable LOQ->Reliable Robustness Robustness Robustness->Reliable

Caption: Interdependence of validation parameters for a reliable method.

Conclusion

The validation of a purity method for this compound is a systematic process designed to provide a high degree of assurance that the method is suitable for its intended purpose. This guide has detailed a robust HPLC-DAD method and the comprehensive validation protocol required to establish its performance characteristics, all grounded in the principles of ICH guidelines.[10] While HPLC-DAD represents an excellent balance of performance, cost, and accessibility for this application, alternatives like GC-MS and UPLC offer distinct advantages for specific needs, such as analyzing volatile impurities or achieving higher throughput.[15] The ultimate choice of technology must be justified and, regardless of the platform, rigorously validated to ensure the final data is scientifically sound and trustworthy.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • Waters. (n.d.). Analysis of Polyphenols in Fruit Juices Using ACQUITY UPLC H-Class with UV and MS Detection.
  • Wang, Y., et al. (n.d.). UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. National Institutes of Health.
  • BenchChem. (2025). A Comparative Guide to Validating HPLC Methods for 4-Butoxyphenol Quantification.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ScienceOpen. (n.d.). Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column.
  • ResearchGate. (2022, February). Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column.
  • ResearchGate. (2008). Rapid analysis of phenolic acids in beverages by UPLC-MS/MS.
  • ChemScene. (n.d.). This compound.
  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • CymitQuimica. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(octyloxy)- - Substance Details - SRS.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 3780-50-5.
  • National Institutes of Health. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal.
  • ResearchGate. (2009, August). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation.
  • PubMed. (2009, August 7). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation.
  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024, October). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • YouTube. (2022, March 3). How to do HPLC method validation.
  • Pharmaceutical Technology Europe. (2004, March 1). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubChem. (n.d.). 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • PubMed. (n.d.). Analysis of phenol in an over-the-counter sore throat spray by cyclic voltammetry.

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A Senior Application Scientist's Guide to the Structural Confirmation of 4-(Octyloxy)phenol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire studies, wasting significant resources. While multiple analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of small organic molecules in solution.[1][2] This guide provides an in-depth, practical comparison of NMR techniques for confirming the structure of 4-(octyloxy)phenol derivatives, explaining the causality behind experimental choices to build a self-validating analytical workflow.

The Foundational Pillars: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional (1D) NMR provides the initial blueprint of the molecule by identifying the different chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR: The Initial Scout

A ¹H NMR spectrum gives us four key pieces of information:

  • Number of Signals: Indicates the number of distinct proton environments.

  • Chemical Shift (δ): Hints at the electronic environment and functional group of each proton.[3]

  • Integration: Reveals the relative number of protons in each environment.

  • Splitting Pattern (Multiplicity): Shows how many neighboring protons are coupled to the proton (the n+1 rule).

For our parent molecule, this compound, we expect to see distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the octyloxy chain. The electron-donating nature of the hydroxyl (-OH) and octyloxy (-OR) groups creates a specific pattern on the aromatic ring.

Causality in Action: Solvent Choice The choice of NMR solvent is critical. While CDCl₃ is common, the phenolic -OH proton often appears as a broad, variable singlet due to rapid chemical exchange.[4] To obtain a sharp, well-defined -OH peak, using a solvent like DMSO-d₆ is preferable. The hydrogen-bonding capability of DMSO slows this exchange, allowing for clearer observation and even coupling to neighboring protons in some cases.[5][6]

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton AssignmentTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegrationRationale
-OH~4.5 - 5.5 (variable)Broad Singlet (s)1HAcidic proton, position is concentration and solvent-dependent. Disappears upon D₂O exchange.[4][7]
H-2, H-6 (ortho to -OR)~6.85Doublet (d)2HShielded by the electron-donating -OR group. Coupled to H-3/H-5.
H-3, H-5 (ortho to -OH)~6.75Doublet (d)2HShielded by the electron-donating -OH group. Coupled to H-2/H-6.
-O-CH₂ -(CH₂)₆CH₃~3.90Triplet (t)2HDeshielded by the adjacent oxygen atom. Coupled to the next CH₂ group.
-OCH₂-CH₂ -(CH₂)₅CH₃~1.75Multiplet (m)2HStandard aliphatic region.
-(CH₂)₅-~1.30 - 1.45Multiplet (m)10HOverlapping signals of the central methylene groups in the alkyl chain.
-CH₃~0.90Triplet (t)3HTerminal methyl group, least deshielded. Coupled to the adjacent CH₂ group.
Carbon-13 (¹³C) NMR: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the symmetry of this compound, we expect fewer than the total 14 carbon signals.[8] This technique is invaluable for confirming the carbon backbone.

Enhancing the Data with DEPT A standard ¹³C NMR spectrum doesn't distinguish between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment solves this.[9]

  • DEPT-90: Only shows CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons (C) are absent.

Running a standard ¹³C along with DEPT-135 provides a complete and unambiguous count of each carbon type, a critical step in building a trustworthy structural assignment.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentTypical Chemical Shift (δ, ppm) in CDCl₃Carbon TypeRationale
C-4 (ipso to -OR)~154CDeshielded by the directly attached oxygen of the ether.
C-1 (ipso to -OH)~150CDeshielded by the directly attached oxygen of the phenol.
C-3, C-5 (ortho to -OH)~116CHShielded by the electron-donating -OH group.
C-2, C-6 (ortho to -OR)~115CHShielded by the electron-donating -OR group.
-O-C H₂-(CH₂)₆CH₃~69CH₂Carbon directly attached to oxygen is significantly deshielded.[7]
-OCH₂-C H₂-(CH₂)₅CH₃~32CH₂Standard aliphatic region.
-(CH₂)₅-~29.5, ~26, ~23CH₂Overlapping signals for the central part of the alkyl chain.
-C H₃~14CH₃Terminal methyl carbon.

Assembling the Puzzle: 2D NMR for Unambiguous Connectivity

While 1D NMR provides the parts list, 2D NMR shows how those parts connect.[10] These experiments are essential for confirming the proposed structure and are the cornerstone of a self-validating protocol.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H—¹H Connections) H1_NMR->COSY HSQC HSQC (¹H—¹³C Direct Connections) H1_NMR->HSQC HMBC HMBC (¹H—¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR + DEPT (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR workflow for structural elucidation.

COSY (COrrelation SpectroscopY): Identifying Proton Neighbors

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11] The spectrum shows the ¹H NMR spectrum on both axes, with cross-peaks indicating correlation.

  • Application to this compound:

    • A cross-peak between the aromatic signals at ~6.85 and ~6.75 ppm confirms they are adjacent on the ring.

    • Crucially, it maps the entire octyloxy chain: a cross-peak will connect the -O-CH₂- triplet (~3.90 ppm) to the next CH₂ multiplet (~1.75 ppm), which in turn connects to the next, and so on, down to the terminal -CH₃ group. This unequivocally confirms the linear octyl chain.

G cluster_aromatic Aromatic Ring cluster_chain Octyloxy Chain H2_6 H-2/6 ~6.85 ppm H3_5 H-3/5 ~6.75 ppm H2_6->H3_5 J-coupling H_a O-CH₂ (a) ~3.90 ppm H_b -CH₂- (b) ~1.75 ppm H_a->H_b J-coupling H_c -(CH₂)₅- (c) ~1.3 ppm H_b->H_c J-coupling H_d -CH₃ (d) ~0.90 ppm H_c->H_d J-coupling

Caption: Key COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful confirmation tool that maps each proton directly to the carbon it is attached to (a one-bond correlation).[12][13] The spectrum has a ¹H axis and a ¹³C axis, with a cross-peak appearing for every C-H bond.

  • Application to this compound:

    • It will show a peak correlating the proton signal at ~3.90 ppm to the carbon signal at ~69 ppm, definitively assigning the -O-CH₂- group.

    • It correlates the aromatic proton signals (~6.85, ~6.75 ppm) to their respective carbon signals (~115, ~116 ppm).

    • It allows for the unambiguous assignment of every single CH, CH₂, and CH₃ group in the molecule by linking the already-known proton signals to their carbon partners. Quaternary carbons do not appear in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Connections

The HMBC experiment is arguably the most critical for confirming the overall molecular assembly. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J couplings).[12][14] This allows us to connect molecular fragments.

  • Application to this compound): This is where we validate the key ether linkage and substitution pattern.

    • Ether Linkage: A cross-peak will be observed between the -O-CH₂ - protons (~3.90 ppm) and the aromatic C-4 carbon (~154 ppm). This is a three-bond correlation (H-C-O-C) and is irrefutable evidence that the octyloxy group is attached at the C-4 position.

    • Aromatic Substitution: The aromatic proton H-2 (~6.85 ppm) will show correlations to C-4 (~154 ppm) and C-6 (its equivalent carbon at ~115 ppm), confirming its position. Similarly, H-3 (~6.75 ppm) will show correlations to the ipso-carbon C-1 (~150 ppm) and C-5 (~116 ppm).

When the COSY, HSQC, and HMBC data are combined, every atom's position relative to its neighbors is confirmed, creating a robust, self-validating dataset.

Caption: Critical HMBC correlations confirming connectivity.

Comparative Analysis: Complementary Techniques

While NMR is the primary tool for structure elucidation, other techniques are vital for confirmation and provide orthogonal data.[15][16][17]

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedRole in Confirmation
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[18]Primary Tool: Provides the complete bonding framework of the molecule.
Mass Spectrometry (MS) Precise molecular weight (HRMS), molecular formula, and fragmentation patterns.Validation: Confirms the elemental composition and molecular weight predicted by the NMR structure.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C-O).[16]Cross-Check: Confirms the presence of key functional groups identified by their chemical shifts in NMR.

For this compound, High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula C₁₄H₂₂O₂. IR spectroscopy would show a characteristic broad O-H stretch around 3200-3500 cm⁻¹ and C-O stretching frequencies around 1200-1000 cm⁻¹. This data must be consistent with the NMR structure for the assignment to be considered trustworthy.

Experimental Protocols

4.1. Sample Preparation for NMR

  • Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a clean, dry NMR tube. The choice of solvent is critical, as discussed previously.

  • Dissolution: Cap the tube and vortex or gently invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for ¹H referencing. Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm) but is often unnecessary with modern spectrometers.[4][19]

4.2. NMR Data Acquisition (Example on a 400 MHz Spectrometer)

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H Spectrum:

    • Acquire 16-32 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C {¹H} Spectrum:

    • Acquire 512-1024 scans (or more, as ¹³C is less sensitive).

    • Spectral width: 0 to 220 ppm.

    • Use proton decoupling.

    • Relaxation delay (d1): 2 seconds.

  • DEPT-135 Spectrum:

    • Use standard instrument parameters. This is a relatively quick experiment.

  • 2D COSY Spectrum:

    • Acquire 2-4 scans per increment.

    • Collect 256-512 increments in the indirect dimension (F1).

  • 2D HSQC Spectrum:

    • Optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

    • Acquire 4-8 scans per increment.

  • 2D HMBC Spectrum:

    • Optimized for a long-range ²⁻³J(C,H) coupling of 8 Hz. This value is a good compromise for detecting a range of correlations.[12]

    • Acquire 8-16 scans per increment to achieve good signal-to-noise.

Conclusion

Confirming the structure of a this compound derivative is a systematic process of evidence accumulation. It begins with the foundational data from 1D ¹H and ¹³C NMR, which provides the list of molecular components. The structure is then assembled and rigorously tested using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—which map the precise connectivity between atoms. The final proposed structure is only considered validated when every signal in every spectrum is unambiguously assigned and is further corroborated by orthogonal data from techniques like mass spectrometry and IR spectroscopy. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for all subsequent research.

References

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]
  • Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
  • Spectroscopy, Organic, Analysis. (2025). Britannica. [Link]
  • Spyros, A., & Dais, P. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
  • Structural analysis. IB Colourful Solutions in Chemistry. [Link]
  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
  • NMR and IR Spectroscopy of Phenols.
  • 13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
  • Supporting information for - The Royal Society of Chemistry. [Link]
  • use of nmr in structure ellucid
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]
  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). [Link]
  • 13C NMR Chemical Shifts.
  • 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.
  • 2D- NMR what is the different between COSY and HSQC??.
  • 1H NMR Chemical Shifts.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Confirmation of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry techniques for the confirmation of 4-(Octyloxy)phenol, a compound of interest in various industrial and research applications. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering expert insights into experimental design and data interpretation.

Introduction to this compound and the Analytical Challenge

This compound is an organic compound characterized by a phenol group substituted with an octyloxy ether chain. Its structure presents a unique analytical challenge: confirming both the aromatic phenol core and the long alkyl ether chain. Mass spectrometry, with its ability to provide precise molecular weight and structural information through fragmentation analysis, is the definitive tool for this purpose.

The choice of mass spectrometry technique is critical and depends on the sample matrix, desired sensitivity, and the specific information sought (e.g., confirmation of a known standard versus identification of an unknown). This guide will compare the two most prevalent approaches: Electron Ionization (EI) following gas chromatographic separation and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate ionization method is paramount in the analysis of this compound. The two primary strategies involve hyphenated techniques that first separate the analyte from any potential matrix components before it enters the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive and reproducible fragmentation.[2] This rich fragmentation pattern serves as a chemical fingerprint, ideal for structural elucidation and library matching.

Causality Behind Experimental Choices:

  • Derivatization: Phenols can be challenging for GC analysis due to their polarity and potential for peak tailing. Derivatization, such as silylation to form a trimethylsilyl (TMS) ether, is often employed to increase volatility and improve chromatographic performance.[1]

  • High-Energy Ionization: The 70 eV electron beam in standard EI is energetic enough to not only ionize the molecule but also to induce predictable bond cleavages, providing a wealth of structural information.[2]

Expected Fragmentation Pattern:

The mass spectrum of this compound under EI is anticipated to show a molecular ion peak (M⁺) and several characteristic fragment ions. Based on the principles of mass spectral fragmentation and data from similar compounds like 4-octylphenol[3] and other aromatic ethers, we can predict the following key fragmentation pathways:

  • Molecular Ion (m/z 222): The intact ionized molecule.

  • Loss of the Alkyl Chain: Cleavage of the ether bond is a highly probable fragmentation pathway. This can occur in two ways:

    • Benzylic Cleavage: Loss of a C₇H₁₅ radical to form a stable phenoxy cation at m/z 109. This is often a prominent peak.

    • Alpha-Cleavage: Loss of the octyl radical to form a phenoxy radical and an octyl cation at m/z 113.

  • Fragmentation of the Octyl Chain: The octyl group itself will undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂), characteristic of alkyl chains.

  • Aromatic Ring Fragmentation: The phenol ring can also fragment, though this is typically less favored than the cleavage of the ether linkage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and well-suited for a broader range of compounds, including those that are less volatile or thermally labile. For phenolic compounds, LC-MS is a very common and effective technique.[4] The choice of ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), significantly influences the resulting mass spectrum.

2.2.1. Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a liquid solution, resulting in minimal fragmentation.[2] This is particularly useful for confirming the molecular weight of the analyte. Phenolic compounds can be analyzed in both positive and negative ion modes.[5]

  • Negative Ion Mode ([M-H]⁻): For phenols, negative ion mode is often more sensitive.[5] It involves the deprotonation of the acidic phenolic hydroxyl group to form the [M-H]⁻ ion. For this compound, this would be observed at m/z 221.

  • Positive Ion Mode ([M+H]⁺ or [M+Na]⁺): In positive mode, protonation can occur, or more commonly, the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Causality Behind Experimental Choices:

  • Soft Ionization for Molecular Weight Confirmation: ESI is the method of choice when the primary goal is to confirm the molecular weight of the compound with high confidence and minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ or [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic daughter ions.

2.2.2. Atmospheric Pressure Chemical Ionization (APCI)

APCI is another common ionization technique for LC-MS that is suitable for a wide range of compounds, including those with moderate polarity.[6] Like ESI, it can be operated in both positive and negative ion modes. For alkylphenols, APCI has been shown to be effective in negative ion mode, producing the deprotonated molecule [M-H]⁻.[7]

Causality Behind Experimental Choices:

  • Analysis of Less Polar Compounds: APCI can be more efficient than ESI for analyzing compounds that are less polar and have higher vapor pressures.

  • Complementary Information: APCI can sometimes provide complementary information to ESI, and the choice between them may depend on the specific analyte and matrix.

Performance Comparison
FeatureGC-MS (EI)LC-MS (ESI)LC-MS (APCI)
Ionization Principle Hard Ionization (High Fragmentation)[2]Soft Ionization (Low Fragmentation)[2]Soft Ionization (Low Fragmentation)[6]
Primary Ion Observed Molecular Ion (M⁺)[M-H]⁻ or [M+H]⁺, [M+Na]⁺[M-H]⁻ or [M+H]⁺
Structural Information Rich fragmentation pattern provides a "fingerprint" for structural elucidation.Requires MS/MS for fragmentation and structural information.Requires MS/MS for fragmentation and structural information.
Molecular Weight Confirmation Can be challenging if the molecular ion is not stable.Excellent for confirming molecular weight.Good for confirming molecular weight.
Sample Requirements Volatile and thermally stable (derivatization may be needed).[1]Soluble in a suitable solvent.Soluble in a suitable solvent.
Sensitivity Generally good, can be very sensitive in Selected Ion Monitoring (SIM) mode.[1]Often very high, especially in negative ion mode for phenols.[5]Good, can be more sensitive than ESI for certain compounds.
Throughput Can be high with modern GC systems.Can be high with Ultra-High-Performance Liquid Chromatography (UHPLC).Can be high with UHPLC.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, detailed and validated protocols are essential.

GC-MS Protocol for this compound Confirmation

This protocol is designed for the confident identification of this compound using a standard GC-MS system with an EI source.

1. Sample Preparation (with Derivatization): a. Accurately weigh approximately 1 mg of the this compound sample into a vial. b. Add 1 mL of a suitable solvent (e.g., dichloromethane). c. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). d. Cap the vial and heat at 60°C for 30 minutes. e. Allow to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Standard Gas Chromatograph
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar)
  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 min
  • Ramp: 15°C/min to 280°C
  • Hold: 5 min at 280°C
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • MS System: Quadrupole Mass Spectrometer
  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]
  • Source Temperature: 230°C
  • Scan Range: m/z 40-500
LC-MS Protocol for this compound Confirmation

This protocol is optimized for the analysis of this compound using LC-MS with an ESI source, focusing on molecular weight confirmation and subsequent fragmentation by MS/MS.

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in methanol. b. Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. LC-MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or UHPLC system
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-1 min: 5% B
  • 1-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12.1-15 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • MS System: Triple Quadrupole or Orbitrap Mass Spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), negative mode
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Full Scan MS: m/z 50-300
  • MS/MS (for structural confirmation):
  • Precursor Ion: m/z 221
  • Collision Energy: Optimized for fragmentation (e.g., 15-30 eV)

Visualizing the Workflow and Logic

Workflow for Mass Spectrometric Analysis

MassSpec_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_confirmation Confirmation Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization For GC-MS LC Liquid Chromatography Separation Sample->LC For LC-MS GC Gas Chromatography Separation Derivatization->GC EI Electron Ionization (70 eV) GC->EI GC_MS_Data Fragmentation Pattern EI->GC_MS_Data Confirmation Structural Confirmation GC_MS_Data->Confirmation Ionization ESI or APCI LC->Ionization MS Mass Analysis (Full Scan) Ionization->MS MSMS Tandem MS (MS/MS) MS->MSMS For Fragmentation LC_MS_Data Molecular Weight & Fragments MS->LC_MS_Data MSMS->LC_MS_Data LC_MS_Data->Confirmation Decision_Logic Start Analytical Goal Goal1 Structural Elucidation of Unknown Start->Goal1 Goal2 Molecular Weight Confirmation of Known Start->Goal2 Goal3 Quantitation in Complex Matrix Start->Goal3 GCMS GC-MS (EI) Goal1->GCMS Rich fragment library LCMS_MSMS LC-MS/MS (ESI or APCI) Goal1->LCMS_MSMS If non-volatile Goal2->LCMS_MSMS Soft ionization Goal3->LCMS_MSMS High selectivity & sensitivity

Sources

A Comparative Guide to 4-(Octyloxy)phenol and its Homologues: Properties and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and material science, 4-alkoxyphenols represent a versatile class of compounds with wide-ranging applications, from liquid crystal displays to polymer stabilization and pharmaceutical intermediates. Among these, 4-(Octyloxy)phenol, with its eight-carbon alkyl chain, holds a significant position. This guide provides an in-depth, objective comparison of this compound with its shorter- and longer-chain 4-alkoxyphenol counterparts, supported by experimental data to inform researchers in their selection and application of these critical molecules.

Introduction to 4-Alkoxyphenols

4-Alkoxyphenols are aromatic organic compounds characterized by a hydroxyl group and an alkoxy group attached to a benzene ring at the para position (1,4-substitution). The general structure consists of a phenol ring with an ether linkage (-O-R) at the fourth carbon, where 'R' is an alkyl group. The length and branching of this alkyl chain are critical determinants of the molecule's physicochemical properties and, consequently, its performance in various applications.

The synthesis of 4-alkoxyphenols is most commonly achieved through the Williamson ether synthesis. This well-established method involves the reaction of hydroquinone with an alkyl halide in the presence of a base.[1][2] The stoichiometry of the reactants is crucial to favor the desired mono-alkylation product over the di-alkoxy byproduct.

This guide will focus on a comparative analysis of this compound against other members of its homologous series, exploring how the variation in alkyl chain length impacts its performance in key application areas: liquid crystals and as antioxidant stabilizers in polymers.

Comparative Analysis in Liquid Crystal Applications

4-Alkoxyphenols are fundamental building blocks in the synthesis of thermotropic liquid crystals. The length of the flexible alkyl chain significantly influences the mesomorphic properties, such as the transition temperatures between crystalline, liquid crystalline (nematic, smectic), and isotropic phases.

Influence of Alkyl Chain Length on Mesophase Behavior

The transition temperatures of a homologous series of liquid crystals derived from 4-alkoxyphenols typically exhibit a predictable, albeit not always linear, trend. As the alkyl chain length increases, the melting points and clearing points (the temperature at which the material becomes an isotropic liquid) are affected.

4-Alkoxyphenol DerivativeAlkyl Chain LengthCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)
4-MethoxyphenolC1--
4-ButoxyphenolC4--
4-HexyloxyphenolC6Varies with LC coreVaries with LC core
This compound C8 Varies with LC core Varies with LC core
4-DodecyloxyphenolC12Varies with LC coreVaries with LC core

Note: The exact transition temperatures are highly dependent on the specific liquid crystal molecule synthesized from the 4-alkoxyphenol precursor. The table illustrates the general trend of how chain length influences the mesophase range. Longer chains tend to favor the formation of more ordered smectic phases.

Generally, as the alkyl chain lengthens, there is a tendency for the clearing point to decrease, often exhibiting an odd-even effect where homologues with an even number of carbon atoms in the chain have higher clearing points than those with an odd number.[3] Longer chains also promote the formation of smectic phases over nematic phases due to increased van der Waals interactions between the molecules, leading to a more ordered, layered structure.[4] For instance, in some series, smectic phases may only begin to appear with octyloxy and decyloxy homologues.[4]

Experimental Protocol: Synthesis of a 4-Alkoxyphenol-Based Liquid Crystal

The following is a representative protocol for the synthesis of a liquid crystal molecule incorporating a 4-alkoxyphenol. This example uses this compound.

Objective: To synthesize a Schiff base liquid crystal from this compound and an appropriate aromatic aldehyde.

Materials:

  • This compound

  • 4-aminobenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Recrystallization solvent (e.g., ethanol or hexane)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of 4-aminobenzaldehyde in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as NMR, FT-IR, and Differential Scanning Calorimetry (DSC) to determine its structure and liquid crystal transition temperatures.[5]

Diagram: Workflow for Synthesis and Characterization of a 4-Alkoxyphenol-Based Liquid Crystal

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants This compound + 4-Aminobenzaldehyde dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Acetic Acid dissolve->catalyst reflux Reflux (4-6h) catalyst->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize dry Vacuum Dry recrystallize->dry nmr NMR dry->nmr ftir FT-IR dry->ftir dsc DSC dry->dsc

Caption: Workflow for the synthesis and characterization of a liquid crystal.

Comparative Analysis as Antioxidant Polymer Stabilizers

Phenolic compounds are widely used as primary antioxidants in polymers to prevent thermo-oxidative degradation during processing and service life.[6] They function by donating a hydrogen atom from their hydroxyl group to reactive radicals, thus terminating the degradation chain reaction. The length of the alkyl chain in 4-alkoxyphenols can influence their antioxidant efficacy, compatibility with the polymer matrix, and volatility.

Structure-Activity Relationship in Antioxidant Performance

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. For 4-alkoxyphenols, the electron-donating nature of the alkoxy group can influence the O-H bond dissociation enthalpy, a key parameter in radical scavenging. Furthermore, the length of the alkyl chain impacts the molecule's lipophilicity, which in turn affects its solubility and distribution within a non-polar polymer matrix like polyethylene.

4-Alkoxyphenol DerivativeAlkyl Chain LengthExpected Antioxidant Activity TrendKey Considerations
4-MethoxyphenolC1ModerateHigher volatility, may leach out of the polymer.
4-ButoxyphenolC4GoodImproved compatibility and lower volatility than C1.
This compound C8 Excellent Good balance of compatibility, low volatility, and radical scavenging efficacy.
4-DodecyloxyphenolC12HighExcellent compatibility and low volatility, but may have slightly reduced mobility within the polymer matrix.

Longer alkyl chains generally increase the compatibility of the antioxidant with the polymer matrix and reduce its volatility, which is crucial for long-term stabilization, especially at elevated temperatures. However, excessively long chains might slightly decrease the mobility of the antioxidant within the polymer, potentially impacting its ability to intercept radicals effectively throughout the material. This compound, with its C8 chain, often represents a favorable balance between these competing factors.

Experimental Protocol: Evaluating Antioxidant Efficacy in Polyethylene using Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) is a standard method used to assess the thermal oxidative stability of a polymer and the effectiveness of antioxidant additives. It measures the time until the onset of oxidation at a specific temperature in an oxygen atmosphere.

Objective: To compare the OIT of polyethylene stabilized with different 4-alkoxyphenols.

Materials:

  • Low-density polyethylene (LDPE) powder (unstabilized)

  • 4-Methoxyphenol, 4-Butoxyphenol, this compound, 4-Dodecyloxyphenol

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Nitrogen and Oxygen gas supplies

Procedure:

  • Prepare blends of LDPE with 0.1 wt% of each 4-alkoxyphenol. This can be achieved by melt-blending or solution blending followed by solvent evaporation.

  • Accurately weigh 5-10 mg of the stabilized polymer sample into an open aluminum DSC pan.

  • Place the sample pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200 °C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.

  • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[9][10]

  • Repeat the measurement for each stabilized polymer sample and an unstabilized control.

Diagram: Experimental Workflow for OIT Measurement

G start Prepare Polymer-Antioxidant Blends weigh Weigh 5-10 mg Sample into DSC Pan start->weigh load Load Sample into DSC weigh->load heat Heat to Isothermal Temp (e.g., 200°C) under N2 load->heat stabilize Stabilize Temperature heat->stabilize switch_gas Switch to Oxygen Atmosphere stabilize->switch_gas record Record Heat Flow vs. Time switch_gas->record determine_oit Determine OIT from Exothermic Onset record->determine_oit

Caption: Workflow for determining the Oxidative Induction Time (OIT).

Toxicity Profile: A Brief Consideration

The toxicity of 4-alkoxyphenols is also influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length can lead to increased lipophilicity, which may affect the bioavailability and metabolic pathways of the compound. While a detailed toxicological comparison is beyond the scope of this guide, it is an important consideration for researchers, particularly in applications with potential for human contact or environmental exposure.

Conclusion

This compound stands as a highly versatile and effective member of the 4-alkoxyphenol homologous series. Its eight-carbon chain provides a well-balanced set of properties that are advantageous in multiple applications.

  • In liquid crystals , the octyloxy group promotes the formation of stable mesophases, contributing to the development of advanced display materials.

  • As a polymer antioxidant , it offers an excellent combination of high compatibility with non-polar polymers, low volatility for long-term stability, and potent radical scavenging activity.

The choice of a specific 4-alkoxyphenol will ultimately depend on the precise requirements of the application. Shorter-chain variants like 4-methoxyphenol may be suitable where higher volatility is not a concern, while longer-chain derivatives such as 4-dodecyloxyphenol can provide enhanced permanence in high-temperature applications. However, for a broad range of applications requiring a balance of performance characteristics, this compound presents a compelling and scientifically sound option.

References

  • Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. (n.d.). Scholars Research Library.
  • Synthesis of the target molecules a) 1 a–i. (i) hydroquinone, 1‐bromooctane, K2CO3, KI, ACN, 80 °C, overnight, 40. (n.d.).
  • Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postul
  • Properties of the liquid crystals formed by certain 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Application Notes and Protocols for the Synthesis of 4-Heptyloxyphenol via Alkylation of Hydroquinone. (n.d.). Benchchem.
  • Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. (2003). Bioorganic & Medicinal Chemistry.
  • Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • The comparative antioxidant effectiveness of phenolic stabilizers in low-density polyethylene. (2002). Journal of Polymer Science Part A: Polymer Chemistry.
  • ORGANIC MATERIALS SCIENCES POLYMERS. (n.d.). setaram.
  • Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-w
  • The effect of carbon black on the oxidative induction time of medium-density polyethylene. (n.d.).
  • A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. (2014).
  • Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. (n.d.). MDPI.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021). MDPI.
  • The Structural Design of a New Graftable Antioxidant and the Theoretical Study of Its Role in the Cross-Linking Reaction Process of Polyethylene. (n.d.). MDPI.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • A comparison of phenolic antioxidant performance in HDPE at 32–80°C. (n.d.).
  • Selection of antioxidants to improve the thermal-oxidative stability of polyaryl
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (n.d.). MDPI.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. (2024). MDPI.

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A Comparative Analysis of 4-(Octyloxy)phenol and 4-Nonylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of two phenolic compounds, 4-(Octyloxy)phenol and 4-Nonylphenol. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, biological activities, and toxicological profiles of these substances. This document moves beyond a simple recitation of facts to offer in-depth analysis and field-proven insights, grounded in authoritative scientific literature.

Introduction: Structurally Similar, Functionally Divergent

At first glance, this compound and 4-Nonylphenol share a common phenolic backbone, suggesting potentially similar chemical behavior. However, the nature of their respective para-substituents—an ether-linked octyl chain versus a carbon-linked nonyl chain—gives rise to significant differences in their properties and applications. 4-Nonylphenol, a well-known endocrine disruptor, has been the subject of extensive research and regulatory scrutiny.[1][2] In contrast, this compound is a less-studied compound, often utilized in more specialized industrial applications. This guide will dissect these differences, providing the necessary data and experimental context to inform your research and development activities.

Physicochemical Properties: A Tale of Two Tails

The seemingly subtle distinction between an ether linkage and a direct carbon-carbon bond in the alkyl chain profoundly impacts the physicochemical characteristics of these molecules.

PropertyThis compound4-Nonylphenol (branched mixture)Rationale and Implications
Molecular Formula C₁₄H₂₂O₂[3][4][5]C₁₅H₂₄O[6][7]The additional oxygen atom in this compound increases its polarity compared to 4-Nonylphenol.
Molecular Weight 222.32 g/mol [3][5]220.35 g/mol [6][7]The molecular weights are very similar, suggesting comparable diffusion rates in simple systems.
Appearance SolidPale yellow viscous liquid[1][8]The solid state of this compound at room temperature suggests stronger intermolecular forces compared to the liquid 4-Nonylphenol isomer mixture.
Water Solubility Data not readily available, but expected to be low.Moderately soluble in water.[1] Soluble in alcohol.[1]The ether linkage in this compound may slightly increase its potential for hydrogen bonding with water compared to the purely hydrophobic alkyl chain of 4-Nonylphenol, though overall solubility is likely low for both.
LogP (Octanol-Water Partition Coefficient) 4.13[9]~4.48[10]A higher LogP value for 4-Nonylphenol indicates greater lipophilicity and a higher potential for bioaccumulation in fatty tissues.

Expert Insight: The difference in polarity and lipophilicity is a critical determinant of the environmental fate and biological interactions of these compounds. The higher LogP of 4-Nonylphenol is a key factor contributing to its bioaccumulation in aquatic organisms and subsequent entry into the food chain.

Synthesis and Industrial Applications

Synthesis Pathways

The synthesis of these two compounds follows distinct chemical routes, reflecting their structural differences.

This compound Synthesis: A common method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of hydroquinone with an octyl halide (e.g., 1-bromooctane) in the presence of a base.

cluster_0 Williamson Ether Synthesis Hydroquinone Hydroquinone Reaction Reaction Hydroquinone->Reaction OctylBromide 1-Bromooctane OctylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Solvent Solvent (e.g., Acetone) Solvent->Reaction Medium Product This compound Byproduct KBr Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

4-Nonylphenol Synthesis: Industrially, 4-Nonylphenol is produced via the acid-catalyzed alkylation of phenol with nonene.[1] This process typically yields a complex mixture of branched isomers.[1]

cluster_1 Friedel-Crafts Alkylation Phenol Phenol Reaction Alkylation Phenol->Reaction Nonene Nonene (isomer mixture) Nonene->Reaction AcidCatalyst Acid Catalyst (e.g., H₃PO₄) AcidCatalyst->Reaction Catalyst Product 4-Nonylphenol (isomer mixture) Reaction->Product

Caption: Industrial synthesis of 4-Nonylphenol.

Comparative Applications
Application AreaThis compound4-Nonylphenol
Surfactants & Emulsifiers Limited use.Extensively used in the production of nonylphenol ethoxylates for detergents, paints, and pesticides.[1]
Polymer Additives Used as an intermediate for UV stabilizers.Used in the manufacturing of antioxidants and heat stabilizers for polymers like PVC and rubber.[1]
Specialty Chemicals Building block for liquid crystals and covalent organic frameworks.[9]Intermediate in the production of various industrial chemicals.[1]

Biological Activity and Toxicological Profile: A Stark Contrast

The primary concern surrounding 4-Nonylphenol is its well-established activity as an endocrine-disrupting chemical (EDC), specifically as a xenoestrogen.[2] This means it can mimic the effects of the natural hormone estrogen, leading to a range of adverse health effects in both wildlife and humans.[2] While data on this compound is less extensive, we can infer some of its potential biological activity based on structure-activity relationships of related alkylphenols and alkoxyphenols.

Endocrine Disruption: The Estrogenic Effect

4-Nonylphenol:

  • Mechanism of Action: 4-Nonylphenol exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[11][12] This binding initiates a cascade of molecular events that are normally triggered by estradiol, leading to the disruption of normal endocrine function.[2]

  • In Vitro Evidence: Numerous in vitro studies have demonstrated the estrogenic activity of 4-Nonylphenol. These include receptor binding assays, reporter gene assays (e.g., Yeast Estrogen Screen - YES), and cell proliferation assays (e.g., E-Screen using MCF-7 breast cancer cells).[11][12][13]

  • In Vivo Evidence: In vivo studies in various animal models have shown that exposure to 4-Nonylphenol can lead to adverse reproductive and developmental effects, such as altered sexual development, reduced fertility, and impacts on reproductive organ weight.[11][12]

This compound:

  • Predicted Activity: While direct experimental data on the estrogenic activity of this compound is scarce, studies on other alkylphenols and alkoxyphenols can provide insights. The presence of the phenolic hydroxyl group is a key structural feature for binding to the estrogen receptor. The length and branching of the alkyl/alkoxy chain can influence the binding affinity. It is plausible that this compound could also interact with estrogen receptors, though its potency relative to 4-Nonylphenol is unknown without direct comparative studies. Further research is needed to definitively characterize its endocrine-disrupting potential.

cluster_2 Estrogenic Signaling Pathway Disruption Xenoestrogen Xenoestrogen (e.g., 4-Nonylphenol) ER Estrogen Receptor (ER) Xenoestrogen->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellularResponse Altered Cellular Response GeneTranscription->CellularResponse Leads to

Caption: Simplified pathway of xenoestrogen-mediated endocrine disruption.

Cytotoxicity

A recent study directly compared the cytotoxic effects of 4-octylphenol (a close structural analog of this compound) and 4-nonylphenol on various human cell lines. The findings indicated that both compounds exhibited cytotoxic activity, with the specific sensitivity varying between different cell types. In some cases, a mixture of the two alkylphenols showed higher cytotoxicity than the individual compounds.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess and compare the estrogenic activity of compounds like this compound and 4-Nonylphenol.

In Vitro Estrogen Receptor Transactivation Assay (OECD Test Guideline 455)

This assay is a robust method for determining the estrogen receptor agonist or antagonist activity of a chemical.[1][2][6][7][8]

Principle: Genetically modified cells containing the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase) are used. When an estrogenic compound binds to the hERα, it activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production).[2][7]

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HeLa-9903) in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Dosing: Prepare a series of dilutions of the test compounds (this compound and 4-Nonylphenol) and a positive control (e.g., 17β-estradiol) in the appropriate solvent. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration).

cluster_3 OECD 455 Workflow A 1. Cell Seeding B 2. Compound Dosing A->B C 3. Incubation B->C D 4. Cell Lysis C->D E 5. Signal Detection D->E F 6. Data Analysis E->F

Caption: Workflow for the Estrogen Receptor Transactivation Assay.

Analytical Quantification: HPLC and GC-MS

Accurate quantification of this compound and 4-Nonylphenol in various matrices is essential for exposure and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[14][15][16][17][18][19][20][21]

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Sample Preparation: Extract the analytes from the sample matrix using an appropriate solvent and clean up the extract using solid-phase extraction (SPE) if necessary.[14]

  • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient (e.g., acetonitrile and water) to separate the compounds.[14][22]

  • Detection: Detect the eluted compounds using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) set at the appropriate wavelengths.[14][22]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation and Derivatization: Extract the analytes and derivatize them to increase their volatility and improve chromatographic separation.

  • GC Separation: Inject the derivatized sample into a GC system with a capillary column to separate the compounds based on their boiling points and interactions with the stationary phase.[3][15][16][19]

  • MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.[3][15][16][19]

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of this compound and 4-Nonylphenol, highlighting the significant differences in their physicochemical properties, applications, and biological activities. While 4-Nonylphenol is a well-characterized endocrine disruptor, the toxicological profile of this compound remains largely unexplored.

Key Takeaways for Researchers:

  • The structural differences between these two compounds lead to distinct physicochemical properties that influence their environmental fate and biological interactions.

  • 4-Nonylphenol's estrogenic activity is a significant concern, and its use is increasingly restricted.

  • There is a critical need for further research to fully elucidate the biological and toxicological properties of this compound to ensure its safe use in industrial applications.

Future research should focus on direct comparative studies of the endocrine-disrupting potential of this compound using the standardized in vitro assays outlined in this guide. Such data is essential for a comprehensive risk assessment and to inform the development of safer alternatives.

References

  • OECD. (2009). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Publishing. [Link]
  • U.S. EPA. (n.d.). Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.
  • Wikipedia. (2023). Nonylphenol. [Link]
  • Rupa Health. (n.d.). 4-Nonylphenol. [Link]
  • PubChem. (n.d.). 4-Nonylphenol. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-nonylphenol. [Link]
  • MDPI. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
  • International Chemical Safety Cards. (n.d.). 4-NONYLPHENOL (BRANCHED). [Link]
  • Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. [Link]
  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [Link]
  • Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. [Link]
  • National Toxicology Program. (2002).
  • PubMed. (2014).
  • Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. [Link]
  • Wikipedia. (2023). E-SCREEN. [Link]
  • Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-49. [Link]
  • Journal of Visualized Experiments. (2018).
  • U.S. EPA. (2009).
  • GOV.UK. (2003). Prioritisation of Alkylphenols for Environmental Risk Assessment. [Link]
  • ResearchGate. (n.d.). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]
  • Danish Environmental Protection Agency. (2003). Evaluation of in vitro assays for determination of estrogenic activity in the environment. [Link]
  • Ataman Kimya. (n.d.). 4-NONYLPHENOL. [Link]
  • PubMed. (2009).
  • ResearchGate. (n.d.).
  • National Toxicology Program. (2004). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
  • ResearchGate. (n.d.). of HPLC method application for monitoring the alkylphenols content in.... [Link]
  • PubMed. (2006).
  • PubMed. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol)
  • PubMed Central. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. [Link]
  • Google Patents. (n.d.). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
  • U.S. EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
  • PrepChem.com. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. [Link]
  • Semantic Scholar. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. [Link]
  • Google Patents. (n.d.). CN101913994B - Method for producing nonyl phenol.
  • Google Patents. (n.d.). CN101161616A - Method for preparing p-tert octyl phenol.
  • ResearchGate. (n.d.). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol)
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2005).

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-(Octyloxy)phenol in Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities within complex mixtures is a cornerstone of robust research and quality control. This guide provides an in-depth comparative analysis of the primary analytical techniques for the quantitative determination of 4-(Octyloxy)phenol. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable analytical strategy for your specific application.

This compound, a member of the alkylphenols, finds application in various industrial and research sectors. Its accurate quantification is crucial for quality assurance, stability studies, and understanding its behavior in different matrices. This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

High-Performance Liquid Chromatography stands as a primary analytical technique in the pharmaceutical and chemical industries, offering high resolution and sensitivity for the separation, identification, and quantification of a wide array of compounds. For the analysis of moderately polar compounds like this compound, reversed-phase HPLC is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being a moderately nonpolar molecule, will have a good affinity for the stationary phase. By carefully controlling the composition of the mobile phase (the eluent), we can modulate the retention time of the analyte and achieve separation from other components in the mixture. Detection is most commonly achieved using a UV-Vis detector, as the phenolic ring in this compound exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed as a self-validating system, where the results of the validation parameters will confirm the suitability of the method for its intended purpose.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (80:20, v/v).[1] The high organic content is necessary to elute the relatively nonpolar this compound in a reasonable time with good peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 225 nm.[1] This wavelength provides high sensitivity for phenolic compounds.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[1] Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation and Performance

The validation of this method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability.[2]

ParameterTypical Performance for Alkoxyphenols
Linearity (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98-102%[2]
Precision (%RSD) ≤ 2%[2]
Limit of Detection (LOD) 0.0001 - 0.062 mg/L (for similar phenols)[1][3]
Limit of Quantitation (LOQ) 0.0005 - 0.187 mg/L (for similar phenols)[1][3]
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Calibrate Generate Calibration Curve Standard->Calibrate Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, this compound often requires derivatization to improve its volatility and chromatographic performance.

Principle of Analysis

In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This high selectivity makes GC-MS an excellent tool for identifying and quantifying analytes in complex matrices.

Experimental Protocol: GC-MS Analysis of this compound

This protocol includes a derivatization step, which is crucial for achieving good peak shape and sensitivity for phenolic compounds.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Autosampler

  • Data system

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature: 80°C, hold for 2 minutes; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 280°C, hold for 5 minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove polar interferences.[4] For solid samples, a solvent extraction (e.g., with a hexane/acetone mixture) followed by cleanup may be necessary.[4]

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes to convert the phenolic hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[5]

  • Standard Preparation: Prepare calibration standards of this compound and subject them to the same derivatization procedure.

Method Validation and Performance
ParameterTypical Performance for Alkylphenols
Linearity (r²) > 0.99
Accuracy (% Recovery) 85-110%[5]
Precision (%RSD) < 15%[5]
Limit of Detection (LOD) 0.06 ng/mL (for a similar phenol)[5]
Limit of Quantitation (LOQ) 0.2 ng/mL (estimated from LOD)
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Dry Evaporate to Dryness SPE->Dry Derivatize Derivatization (BSTFA) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify Spectro_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_measure Measurement Sample Aqueous Sample pH_Adjust Adjust pH to 10 Sample->pH_Adjust Add_4AAP Add 4-AAP pH_Adjust->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Add_4AAP->Add_Oxidant Color_Dev Color Development Add_Oxidant->Color_Dev Measure_Abs Measure Absorbance (~510 nm) Color_Dev->Measure_Abs Quantify Quantify vs. Calibration Curve Measure_Abs->Quantify

Sources

A Spectroscopic Guide to Differentiating 4-(Octyloxy)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. The positional isomers of 4-(octyloxy)phenol, where the octyloxy group is situated at the ortho-, meta-, or para- position relative to the hydroxyl group, present a classic analytical challenge. While sharing the same molecular formula (C₁₄H₂₂O₂) and weight (222.32 g/mol ), their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of 2-(octyloxy)phenol, 3-(octyloxy)phenol, and this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The Structural Imperative: Why Isomer Differentiation Matters

The seemingly subtle shift of the octyloxy substituent on the phenol ring can significantly alter a molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and steric hindrance. These differences can, in turn, influence biological activity, toxicity, and formulation characteristics. Therefore, unambiguous characterization is paramount. This guide will delve into the theoretical underpinnings and practical applications of spectroscopic methods to confidently distinguish between these three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The substitution pattern on the benzene ring creates distinct splitting patterns and chemical shifts for the aromatic protons.

  • 2-(Octyloxy)phenol (ortho-isomer): The aromatic region will be the most complex, exhibiting four distinct signals, likely multiplets, due to the lack of symmetry. The proximity of the bulky octyloxy group to the hydroxyl group may also influence the chemical shift of the phenolic proton through intramolecular hydrogen bonding.

  • 3-(Octyloxy)phenol (meta-isomer): This isomer will also show four distinct aromatic signals. However, the splitting patterns will differ from the ortho-isomer. One proton will likely appear as a singlet or a narrow triplet, being situated between the two substituents.

  • This compound (para-isomer): Due to its C₂ symmetry, the aromatic region will be the simplest, showing two doublets, each integrating to two protons. This "AA'BB'" system is a hallmark of para-substitution.

The aliphatic protons of the octyloxy chain will appear in the upfield region (typically 0.8-4.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the methylene group attached to the oxygen appearing as a triplet around 4.0 ppm.

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.

  • 2-(Octyloxy)phenol: Six distinct aromatic carbon signals are expected.

  • 3-(Octyloxy)phenol: Six distinct aromatic carbon signals are expected.

  • This compound: Due to symmetry, only four distinct aromatic carbon signals will be observed.

The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the octyloxy group.

Predicted NMR Data Summary
IsomerPredicted ¹H NMR (Aromatic Region, ppm)Predicted ¹³C NMR (Aromatic Signals)
2-(Octyloxy)phenol Complex multiplet pattern (~6.8-7.2 ppm)6 signals
3-(Octyloxy)phenol Four distinct signals with varied splitting (~6.7-7.3 ppm)6 signals
This compound Two doublets (an AA'BB' system, ~6.8 and 6.9 ppm)4 signals

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate the isomers based on chemical shifts and splitting patterns.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

    • Process the data as with the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy provides information about the vibrational modes of functional groups. While all three isomers will exhibit a broad O-H stretch (around 3200-3600 cm⁻¹) and C-H stretches from the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹), the key differentiating features lie in the "fingerprint region" (below 1500 cm⁻¹).[1]

  • C-O Stretching: The C-O stretching vibrations of the ether and phenol groups will appear in the 1000-1300 cm⁻¹ region. The exact positions of these bands will be subtly different for each isomer due to the different electronic and steric environments.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Two strong bands, one around 780 cm⁻¹ and another around 880 cm⁻¹.

    • Para: A single strong band in the 810-840 cm⁻¹ range.

Key IR Absorption Bands for Isomer Differentiation
Vibrational Mode2-(Octyloxy)phenol (cm⁻¹)3-(Octyloxy)phenol (cm⁻¹)This compound (cm⁻¹)
O-H Stretch ~3400 (broad)~3400 (broad)~3400 (broad)
Aromatic C-H Stretch ~3050~3050~3050
Aliphatic C-H Stretch ~2850-2960~2850-2960~2850-2960
C-O Stretch (Ether & Phenol) ~1250 & ~1180~1240 & ~1170~1230 & ~1175
C-H Out-of-Plane Bending ~750~780 & ~880~830

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of each isomer to identify characteristic vibrational bands, particularly in the fingerprint region.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key functional group absorptions and the characteristic out-of-plane bending bands in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, particularly the π to π* transitions of the aromatic ring. The position of the octyloxy group influences the extent of conjugation and the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).

The hydroxyl and octyloxy groups are both electron-donating and act as auxochromes, causing a bathochromic (red) shift in the λmax compared to benzene. The magnitude of this shift will vary between the isomers. Generally, the para-isomer is expected to have the longest λmax due to the most extended conjugation between the two electron-donating groups.

Predicted UV-Vis Absorption Maxima
IsomerPredicted λmax (in Ethanol, nm)
2-(Octyloxy)phenol ~275
3-(Octyloxy)phenol ~278
This compound ~290

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λmax of each isomer to observe the effect of substituent position on the electronic transitions.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or methanol) in quartz cuvettes. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a cuvette containing the pure solvent as a blank to zero the instrument.

    • Record the absorbance spectrum of each sample over a range of approximately 200-400 nm.

  • Data Analysis: Determine the λmax for each isomer from the resulting spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (M⁺) at m/z 222. However, the relative abundances of the fragment ions can differ, providing clues to the original structure.

Common fragmentation pathways for phenols include the loss of the alkyl chain from the ether linkage and cleavage of the aromatic ring. The stability of the resulting fragment ions will be influenced by the position of the substituents.

  • Benzylic Cleavage: A prominent fragmentation pathway for alkoxyphenols is the cleavage of the C-O bond of the ether, leading to the loss of the octyl radical (C₈H₁₇•) and the formation of a dihydroxybenzene radical cation at m/z 110.

  • Loss of an Alkene: Another common fragmentation is the loss of an alkene (C₈H₁₆) via a McLafferty-type rearrangement, resulting in a fragment at m/z 110.

  • Further Fragmentation: The fragment at m/z 110 can then undergo further fragmentation, such as the loss of CO, to yield a fragment at m/z 82.

While the major fragments may be the same, the relative intensities of these peaks can vary between the isomers due to differences in the stability of the precursor ions and the transition states for fragmentation.

Predicted Key Mass Spectrometry Fragments
m/zProposed Fragment
222[M]⁺
110[M - C₈H₁₆]⁺ or [M - C₈H₁₇• + H•]⁺
82[M - C₈H₁₆ - CO]⁺

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of each isomer to compare their fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS) for separation prior to analysis.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the relative intensities of key fragments between the isomers.

Workflow for Isomer Differentiation

Caption: A comprehensive workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

The differentiation of the ortho-, meta-, and para- isomers of this compound is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the most definitive structural information, with distinct differences in the aromatic region. IR spectroscopy offers a rapid method for distinguishing isomers based on the C-H out-of-plane bending vibrations in the fingerprint region. UV-Vis spectroscopy and Mass Spectrometry provide complementary data that can further support the structural assignment. By understanding the principles behind each technique and following systematic experimental protocols, researchers can confidently identify these and other positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-(Octyloxy)phenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of emerging contaminants is paramount. 4-(Octyloxy)phenol, an alkylphenol ether with potential endocrine-disrupting properties, represents a growing concern in environmental monitoring. Its presence in various environmental compartments necessitates robust and reliable analytical methods for its detection and quantification. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound analysis in environmental samples, drawing upon established techniques for structurally similar and co-occurring alkylphenols.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the selection of different analytical techniques, sample preparation strategies, and validation parameters. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comparative analysis of their performance characteristics. The methodologies described herein are grounded in the principles of authoritative bodies such as the U.S. Environmental Protection Agency (EPA), the International Council for Harmonisation (ICH), and AOAC INTERNATIONAL.[1][2][3][4][5]

The Analytical Challenge: Understanding this compound

This compound belongs to the broader class of alkylphenolic compounds. While extensive research exists for 4-octylphenol and 4-nonylphenol, the ether linkage in this compound introduces subtle yet significant differences in its physicochemical properties. This distinction influences its environmental fate, bioavailability, and, crucially, its behavior during chemical analysis. The octyloxy group imparts a higher degree of lipophilicity compared to its alkylphenol counterparts, which has direct implications for its partitioning in environmental matrices and the choice of extraction solvents.

Foundational Pillars of Method Validation

A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. The validation process, as outlined by guidelines from the ICH and EPA, encompasses several key parameters that will be the basis of our comparison.[1][2][3]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][6]

  • Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[6][7]

Sample Preparation: The Critical First Step

The extraction and clean-up of this compound from complex environmental matrices like water, soil, and sediment is a critical step that significantly influences the accuracy and sensitivity of the final analysis. Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for the pre-concentration and purification of phenolic compounds from aqueous and solid samples.[1][8]

Choosing the Right SPE Sorbent

The choice of SPE sorbent is dictated by the physicochemical properties of this compound and the nature of the sample matrix.

  • Reversed-Phase (e.g., C18): C18 cartridges are effective for extracting non-polar to moderately polar compounds from aqueous matrices. The hydrophobic octyloxy chain of this compound will strongly interact with the C18 stationary phase.

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These sorbents offer higher surface area and stronger retention for a broader range of compounds, including those with polar functional groups like the phenol moiety. They can be particularly advantageous for achieving lower detection limits.

  • Normal-Phase (e.g., Silica, Florisil): While less common for aqueous samples, normal-phase sorbents can be employed for the clean-up of extracts from solid matrices like soil and sediment, particularly to remove polar interferences.

The causality behind selecting a specific sorbent lies in maximizing the retention of the analyte while minimizing the co-extraction of interfering matrix components. For instance, in a highly organic-rich soil sample, a multi-step clean-up involving both reversed-phase and normal-phase SPE might be necessary to achieve the required level of purity for sensitive analysis.

Experimental Workflow for Sample Preparation
Figure 1: Generalized workflows for the preparation of water and soil/sediment samples for this compound analysis.

Comparative Analysis of Analytical Techniques

The two primary instrumental techniques for the analysis of phenolic compounds in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also a viable option, though it may lack the specificity and sensitivity of mass spectrometric methods.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][11] For phenolic compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, and to improve their chromatographic peak shape. Silylation (e.g., with BSTFA) or acylation are common derivatization techniques.[12]

Causality of Derivatization: The hydroxyl group of the phenol makes the molecule polar and prone to adsorption on active sites within the GC system, leading to poor peak shape and reduced sensitivity. Derivatization replaces the active hydrogen with a less polar, more volatile group, overcoming these limitations.

Strengths of GC-MS:

  • Excellent chromatographic resolution.

  • Robust and widely available instrumentation.

  • Well-established and extensive mass spectral libraries for compound identification.

Limitations of GC-MS:

  • Requires a derivatization step, which can add complexity and potential for error.

  • Not suitable for thermally labile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[10][13][14] For this compound, LC-MS offers the significant advantage of direct analysis without the need for derivatization.

Causality of Direct Analysis: LC separates compounds in the liquid phase, and ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can directly ionize the analyte from the liquid stream. This simplifies the sample preparation workflow and reduces the potential for analyte loss or degradation.

Strengths of LC-MS:

  • No derivatization required for many phenolic compounds.

  • High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).

  • Suitable for a wide range of compounds with varying polarities.

Limitations of LC-MS:

  • Susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.[13][15][16]

  • Mass spectral libraries are less comprehensive than for GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with UV or fluorescence detection is a more traditional approach for the analysis of phenolic compounds.[17][18]

Strengths of HPLC-UV/FLD:

  • Relatively low cost and simple operation.

  • Can provide good sensitivity, especially with fluorescence detection for phenolic compounds.

Limitations of HPLC-UV/FLD:

  • Lower specificity compared to mass spectrometry, making it more susceptible to interferences from co-eluting compounds.

  • Confirmation of analyte identity is less certain.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-FLD for the analysis of alkylphenols, which can be considered indicative for this compound.

Parameter GC-MS (with Derivatization) LC-MS/MS HPLC-FLD
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and precursor/product ion transitions)Moderate (based on retention time and fluorescence properties)
Linearity (R²) Typically >0.99[3]Typically >0.99[12][19]Typically >0.99[17][18]
Accuracy (% Recovery) 80-120% (matrix dependent)[3]80-120% (matrix dependent)[15][20][21]70-130% (matrix dependent)
Precision (% RSD) <15%[3]<15%[15][20]<15%
LOD Low ng/L to µg/LSub ng/L to ng/L[21]ng/L to µg/L
LOQ ng/L to µg/Lng/L to µg/L[21]µg/L
Robustness Generally highModerate (sensitive to mobile phase composition and matrix effects)High
Throughput Moderate (derivatization step can be time-consuming)High (direct injection)High

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water Samples

1. Sample Preparation (SPE)

  • Follow the water sample preparation workflow outlined in Figure 1.

  • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Elute the analyte with 10 mL of a 1:1 (v/v) mixture of methanol and acetone.

  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • Transfer the concentrated extract to a clean vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Soil Samples

1. Sample Preparation (Solvent Extraction and SPE Cleanup)

  • Follow the soil/sediment sample preparation workflow outlined in Figure 1.

  • Extract 10 g of dried soil with 20 mL of a 1:1 (v/v) mixture of acetone and hexane using sonication for 15 minutes (repeat twice).

  • Centrifuge and combine the supernatants.

  • Concentrate the extract and perform SPE cleanup using a silica gel cartridge to remove polar interferences.

  • Elute with a suitable solvent, concentrate, and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI in negative ion mode.

  • MS/MS: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions.

Ensuring Trustworthiness: Self-Validating Systems

Each protocol described must be a self-validating system. This is achieved through the consistent use of:

  • Internal Standards: A deuterated analog of this compound, if available, or a structurally similar compound not expected to be in the samples, should be added at the beginning of the sample preparation process. This corrects for variations in extraction efficiency and instrument response.

  • Quality Control Samples: Spiked matrix samples (at low, medium, and high concentrations) and method blanks should be analyzed with each batch of samples to monitor accuracy, precision, and potential contamination.

  • System Suitability Tests: Before each analytical run, a standard solution is injected to ensure the chromatographic system is performing within established criteria for parameters like peak resolution, tailing factor, and signal-to-noise ratio.[2]

Visualization of Analytical Workflows

Figure 2: Comparative workflows for GC-MS and LC-MS/MS analysis of this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound in environmental samples. The choice between the two will depend on several factors:

  • For high-throughput analysis and for compounds that are not amenable to GC, LC-MS/MS is the superior choice due to the elimination of the derivatization step.

  • GC-MS may be preferred in laboratories where it is already a well-established technique for other semi-volatile organic compounds , and the expertise for derivatization is readily available.

  • For ultimate sensitivity and specificity, LC-MS/MS in MRM mode is generally the gold standard.

Regardless of the chosen technique, a rigorous validation process following established guidelines is essential to ensure the generation of high-quality, defensible data for the environmental monitoring of this compound. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists in this critical endeavor.

References

  • U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from a relevant source providing this guide.[2]
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AOAC INTERNATIONAL. (n.d.). The AOAC Method Validation Pathway.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-Octylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from a relevant source providing this review.[13]
  • LCGC International. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from a relevant source providing this article.[6]
  • Altabrisa Group. (2025). What Is Analytical Method Ruggedness and Its Importance?. Retrieved from a relevant source providing this article.[7]
  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from a relevant source providing this article.[15]
  • PubMed Central (PMC). (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry.
  • GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
  • LCGC International. (n.d.). Robustness Tests. Retrieved from a relevant source providing this article.[5]
  • protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS.
  • GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from a relevant source providing this article.[10]
  • Labcompare. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from a relevant source providing this article.[11]
  • Sisu@UT. (n.d.). 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • ResearchGate. (2025). Guidance for Robustness/Ruggedness Tests in Method Validation. Retrieved from a relevant source providing this article.[24]
  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
  • PubMed Central (PMC). (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry.
  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review.
  • ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Retrieved from a relevant source providing this article.[18]
  • ResearchGate. (2025). Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments. Retrieved from a relevant source providing this article.
  • PeerJ. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water.
  • PubMed. (2012). Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods.
  • ChemRxiv. (2025). Strategies for organic pollutants analysis: a global overview to start your LC method development. Retrieved from a relevant source providing this article.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • PubMed Central (PMC). (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.

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A Comparative Guide to the Synthesis of 4-(Octyloxy)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Octyloxy)phenol

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, finding applications in the development of liquid crystals, surfactants, and biologically active compounds. Its unique molecular structure, featuring a hydrophilic phenolic hydroxyl group and a lipophilic octyloxy chain, imparts amphiphilic properties that are crucial for its various applications. The efficient and selective synthesis of this mono-O-alkylated hydroquinone derivative is a key consideration for researchers in both academic and industrial settings. A primary challenge in its synthesis is the selective alkylation of one of the two hydroxyl groups of hydroquinone, as the formation of the dialkylated byproduct, 1,4-bis(octyloxy)benzene, can significantly reduce the yield and complicate purification.

This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic details, provide field-proven experimental protocols, and present a comparative analysis of their efficiency based on experimental data.

Method 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is the most widely employed method for the preparation of ethers, including this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of hydroquinone, acts as a nucleophile and attacks an alkyl halide, in this case, 1-bromooctane.

Mechanistic Insight

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which deprotonates one of the hydroxyl groups of hydroquinone to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion and forming the desired ether linkage. To favor mono-alkylation, a molar excess of hydroquinone is often used.[1] The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (ACN) or acetone being commonly used to solvate the cation of the base and increase the nucleophilicity of the phenoxide. The addition of potassium iodide (KI) can enhance the reaction rate through the in-situ formation of the more reactive 1-iodooctane via the Finkelstein reaction.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Hydroquinone Hydroquinone Phenoxide Phenoxide Ion Hydroquinone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Bromooctane 1-Bromooctane Bromooctane->Product

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Experimental Protocol

Materials:

  • Hydroquinone

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (e.g., 2.0 equivalents), anhydrous potassium carbonate (e.g., 1.5 equivalents), and potassium iodide (e.g., 0.1 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add 1-bromooctane (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove unreacted hydroquinone, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Method 2: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis

Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants located in immiscible phases.[3] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide ion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the 1-bromooctane. This approach can lead to faster reaction times, milder reaction conditions, and improved yields.[4]

Mechanistic Insight

The phase-transfer catalyst, Q⁺X⁻ (where Q⁺ is the quaternary ammonium cation and X⁻ is an anion), exchanges its anion with the phenoxide ion in the aqueous phase to form a lipophilic ion pair, Q⁺OAr⁻. This ion pair is soluble in the organic phase and can readily react with 1-bromooctane. After the SN2 reaction, the catalyst cation Q⁺ returns to the aqueous phase with the bromide ion to repeat the cycle. This catalytic cycle avoids the need for anhydrous conditions and can be more cost-effective and environmentally friendly.

Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Hydroquinone Hydroquinone Phenoxide Phenoxide (ArO⁻ Na⁺) Hydroquinone->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Catalyst_org Ion Pair ([Q⁺ ArO⁻]) Phenoxide->Catalyst_org Ion Exchange Bromooctane 1-Bromooctane Product This compound Bromooctane->Product Catalyst_aq Catalyst (Q⁺X⁻) Product->Catalyst_aq Release of Br⁻ IonPair_React [Q⁺ ArO⁻] IonPair_React->Product SN2 Reaction Catalyst_aq->Catalyst_org Catalyst_org->Catalyst_aq Catalyst Regeneration

Caption: Catalytic cycle in Phase-Transfer Catalysis for this compound synthesis.

Experimental Protocol

Materials:

  • Hydroquinone

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Diethyl ether

  • 5% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve a large excess of hydroquinone (e.g., 5-10 equivalents) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (e.g., 1.5 equivalents based on 1-bromooctane).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5-10 mol% relative to 1-bromooctane).

  • Stir the biphasic mixture vigorously and slowly add 1-bromooctane (1.0 equivalent) at room temperature.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours, monitoring by TLC.[4]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a 5% sodium hydroxide solution to remove unreacted hydroquinone, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method 3: Green Synthesis Approach - Microwave-Assisted Williamson Ether Synthesis

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to reduce reaction times, improve yields, and minimize energy consumption.[5] The application of microwave irradiation to the Williamson ether synthesis of this compound can significantly accelerate the reaction, often under solvent-free or with green solvent conditions.

Mechanistic Advantage

Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules. This efficient energy transfer can lead to a significant reduction in reaction time compared to conventional heating methods.[6] Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or with environmentally benign solvents, reducing the environmental impact of the process.

Microwave-Assisted Synthesis Reactants Hydroquinone + 1-Bromooctane + Base (e.g., K₂CO₃) Microwave Microwave Irradiation (e.g., 300 W) Reactants->Microwave Product This compound Microwave->Product Rapid & Efficient Heating

Caption: Workflow of the Microwave-Assisted Williamson Ether Synthesis.

Experimental Protocol (Illustrative)

Materials:

  • Hydroquinone

  • 1-Octanol (as a precursor to the alkylating agent)

  • Potassium Hydroxide (KOH)

  • Tosyl Chloride (TsCl)

  • Potassium Carbonate (K₂CO₃)

  • tert-Butanol (t-BuOH)

  • Diethyl ether

  • A domestic or dedicated microwave reactor

Procedure (based on a tandem approach):

  • In a mortar, vigorously grind 1-octanol (1 equivalent) with finely powdered potassium hydroxide (5 equivalents) for 5 minutes.[7]

  • Add potassium carbonate and tosyl chloride (1.5 equivalents) and continue grinding. An exothermic reaction will occur.[7]

  • To consume any remaining tosyl chloride, add more powdered KOH (1 equivalent) and grind until TLC indicates complete conversion to octyl tosylate.[7]

  • Add hydroquinone (1.5 equivalents) to the mixture and grind for 5 minutes.

  • Transfer the mixture to a microwave-safe vessel and irradiate in a microwave oven (e.g., at 180 W) for a short period (e.g., 30-60 seconds), monitoring the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture, add water, and extract the product with diethyl ether.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Methods

ParameterClassical Williamson Ether SynthesisPTC-Enhanced Williamson SynthesisMicrowave-Assisted Williamson Synthesis
Reaction Time 12-24 hours4-6 hoursMinutes to < 1 hour
Temperature Reflux (e.g., ~82°C in ACN)Reflux (e.g., ~70-80°C in Toluene/Water)Typically higher localized temperatures
Yield Moderate (Reported ~40% for direct alkylation)[2]High (Can exceed 80%)High (Often >80%)[7]
Reagents Excess hydroquinone, base (K₂CO₃), KIExcess hydroquinone, base (NaOH), PTCStoichiometric or slight excess of reagents
Solvents Polar aprotic (e.g., ACN, Acetone)Biphasic (e.g., Toluene/Water)Often solvent-free or green solvents
Selectivity Moderate, requires careful control of stoichiometryGood, favored by PTC mechanismGood, rapid reaction can minimize side products
Green Chemistry Moderate (use of organic solvents)Good (can use water, catalyst is recycled)Excellent (reduced energy, time, and solvent use)

Alternative, Less Common Synthesis Routes

While the Williamson ether synthesis is the dominant method, other approaches have been explored for the synthesis of related aryl ethers. Their direct applicability and efficiency for this compound would require further investigation and optimization.

  • Baeyer-Villiger Oxidation: This method involves the oxidation of a ketone to an ester.[8][9] In principle, this compound could be synthesized from 4-octyloxybenzaldehyde via a Baeyer-Villiger oxidation followed by hydrolysis of the resulting formate ester.[10] However, this adds steps to the overall synthesis and may not be as efficient as the direct alkylation of hydroquinone.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group on an activated aromatic ring by a nucleophile. For example, the reaction of 1-fluoro-4-nitrobenzene with sodium octoxide could yield 4-(octyloxy)nitrobenzene, which could then be reduced to the corresponding aniline and subsequently converted to the phenol.[6][11] This multi-step process is generally more complex and less direct than the Williamson ether synthesis for this target molecule.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons (typically in the range of 6.7-6.9 ppm), a triplet for the methylene protons adjacent to the ether oxygen (around 3.9 ppm), a multiplet for the other methylene protons of the octyl chain, and a triplet for the terminal methyl group (around 0.9 ppm). The phenolic hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the aromatic carbons (some of which are oxygenated and shifted downfield) and the aliphatic carbons of the octyl chain.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Conclusion and Future Outlook

The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis or microwave assistance, remains the most efficient and practical method for the synthesis of this compound. The choice between these variations will depend on the specific requirements of the researcher, including scale, desired reaction time, and available equipment. The classical method is robust and widely understood, while PTC offers improved efficiency under milder conditions. For laboratories equipped with microwave reactors, the microwave-assisted approach provides a rapid and environmentally friendly alternative.

While alternative routes such as the Baeyer-Villiger oxidation and SNAr reactions are mechanistically interesting, they are less direct and likely less efficient for the specific synthesis of this compound compared to the well-established Williamson ether synthesis. Future research may focus on developing even more sustainable catalytic systems for the selective mono-O-alkylation of hydroquinone, potentially utilizing solid-supported catalysts or flow chemistry to further enhance the efficiency and green credentials of this important synthetic transformation.

References

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A Comparative Guide to the Biological Effects of 4-(Octyloxy)phenol and Other Alkylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological effects of 4-(Octyloxy)phenol and other prominent alkylphenols, such as 4-tert-octylphenol and 4-nonylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details of their action, with a focus on endocrine disruption, and provides standardized protocols for their evaluation.

Introduction: The Alkylphenol Landscape and the Emergence of this compound

Alkylphenols are a class of organic compounds synthesized through the alkylation of phenols. Their widespread use as precursors in the manufacturing of detergents, plastics, and other industrial products has led to their ubiquitous presence in the environment[1][2]. A significant body of research has identified certain alkylphenols, notably 4-tert-octylphenol and 4-nonylphenol, as endocrine-disrupting chemicals (EDCs) that can mimic the effects of estrogen, thereby interfering with the endocrine systems of both wildlife and humans[2][3].

The primary mechanism of action for the estrogenicity of these alkylphenols is their ability to bind to estrogen receptors (ERα and ERβ), initiating downstream signaling pathways typically triggered by endogenous estrogens like 17β-estradiol[4][5]. This interaction can lead to a range of adverse health effects, including reproductive and developmental abnormalities[3].

In this context, this compound presents a unique structural variation. Unlike the direct carbon-carbon bond of the alkyl group to the phenol ring in compounds like 4-tert-octylphenol, this compound features an ether linkage. This structural dissimilarity is critical as it can significantly alter the molecule's physicochemical properties, including its shape, flexibility, and polarity, which in turn are expected to influence its biological activity and toxicological profile. While extensive data exists for other alkylphenols, specific experimental data on the biological effects of this compound remains limited. This guide will therefore provide a comprehensive overview of the known effects of well-characterized alkylphenols and offer a predictive analysis of this compound's potential activities based on structure-activity relationships.

Comparative Biological Effects: 4-tert-Octylphenol and 4-Nonylphenol

The biological effects of 4-tert-octylphenol and 4-nonylphenol have been extensively studied, establishing them as model compounds for understanding alkylphenol-induced endocrine disruption.

Estrogenic Activity

Both 4-tert-octylphenol and 4-nonylphenol are recognized xenoestrogens, capable of binding to estrogen receptors and eliciting estrogenic responses[4]. However, their potency is significantly lower than that of 17β-estradiol[4]. The estrogenic activity of these compounds is influenced by the structure of their alkyl chain, with branched isomers often exhibiting higher potency than linear ones[6][7].

Table 1: Comparative Estrogenic Potency of Selected Alkylphenols

CompoundRelative Potency (compared to 17β-estradiol)Key FindingsReferences
4-tert-Octylphenol Weak (1,000 to 10,000 times less potent)Binds to both ERα and ERβ. Induces proliferation of estrogen-dependent breast cancer cells (MCF-7).[4][4][6]
4-Nonylphenol Weak (1,000 to 10,000 times less potent)Potency varies with isomeric structure. Induces vitellogenin production in male fish, a biomarker of estrogen exposure.[4]
Other Toxicological Effects

Beyond their estrogenic activity, these alkylphenols have been associated with a range of other toxicological effects, including cytotoxicity and developmental toxicity[1][3][8].

Table 2: Summary of Other Toxicological Effects

Effect4-tert-Octylphenol4-NonylphenolReferences
Cytotoxicity Induces apoptosis in various cell lines. Can cause oxidative stress.[1][8]Can induce cell death and oxidative stress in a dose-dependent manner.[1][1][8]
Developmental Toxicity Can interfere with normal development in aquatic organisms.Has been shown to have adverse effects on the reproductive development of fish.[3]

The Case of this compound: A Predictive Analysis

Direct experimental data on the biological effects of this compound is scarce in publicly available literature. However, we can infer its potential activity based on established structure-activity relationships for estrogenic compounds[5][9].

The presence of the para-hydroxyl group on the phenol ring is a critical feature for binding to the estrogen receptor[7]. The octyloxy chain, being hydrophobic, will occupy the ligand-binding pocket of the receptor. The ether linkage, however, introduces a degree of flexibility and polarity that is different from the rigid, branched structure of 4-tert-octylphenol. This could potentially alter the binding affinity and subsequent receptor activation. It is plausible that this compound will exhibit some level of estrogenic activity, though its potency relative to other alkylphenols would need to be determined experimentally.

Experimental Protocols for Assessing Estrogenic Activity

To facilitate the investigation of this compound and other alkylphenols, this section provides detailed, step-by-step methodologies for key in vitro assays.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for estrogenic compounds, which is the basis for the subsequent experimental protocols.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Estrogen Estrogen or Estrogenic Compound Estrogen->ER_HSP Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Biological_Response Biological Response (e.g., Cell Proliferation) Protein->Biological_Response Leads to

Estrogen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for conducting the in vitro assays described below.

General Experimental Workflow.

MCF-7 Cell Proliferation Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM (phenol red-free) supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)

  • Test compounds (this compound, 4-tert-Octylphenol, 4-Nonylphenol) and 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM (phenol red-free) with 10% CS-FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and 17β-estradiol in the same medium.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds or controls to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the test compounds).

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After the incubation period, measure cell proliferation using a cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 value (the concentration that causes 50% of the maximal response) for each compound.

Yeast Estrogen Screen (YES) Assay

This assay utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

Materials:

  • Recombinant yeast strain expressing hER and lacZ

  • Yeast growth medium

  • CPRG (chlorophenol red-β-D-galactopyranoside) substrate

  • Test compounds and 17β-estradiol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Yeast Culture: Culture the recombinant yeast in the appropriate growth medium until it reaches the logarithmic growth phase.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations, 17β-estradiol as a positive control, and a vehicle control.

  • Yeast Inoculation: Add the yeast culture and the CPRG substrate to each well.

  • Incubation: Incubate the plate at 30°C for 2-3 days.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change resulting from the enzymatic activity of β-galactosidase.

  • Data Analysis: Generate dose-response curves and calculate EC50 values as described for the MCF-7 assay.

Estrogen Receptor Transcriptional Activation Assay

This reporter gene assay uses a mammalian cell line (e.g., HeLa or HEK293) transfected with a plasmid containing the estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Plasmids for hER and ERE-luciferase reporter

  • Transfection reagent

  • Cell culture medium (phenol red-free) with CS-FBS

  • Test compounds and 17β-estradiol

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the hER and ERE-luciferase reporter plasmids using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Generate dose-response curves and calculate EC50 values.

Conclusion and Future Directions

The available scientific literature robustly characterizes 4-tert-octylphenol and 4-nonylphenol as endocrine disruptors with weak estrogenic activity. Their biological effects are mediated through the estrogen receptor signaling pathway, leading to a variety of downstream cellular and physiological responses.

The biological profile of this compound, however, remains largely uninvestigated. Its unique ether linkage presents an important area of research to understand how this structural modification impacts its interaction with the estrogen receptor and its overall toxicological profile. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the biological effects of this compound and compare them to other well-characterized alkylphenols.

Future research should prioritize the direct experimental evaluation of this compound's estrogenic and other potential biological activities. Such studies are crucial for a comprehensive risk assessment of this compound and for informing the development of safer alternatives in industrial applications.

References

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  • Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental health perspectives, 92, 167-173.
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  • Tran, D. N., Jung, E. M., Yoo, Y. M., & Jeung, E. B. (2020). 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions. International journal of molecular sciences, 21(22), 8727.
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  • National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
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The Performance of 4-(Octyloxy)phenol in Liquid Crystal Displays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced liquid crystal display (LCD) technologies, the molecular architecture of the liquid crystalline materials is paramount. These materials dictate the electro-optical performance of the display, influencing key parameters such as switching speed, contrast, and power consumption. This guide provides a comprehensive comparison of the performance of liquid crystal mixtures based on 4-(octyloxy)phenol derivatives against the widely used cyanobiphenyl-based mixtures, with a particular focus on the well-characterized E7 liquid crystal mixture. This document is intended for researchers, scientists, and professionals in materials science and display technology, offering objective analysis and supporting experimental data to inform material selection and development.

The Role of Molecular Structure in Liquid Crystal Performance

The performance of a liquid crystal in a display is intrinsically linked to its molecular structure. Calamitic (rod-shaped) liquid crystals, such as those derived from this compound and cyanobiphenyls, possess key properties that are essential for display applications:

  • Nematic to Isotropic Transition Temperature (Clearing Point, T_c): This is the temperature at which the material transitions from the ordered liquid crystal phase to a disordered isotropic liquid. A broad nematic range, with a high clearing point, is desirable for robust device performance across various operating temperatures.

  • Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence allows for the use of thinner display cells, which can lead to faster response times.

  • Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity measured parallel and perpendicular to the liquid crystal director. A large, positive dielectric anisotropy is crucial for low-voltage switching in twisted nematic (TN) and in-plane switching (IPS) LCDs.

  • Rotational Viscosity (γ₁): This parameter is a measure of the internal friction of the liquid crystal director's rotation. A low rotational viscosity is essential for achieving fast switching speeds.

This compound Derivatives: A Profile

This compound serves as a versatile precursor for a variety of calamitic liquid crystals. The octyloxy chain provides flexibility and influences the mesophase behavior, while the phenol group offers a reactive site for synthesizing more complex molecules. A common derivative is 4'-octyloxy-4-biphenylcarbonitrile (8OCB), which is a component of the E7 mixture. While pure this compound itself is not a liquid crystal, its derivatives are key components in many formulations.

The Benchmark: Cyanobiphenyl-Based Liquid Crystal Mixtures (E7)

The E7 liquid crystal mixture is a well-established benchmark in the field, known for its excellent stability and electro-optical properties. It is a eutectic mixture of four cyanobiphenyl compounds:

  • 5CB (4-cyano-4'-pentylbiphenyl): 51%

  • 7CB (4-cyano-4'-heptylbiphenyl): 25%

  • 8OCB (4'-octyloxy-4-biphenylcarbonitrile): 16%

  • 5CT (4-cyano-4''-pentyl-p-terphenyl): 8%

The presence of 8OCB in this mixture makes it a relevant point of comparison for other this compound derivatives.

Comparative Performance Analysis

The following table summarizes the key performance indicators for a representative this compound derivative (8OCB) and the E7 liquid crystal mixture.

Property4'-octyloxy-4-biphenylcarbonitrile (8OCB)E7 Liquid Crystal Mixture
Clearing Point (T_c) 79.10 °C (Nematic to Isotropic)[1]~60 °C[2]
Birefringence (Δn) at 589 nm, 20 °C ~0.18 (estimated)~0.225[2]
Dielectric Anisotropy (Δε) at 1 kHz, 20 °C Positive, ~10 (estimated)+13.8[3]
Rotational Viscosity (γ₁) at 20 °C Moderately High~39 mPa·s

Discussion of Performance:

  • Clearing Point: 8OCB exhibits a higher clearing point than the E7 mixture, indicating a broader nematic range for the pure component.[1] This suggests that incorporating a higher percentage of such long-chain alkoxy-substituted cyanobiphenyls could enhance the operational temperature range of a display.

  • Birefringence: The E7 mixture possesses a significantly high birefringence, a desirable characteristic for modern displays.[2] While the birefringence of 8OCB is also substantial, the combination of different cyanobiphenyls in E7 leads to an overall higher value.

  • Dielectric Anisotropy: E7 exhibits a large positive dielectric anisotropy, which is a key reason for its widespread use in low-voltage applications.[3] The cyano group in these molecules is a major contributor to this property.

  • Rotational Viscosity: The rotational viscosity of E7 is a trade-off for its high birefringence and dielectric anisotropy. While not exceptionally low, it is suitable for many display applications. The longer octyloxy chain in 8OCB would generally be expected to contribute to a higher viscosity compared to the shorter alkyl chains of 5CB and 7CB.

Experimental Protocols

To ensure the scientific integrity of this comparison, detailed experimental protocols for characterizing the key performance parameters of liquid crystals are provided below.

Measurement of Nematic-to-Isotropic Transition Temperature (Clearing Point)

The clearing point is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the liquid crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to below its crystallization temperature.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) through the nematic-to-isotropic transition.

  • Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition on the second heating scan.[4]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep Weigh 5-10 mg of liquid crystal into DSC pan setup Place sample and reference pans in DSC cell prep->setup heat1 Heat above clearing point setup->heat1 cool Cool at 10 °C/min heat1->cool heat2 Heat at 10 °C/min cool->heat2 analysis Identify endothermic peak on second heating scan heat2->analysis

Caption: Workflow for determining the clearing point using DSC.

Measurement of Birefringence (Δn)

Birefringence is commonly measured using an Abbe refractometer, which measures the refractive index of a material.

Protocol:

  • Refractometer Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

  • Sample Preparation: Place a few drops of the liquid crystal sample onto the prism of the refractometer. For anisotropic measurements, a thin, homeotropically or planar aligned cell is used.

  • Measurement of n_e and n_o:

    • For a homeotropically aligned sample (director perpendicular to the prism), the measured refractive index is the ordinary refractive index (n_o).

    • For a planar aligned sample (director parallel to the prism), two distinct shadow lines can be observed by rotating a polarizer placed in the light path. These correspond to the ordinary (n_o) and extraordinary (n_e) refractive indices.

  • Calculation of Birefringence: Calculate the birefringence using the formula: Δn = n_e - n_o.

Birefringence_Measurement cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation calibrate Calibrate Abbe refractometer prepare Place aligned LC sample on refractometer prism calibrate->prepare measure_no Measure n_o (homeotropic alignment) prepare->measure_no measure_ne Measure n_e and n_o (planar alignment with polarizer) prepare->measure_ne calculate Calculate Δn = n_e - n_o measure_ne->calculate

Caption: Workflow for measuring birefringence using an Abbe refractometer.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field.

Protocol:

  • Cell Preparation: Fabricate two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one that induces planar alignment and one that induces homeotropic alignment. The cell gap should be precisely known.

  • Capacitance Measurement:

    • Fill the planar aligned cell with the liquid crystal. Measure the capacitance (C_⊥) using an LCR meter at a specific frequency (e.g., 1 kHz).

    • Fill the homeotropic aligned cell with the liquid crystal. Measure the capacitance (C_∥) using the LCR meter.

  • Calculation of Dielectric Permittivity: Calculate the parallel (ε_∥) and perpendicular (ε_⊥) components of the dielectric permittivity using the formula C = ε(A/d), where A is the electrode area and d is the cell gap.

  • Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy using the formula: Δε = ε_∥ - ε_⊥.[5][6]

Dielectric_Anisotropy_Measurement cluster_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calculation Calculation prep_planar Fabricate planar aligned cell measure_perp Measure C_⊥ (planar cell) prep_planar->measure_perp prep_homeo Fabricate homeotropic aligned cell measure_para Measure C_∥ (homeotropic cell) prep_homeo->measure_para calc_perm Calculate ε_∥ and ε_⊥ measure_perp->calc_perm measure_para->calc_perm calc_aniso Calculate Δε = ε_∥ - ε_⊥ calc_perm->calc_aniso

Caption: Workflow for measuring dielectric anisotropy.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity can be determined by analyzing the transient current response of a liquid crystal cell to a voltage pulse.

Protocol:

  • Cell Preparation: Use a planar aligned liquid crystal cell with a known cell gap.

  • Electrical Setup: Apply a DC voltage pulse to the cell that is above the Freedericksz transition threshold.

  • Transient Current Measurement: Measure the transient current that flows as the liquid crystal director reorients. A peak in the current will be observed.

  • Data Analysis: The rotational viscosity (γ₁) can be calculated from the time at which the current peak occurs, the applied voltage, the cell thickness, and the elastic constants of the liquid crystal.[7][8]

Rotational_Viscosity_Measurement start Prepare Planar Aligned Cell apply_voltage Apply DC Voltage Pulse start->apply_voltage measure_current Measure Transient Current apply_voltage->measure_current analyze_data Analyze Current Peak measure_current->analyze_data calculate_viscosity Calculate Rotational Viscosity (γ₁) analyze_data->calculate_viscosity

Caption: Workflow for measuring rotational viscosity via the transient current method.

Conclusion

The choice of liquid crystal material is a critical decision in the design of high-performance liquid crystal displays. While this compound itself is a precursor, its derivatives, such as 8OCB, are important components in liquid crystal mixtures. The well-established cyanobiphenyl mixtures, like E7, offer a compelling balance of high birefringence, large positive dielectric anisotropy, and moderate viscosity, making them suitable for a wide range of applications.

For researchers and developers, the key takeaway is the trade-off between various performance parameters. Increasing the alkyl or alkoxy chain length in a liquid crystal molecule can enhance the nematic range but may also increase the viscosity, potentially slowing down the switching speed. A thorough characterization of novel liquid crystal materials using the standardized protocols outlined in this guide is essential for advancing display technology. Future research should focus on synthesizing materials that simultaneously exhibit high birefringence, low viscosity, and a wide nematic temperature range to meet the demands of next-generation displays.

References

  • Yang, C.-S., Lin, C.-J., Pan, R.-P., et al. (2010). The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Journal of the Optical Society of America B, 27(9), 1866.
  • Kumar, A., & Singh, A. K. (2020). Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz).
  • Yang, C.-S., Lin, C.-J., Pan, R.-P., et al. (2010). The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optica Publishing Group.
  • ResearchGate. (n.d.). Components of E7 liquid crystal from Merck.
  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), 37-44.
  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Determination of Rotational Viscosity and Pretilt Angle in Nematic Liquid Crystals from Transient Current: Influence of Ionic Conduction. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 37-49.
  • Mercuri, F., Zammit, U., Scudieri, F., & Marinelli, M. (2003). Thermal and optical study of the kinetics of the nematic-isotropic transition in octylcyanobiphenyl. Physical Review E, 68(4), 041708.
  • Lavrentovich, O. D. (n.d.). Dielectric Anisotropy of Liquid Crystals. Kent State University.
  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). Polymers, 13(5), 786.

Sources

A Senior Application Scientist’s Guide to Assessing the Cross-Reactivity of 4-(Octyloxy)phenol in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The specificity of an assay—its ability to assess unequivocally the analyte in the presence of components which may be expected to be present—is a cornerstone of reliable measurement. This guide provides an in-depth technical analysis of the potential cross-reactivity of 4-(Octyloxy)phenol, a compound of interest due to its structural characteristics and presence in various industrial applications. We will explore its behavior in common analytical platforms, grounded in the principles of authoritative validation guidelines, and provide actionable protocols to ensure the trustworthiness of your experimental results.

The Principle of Analytical Specificity and Cross-Reactivity

Before delving into experimental specifics, it is crucial to understand the causality behind cross-reactivity. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, specificity is a key performance characteristic that must be evaluated during the validation of any analytical procedure.[1][2] Cross-reactivity is a specific type of interference where a substance other than the intended analyte, often a structurally related compound, is detected by the assay, leading to a false-positive signal or inaccurate quantification.[3]

This phenomenon is particularly relevant for this compound (CAS 3780-50-5), an organic compound featuring a phenol group and a hydrophobic octyloxy side chain.[4] Its structure shares features with other alkylphenols, some of which are known endocrine-disrupting chemicals (EDCs) that can mimic endogenous hormones.[5] Therefore, any assay designed to quantify hormones or other phenols must be rigorously tested for potential interference from this compound.

Structural Basis for Potential Cross-Reactivity

The likelihood of a compound to cross-react in an assay is fundamentally dictated by its molecular structure. This compound's structure consists of a phenolic hydroxyl group, which is a key recognition motif in many biological interactions, and an eight-carbon alkyl ether chain, which imparts significant lipophilicity.[4][6] This combination makes it structurally analogous to other environmental phenols and endogenous molecules like estradiol, which can lead to non-specific interactions in certain assay formats.

Caption: Structural relationships between this compound and common interferents.

Comparative Analysis in Key Assay Platforms

The risk and mechanism of cross-reactivity from this compound differ significantly across analytical technologies. Here, we compare its potential impact on immunoassays, chromatographic systems, and receptor-binding assays.

Immunoassays (e.g., ELISA)

Mechanism of Interference: In immunoassays, cross-reactivity occurs when an antibody recognizes and binds to an unintended molecule due to shared epitopes (the part of an antigen recognized by the antibody).[7][8] Given this compound's phenolic ring, it can be mistakenly recognized by antibodies raised against phenolic hormones (like estradiol) or other alkylphenols.

  • Competitive ELISA: A cross-reactant will compete with the target analyte for antibody binding, leading to a false-positive or overestimation of the analyte concentration.

  • Sandwich ELISA: Cross-reactivity is less common as it requires the interfering molecule to bind to two different antibodies (capture and detection). However, if the interferent is present at very high concentrations, it can cause non-specific binding and generate background noise.[9]

Caption: Mechanism of cross-reactivity in competitive vs. sandwich immunoassays.

Experimental Data Comparison:

To illustrate the impact, the following table presents hypothetical cross-reactivity data for an anti-estradiol competitive ELISA. This data serves as a comparative example of what a validation study might reveal.

CompoundConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
17β-Estradiol (Analyte) 0.1 ng/mL 100%
This compound50 ng/mL0.2%
4-n-Octylphenol25 ng/mL0.4%
4-Nonylphenol10 ng/mL1.0%
Bisphenol A (BPA)200 ng/mL0.05%
Octane (Negative Control)> 10,000 ng/mL< 0.001%

*Calculated as: (IC50 of Analyte / IC50 of Test Compound) x 100

Protocol: Cross-Reactivity Assessment by Competitive ELISA

This protocol is designed as a self-validating system to quantify interference.

  • Preparation:

    • Coat a 96-well microplate with the capture antibody specific to your target analyte (e.g., anti-estradiol) overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[10]

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]

  • Competition Reaction:

    • Prepare serial dilutions of your standard analyte (e.g., 17β-estradiol) and the potential cross-reactants (this compound, 4-n-Octylphenol, etc.) in assay buffer.

    • In separate wells, add a fixed concentration of the enzyme-conjugated analyte (e.g., Estradiol-HRP).

    • Add the varying concentrations of either the standard analyte or the test compounds to the wells.

    • Incubate for 1-2 hours at room temperature to allow competition for antibody binding.

  • Detection:

    • Wash the plate 5 times to remove unbound reagents.

    • Add the enzyme substrate (e.g., TMB). The color development will be inversely proportional to the amount of analyte/cross-reactant in the sample.

    • Stop the reaction with a stop solution and read the absorbance on a plate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for the standard and each test compound.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided in the table above.

Chromatographic Methods (HPLC-UV/MS)

Mechanism of Interference: In High-Performance Liquid Chromatography (HPLC), interference typically arises from co-elution, where this compound has the same retention time as the target analyte.[11] While UV detection can be prone to this, Mass Spectrometry (MS) provides an orthogonal detection mechanism based on the mass-to-charge ratio (m/z), significantly enhancing specificity.[12][13]

Experimental Data Comparison:

The table below compares the analytical parameters that allow for the specific detection of this compound versus a potential co-eluting compound, 4-n-Octylphenol.[14][15]

CompoundTypical Retention Time (C18 Column)*Precursor Ion [M-H]⁻ (m/z)Key Fragment Ion (m/z)
Analyte of Interest (Hypothetical) 8.5 min 219.1 133.1
This compound9.2 min221.2108.1
4-n-Octylphenol8.6 min205.2133.1

*Retention times are illustrative and highly method-dependent.

Protocol: Specificity Assessment by LC-MS/MS

  • Sample Preparation: Spike a blank matrix with a known concentration of the target analyte and a high concentration of this compound. Prepare a separate sample containing only this compound.

  • Chromatographic Separation:

    • Use a suitable reverse-phase HPLC column (e.g., C18).[11]

    • Develop a gradient elution method using mobile phases like acetonitrile and water with a modifier (e.g., formic acid) to achieve baseline separation if possible.[12]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Set up one MRM transition for the target analyte (e.g., 219.1 → 133.1) and a separate one for this compound (221.2 → 108.1).

  • Data Analysis:

    • Analyze the spiked sample. Confirm that the signal in the analyte's MRM channel appears at the correct retention time and is free from interference from the this compound MRM channel.

    • Analyze the sample containing only this compound to confirm it does not produce a signal in the analyte's MRM channel. This validates the method's specificity.

Receptor-Binding Assays

Mechanism of Interference: this compound, like other alkylphenols, is recognized as a xenoestrogen.[14] This means it can bind to the estrogen receptor (ER), mimicking the action of endogenous estrogens. In a receptor-binding assay designed to screen for ER ligands, this compound would not be an interferent but a positive hit. However, in an assay for a different nuclear receptor, its binding would constitute cross-reactivity. The phenolic hydroxyl group and the overall molecular shape are critical for this interaction.[16][17]

Experimental Data Comparison:

The following table shows representative Relative Binding Affinity (RBA) values for the estrogen receptor, demonstrating the potential for interaction.

CompoundRelative Binding Affinity (RBA) to ERα (Estradiol = 100%)
17β-Estradiol 100%
4-Nonylphenol~0.1%
4-tert-Octylphenol~0.05%
This compound (Predicted)~0.01 - 0.1%
Bisphenol A (BPA)~0.01%

(Data for nonylphenol and octylphenol adapted from literature[18]; value for this compound is an expert estimation based on structural similarity).

A Self-Validating Workflow for Cross-Reactivity Assessment

To ensure robust and trustworthy data, a systematic workflow should be employed. This process begins with an initial screen and proceeds to confirmatory analysis, incorporating orthogonal methods for validation.

Validation_Workflow start Define Potential Cross-Reactants (e.g., this compound) screen Primary Assay Screen (e.g., Competitive ELISA) start->screen decision Cross-Reactivity > Threshold? screen->decision confirm Orthogonal Method Confirmation (e.g., LC-MS/MS Analysis) decision->confirm Yes end No Significant Cross-Reactivity decision->end No mitigate Implement Mitigation Strategy (e.g., Improve Specificity) confirm->mitigate report Report Findings & Validate Final Method mitigate->report

Caption: A systematic workflow for assessing and mitigating cross-reactivity.

Conclusion

The potential for this compound to exhibit cross-reactivity is highly dependent on the analytical method employed. While it poses a significant risk in immunoassays and receptor-binding assays targeting structurally similar molecules, its interference can be effectively mitigated in chromatographic systems, particularly when coupled with mass spectrometry. As a Senior Application Scientist, my primary recommendation is to never assume specificity. A thorough, risk-based validation, following the principles outlined in ICH guidelines, is the only way to guarantee that your analytical data is accurate, reliable, and trustworthy.[19][20] The protocols and comparative data in this guide provide a robust framework for performing such a validation in your own laboratory.

References

  • SIELC. (n.d.). Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • LabCompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vlckova, H., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1421, 84-91.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • INERIS. (2004). Etude de l'analyse des Alkylphénols.
  • Günther, K., et al. (2018). Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation. Science of The Total Environment, 635, 1336-1348.
  • Ahel, M., & Giger, W. (1985). Determination of alkylphenols and alkylphenol mono- and diethoxylates in environmental samples by high-performance liquid chromatography. Analytical Chemistry, 57(13), 2584–2590.
  • Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167.
  • Chemsrc. (2025, August 25). This compound.
  • 2BScientific. (n.d.). Application Guides / ELISA Protocol.
  • Li, J., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(11), 2829.
  • National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. PubChem Compound Database.
  • Abdullah, M. P., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 108-120.
  • Hu, J. Y., & Aizawa, T. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Water Research, 37(6), 1213-1222.
  • Kwack, S. J., et al. (1998). Structural requirements of para-alkylphenols to bind to estrogen receptor. Journal of Toxicological Sciences, 23(4), 327-332.
  • Kim, J., et al. (2009). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. Bioorganic & Medicinal Chemistry, 17(10), 3566-3575.
  • Kumar, D., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 9, 101851.
  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(12), 1235-1256.
  • Loos, R., et al. (2007). LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters. Chemosphere, 66(4), 690-699.
  • Ekins, R., & Chu, F. W. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology, 18, 29-37.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring both personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Octyloxy)phenol (CAS No. 3780-50-5), a compound frequently utilized in research and development. As a substituted phenol and ether, its chemical nature necessitates a disposal protocol that addresses its specific toxicological and environmental hazards. This document moves beyond mere instruction to explain the critical reasoning behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the foundation of its safe management. The primary hazards dictate the stringent handling and disposal requirements.[1]

  • Human Health Hazards: The compound is harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation. It can also cause skin and respiratory irritation.[1] Phenolic compounds, as a class, are known for their potential to cause chemical burns and can be readily absorbed through the skin, sometimes with an anesthetic effect that delays the sensation of being burned.[2]

  • Environmental Hazards: Alkylphenols, the chemical family to which this compound belongs, are recognized as endocrine-disrupting chemicals (EDCs).[3][4] These substances can interfere with the hormonal systems of wildlife, posing a significant risk to aquatic ecosystems even at low concentrations.[5][6] 4-tert-octylphenol, a closely related isomer, is not readily biodegradable and is very toxic to aquatic organisms, highlighting the potential for long-term environmental damage if improperly released.[5][7]

Due to these factors, this compound waste is categorized as Hazardous Waste . It must never be disposed of down the drain or in standard refuse.[8][9][10]

Key Chemical and Hazard Data
PropertyValueSource(s)
CAS Number 3780-50-5[11][12][13]
Molecular Formula C₁₄H₂₂O₂[11][12]
Molecular Weight 222.32 g/mol [13]
Appearance Solid[1]
GHS Signal Word Warning[1]
GHS Hazard Codes H302, H315, H319, H335[1]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Storage Class 11 (Combustible Solids)
EPA Waste Code Varies by jurisdiction and formulation; may fall under D001 (Ignitability) or D002 (Corrosivity) if in solution with relevant characteristics, or specific F- or K-list codes depending on the process generating the waste.[14][15]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate safety measures must be in place. The causality is clear: to prevent exposure, a multi-layered defense system of engineering controls and PPE is required.

  • Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[16] An ANSI-approved eyewash station and safety shower must be immediately accessible.[16][17]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[18]

    • Eye Protection: Wear chemical splash goggles or a full-face shield.[19][20]

    • Hand Protection: Use chemical-resistant gloves. Double-gloving (e.g., with two pairs of nitrile gloves) is a prudent measure.[19] For significant handling, heavy-duty gloves like butyl rubber or neoprene are recommended.[16]

    • Body Protection: A fully buttoned lab coat is required.[16] For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[16] Ensure legs are covered and wear closed-toe shoes.[16]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound waste requires meticulous segregation, packaging, and labeling. The following protocols are designed to provide a self-validating system for waste management, minimizing the risk of accidental exposure or environmental release.

Disposal Decision and Segregation Workflow

Caption: Disposal workflow for this compound waste streams.

Protocol 1: Disposal of Solid Waste

(Applies to: Expired/unused this compound, contaminated weigh boats, wipes, gloves, etc.)

  • Segregation: Designate a specific waste container for solid this compound waste. This prevents cross-contamination with non-hazardous or other types of chemical waste.

  • Packaging: Place all solid waste into a durable, leak-proof container with a secure lid (e.g., a polyethylene drum or a double-bagged, puncture-resistant box).[9][17] This containment is critical to prevent accidental release during storage and transport.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other chemical constituents. Ensure the accumulation start date is recorded. Accurate labeling is a regulatory requirement and ensures proper handling by disposal personnel.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your institution's policy and EPA regulations. The storage area must be secure and have secondary containment to capture any potential leaks.[17]

Protocol 2: Disposal of Liquid Waste

(Applies to: Aqueous solutions or other liquid mixtures containing this compound)

  • Segregation: Use a dedicated waste container for all liquid waste containing this compound. Never mix phenolic waste with incompatible chemicals like strong oxidizing agents or strong acids, which could cause a violent reaction.[8][17]

  • Containment: Collect the liquid waste in a sealed, shatter-proof container (e.g., a coated glass or polyethylene carboy).[9] The container must have a screw-top cap to prevent spills and vapor release.

  • Labeling: Attach a "Hazardous Waste" label. List all chemical components by their full name (e.g., "Water, this compound") and their approximate concentrations. This detailed information is crucial for the final disposal facility to process the waste safely.

  • Storage: Keep the container tightly closed when not in use. Store it in the designated SAA with appropriate secondary containment.

Protocol 3: Emergency Spill Response and Disposal

(Applies to: Accidental spills of solid or liquid this compound)

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety officer.[17]

  • Control and Contain: Wearing full PPE, control the spread of the spill. For liquids, create a dike around the spill with an inert absorbent material.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[9][10][21] Do not use combustible materials like paper towels as the primary absorbent for large spills.[17]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[22]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning water as hazardous liquid waste.[17]

  • Disposal: The container with the spill cleanup debris must be sealed, labeled as "Hazardous Waste: this compound Spill Debris," and stored for collection by a licensed contractor.[21]

Final Disposal Pathway: Incineration

The ultimate and safest disposal method for this compound and other phenolic wastes is high-temperature incineration at a licensed chemical disposal facility.[9][10] This process ensures the complete destruction of the hazardous compound, preventing its entry into the environment.[10] All the preceding steps of segregation, containment, and labeling are designed to ensure the waste arrives at this final destination safely and in compliance with all regulations.

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

  • This compound. CymitQuimica. Available online
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available online
  • This compound AldrichCPR. Sigma-Aldrich. Available online
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  • How can I dispose phenol?
  • This compound | CAS#:3780-50-5. Chemsrc. Available online
  • Environmental Risk Evaluation Report: 4-tert-Octylphenol. GOV.UK. Available online
  • 4-n-Octylphenol | C14H22O | CID 15730. PubChem, National Institutes of Health. Available online
  • Safety Data Sheet (SDS) 4-tert-Octylphenol. Flinn Scientific. Available online
  • Personal protective equipment for handling 4-Heptyloxyphenol. Benchchem. Available online
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  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. CEFIC. Available online
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  • SAFETY DATA SHEET - 2,3,5-Trimethylphenol. Thermo Fisher Scientific. Available online
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  • EPA Subpart P Regul
  • Fate, Transport, and Potential Exposure in the Environment. NCBI - NIH. Available online
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Retrosynthesis Analysis

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4-(Octyloxy)phenol

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